Product packaging for Dibutyl dodecanedioate(Cat. No.:CAS No. 15677-90-4)

Dibutyl dodecanedioate

Cat. No.: B106364
CAS No.: 15677-90-4
M. Wt: 342.5 g/mol
InChI Key: PYWJUJAIGZXCMW-UHFFFAOYSA-N
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Description

Dibutyl dodecanedioate (Chemical Abstracts Service Registry Number: 85052) is a chemical compound with the molecular formula C20H38O4 . It belongs to the family of aliphatic esters derived from dodecanedioic acid. In scientific research, diesters like this compound serve as valuable monomers or intermediates in polymer chemistry. They are primarily investigated for the synthesis of biodegradable aliphatic polyesters, which are considered "polyethylene-like" materials due to their potential to mimic the properties of polyolefins while offering features like recyclability and biodegradability . These polymers are of significant interest for developing sustainable materials from renewable resources. Furthermore, such esters may find application in specialized formulations, such as acting as components in the synthesis of polyurea or polyurethane capsules for research purposes . This product is labeled For Research Use Only (RUO) . It is intended solely for laboratory research applications and is not intended for use in diagnostics, therapeutics, or any other human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O4 B106364 Dibutyl dodecanedioate CAS No. 15677-90-4

Properties

IUPAC Name

dibutyl dodecanedioate
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InChI

InChI=1S/C20H38O4/c1-3-5-17-23-19(21)15-13-11-9-7-8-10-12-14-16-20(22)24-18-6-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWJUJAIGZXCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCCCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10166126
Record name Dibutyl dodecanedioate
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Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15677-90-4
Record name Dibutyl dodecanedioate
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Record name Dibutyl dodecanedioate
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Record name Dibutyl dodecanedioate
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Foundational & Exploratory

Synthesis of Dibutyl Dodecanedioate from Dodecanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of dibutyl dodecanedioate from dodecanedioic acid and butanol via Fischer-Speier esterification. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document outlines the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization of the final product. Quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction

This compound is a diester synthesized from dodecanedioic acid, a C12 linear dicarboxylic acid, and n-butanol. This compound and similar long-chain diesters have applications as plasticizers, lubricants, and in the formulation of various materials. The primary method for its synthesis is the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction proceeds by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.[1] To drive the reversible reaction toward the product, an excess of the alcohol is often used, and the water byproduct is typically removed through azeotropic distillation.[1]

Core Reaction Pathway and Mechanism

The synthesis of this compound involves a two-step esterification of dodecanedioic acid with two equivalents of n-butanol in the presence of an acid catalyst. The initial reaction forms the monoester, butyl dodecanedioate, which is then followed by a second esterification at the other carboxylic acid group to yield the desired diester, this compound.[1]

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl Oxygen cluster_step2 Step 2: Nucleophilic Attack by Alcohol cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation R-COOH R-COOH R-C(OH)2+ R-C(OH)₂⁺ R-COOH->R-C(OH)2+ + H⁺ R-COOH->R-C(OH)2+ H+ H+ Tetrahedral_Intermediate R-C(OH)₂(⁺O(H)R') R-C(OH)2+->Tetrahedral_Intermediate + R'-OH R-C(OH)2+->Tetrahedral_Intermediate R'-OH R'-OH Protonated_Intermediate R-C(OH)(O⁺H₂)R' Tetrahedral_Intermediate->Protonated_Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester R-C(⁺OR')OH Protonated_Intermediate->Protonated_Ester - H₂O Protonated_Intermediate->Protonated_Ester H2O H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Protonated_Ester->Ester _out H⁺

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Dodecanedioic acid230.3023.03 g0.10
n-Butanol74.1222.24 g (27.4 mL)0.30
p-Toluenesulfonic acid monohydrate190.221.90 g0.01
Toluene92.14100 mL-
5% Sodium bicarbonate solution-2 x 50 mL-
Brine (saturated NaCl solution)-50 mL-
Anhydrous magnesium sulfate120.375 g-
Equipment
  • 500 mL three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Synthesis Procedure

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge flask with reactants, catalyst, and toluene B Assemble Dean-Stark apparatus and reflux condenser A->B C Heat to reflux (120-130 °C) with stirring B->C D Cool reaction mixture C->D Reaction complete (water collection ceases) E Wash with 5% NaHCO₃ solution D->E F Wash with brine E->F G Dry organic layer with MgSO₄ F->G H Filter and concentrate in vacuo G->H I Purify by vacuum distillation H->I J Characterize the product I->J

Caption: Experimental workflow for the synthesis of this compound.
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, combine dodecanedioic acid (23.03 g, 0.10 mol), n-butanol (27.4 mL, 0.30 mol), p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol), and toluene (100 mL).

  • Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux (typically 120-130°C) with vigorous stirring.[1] The reaction progress can be monitored by the collection of water in the Dean-Stark trap. The reaction is generally complete when water ceases to be collected.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash it sequentially with two 50 mL portions of 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by one 50 mL portion of brine to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess n-butanol.

Purification

The crude this compound is purified by vacuum distillation. The purity of the collected fractions can be assessed by gas chromatography (GC).

Purification StepParameterValue
Vacuum DistillationPressure1-2 mmHg
Boiling Point~180-185 °C
Expected Yield85-95%
Purity (by GC)>98%

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Physical Properties
PropertyValue
Molecular FormulaC₂₀H₃₈O₄
Molar Mass342.51 g/mol
AppearanceColorless to pale yellow oily liquid
Boiling Point375.2 °C at 760 mmHg
Spectroscopic Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.05 (t, 4H, -O-CH₂-)

    • δ 2.28 (t, 4H, -CH₂-COO-)

    • δ 1.60 (m, 8H, -O-CH₂-CH₂- and -CH₂-CH₂-COO-)

    • δ 1.30 (m, 16H, internal -CH₂- groups)

    • δ 0.92 (t, 6H, -CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 173.9 (C=O)

    • δ 64.2 (-O-CH₂-)

    • δ 34.4 (-CH₂-COO-)

    • δ 30.7 (-O-CH₂-CH₂-)

    • δ 29.1, 29.0, 25.0 (internal -CH₂- groups)

    • δ 19.2 (-CH₂-CH₃)

    • δ 13.8 (-CH₃)

  • FTIR (neat, cm⁻¹):

    • 2930, 2860 (C-H stretching)

    • 1735 (C=O stretching, ester)

    • 1170 (C-O stretching)

Conclusion

The synthesis of this compound from dodecanedioic acid and n-butanol via Fischer-Speier esterification is an efficient and well-established method. By using an excess of butanol and removing the water byproduct through azeotropic distillation with toluene, high yields of the desired diester can be achieved. The purification via vacuum distillation yields a product of high purity, which can be confirmed by standard spectroscopic techniques. This guide provides a robust protocol for the laboratory-scale synthesis and characterization of this compound, suitable for applications in research and development.

References

Physical and chemical properties of Dibutyl dodecanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl dodecanedioate (CAS No. 15677-90-4) is a diester of significant interest in various industrial and research applications. This technical guide provides an in-depth overview of its physical and chemical properties, synthesis, and analytical methodologies. Quantitative data are presented in tabular format for clarity. Detailed experimental protocols for the determination of key properties and a representative synthesis are provided. This document is intended to serve as a comprehensive resource for professionals in research and development.

Introduction

This compound, also known as dodecanedioic acid dibutyl ester, is an aliphatic diester with the molecular formula C20H38O4.[1] It is primarily recognized for its utility as a plasticizer, enhancing the flexibility and durability of polymers, and as a skin-conditioning agent and fragrance ingredient in cosmetic formulations.[2] Its potential as a biodegradable and environmentally friendly alternative to traditional phthalate-based plasticizers has garnered increasing attention in materials science.[3] This guide details the fundamental physicochemical characteristics of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its application in various formulations and for predicting its behavior in different chemical and physical environments.

Physical Properties

A compilation of the key physical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C20H38O4[1][2]
Molecular Weight 342.5 g/mol [1][3][4]
IUPAC Name This compound[1][4]
CAS Number 15677-90-4[1][2][3][4]
Appearance Oily Liquid[5]
Boiling Point 375.2 °C at 760 mmHg[1]
Density 0.936 g/cm³[1]
Refractive Index 1.449[1]
Flash Point 168.2 °C[1]
Vapor Pressure 7.93E-06 mmHg at 25°C[1]
Melting Point Not available[1]
Solubility Not available[1]

Note: Specific values for melting point and solubility are not consistently reported in the literature. General solubility characteristics indicate it is practically insoluble in water and soluble in organic solvents like ethanol and ether.

Chemical Properties

This compound exhibits chemical properties characteristic of an ester.

  • Hydrolysis: The ester linkages are susceptible to hydrolysis, particularly in the presence of acids or bases, which cleaves the molecule back to dodecanedioic acid and butanol.[3]

    • Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[3]

    • Base-catalyzed hydrolysis (Saponification): Involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[3]

Synthesis and Purification

This compound is typically synthesized via a Fischer-Speier esterification reaction.

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is illustrated in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Dodecanedioic Acid + n-Butanol (excess) Reaction Reflux (60-110°C, 1-10h) Fischer-Speier Esterification Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) Catalyst->Reaction Crude Crude Product Mixture Reaction->Crude Cooling Extraction Liquid-Liquid Extraction (e.g., with diethyl ether) Crude->Extraction Washing1 Wash with NaHCO₃ (aq) (Neutralize acid catalyst) Extraction->Washing1 Washing2 Wash with Brine (Break emulsions) Washing1->Washing2 Drying Dry with Anhydrous Na₂SO₄ Washing2->Drying Distillation Vacuum Distillation (Remove excess alcohol and impurities) Drying->Distillation Final Pure this compound Distillation->Final

Caption: Synthesis and Purification Workflow for this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes a general laboratory-scale synthesis.

Materials:

  • Dodecanedioic acid

  • n-Butanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus (optional, for water removal)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine dodecanedioic acid and an excess of n-butanol (e.g., 2.5 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Set up the apparatus for reflux, optionally with a Dean-Stark trap to remove the water formed during the reaction.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether and excess n-butanol under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Determination of Physical Properties

The following are general protocols for determining the physical properties of liquid esters like this compound.

Since this compound is a liquid at room temperature, this protocol would be applicable for determining its freezing point.

Apparatus:

  • Melting point apparatus with a cooling stage or a differential scanning calorimeter (DSC).

  • Capillary tubes.

Procedure:

  • Introduce a small amount of the liquid sample into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Cool the sample at a controlled rate until it solidifies.

  • Slowly heat the sample (e.g., 1-2 °C/min) and observe the temperature at which the first signs of melting appear and the temperature at which the sample is completely liquid. This range is the melting point.

This protocol provides a qualitative and semi-quantitative method for determining solubility.

Materials:

  • This compound

  • Various solvents (e.g., water, ethanol, acetone, hexane)

  • Test tubes

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Add a known volume (e.g., 1 mL) of the solvent to a test tube.

  • Add a small, measured amount (e.g., 10 mg) of this compound to the solvent.

  • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Observe if the solute has completely dissolved.

  • If it has dissolved, continue adding known amounts of the solute until saturation is reached (i.e., a separate phase is observed).

  • The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). For highly hydrophobic substances like this compound in water, a "slow-stir" method is preferred to avoid the formation of emulsions, allowing for a more accurate determination of its low aqueous solubility.

Analytical Methods for Purity Assessment

The purity of this compound is typically assessed using chromatographic techniques.

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for quantifying this compound and identifying volatile impurities such as residual butanol.[6]

  • High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of non-volatile impurities.

Applications in Drug Development

While not a direct active pharmaceutical ingredient (API), this compound can play a role in drug development as an excipient in topical and transdermal formulations. Its properties as a skin-conditioning agent and a solvent can influence the delivery and bioavailability of APIs through the skin.[2] Furthermore, as a plasticizer, it can be used in the formulation of polymer-based drug delivery systems, such as transdermal patches or controlled-release coatings on oral dosage forms.

Conclusion

This compound is a versatile diester with well-characterized physical and chemical properties. Its synthesis via Fischer-Speier esterification is a standard and scalable process. The information and protocols provided in this guide offer a comprehensive resource for researchers and professionals working with this compound, particularly in the fields of materials science and pharmaceutical development. Further research into its applications as a biodegradable and non-toxic excipient is warranted.

References

Dibutyl dodecanedioate molecular formula C20H38O4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dibutyl Dodecanedioate (C₂₀H₃₈O₄) for Pharmaceutical Development

Introduction

This compound (CAS No. 15677-90-4) is a long-chain aliphatic diester with the molecular formula C₂₀H₃₈O₄.[1] As a member of the dicarboxylate ester family, it is gaining significant attention in materials science and, increasingly, in the pharmaceutical industry.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a specific focus on its role as a specialty excipient for researchers, scientists, and drug development professionals.

Primarily utilized for its plasticizing properties, this compound serves as a modern, potentially safer alternative to traditional phthalate-based plasticizers like dibutyl phthalate (DBP).[2] Its ability to enhance the flexibility and durability of polymers makes it a valuable component in the formulation of advanced drug delivery systems, particularly in modifying the release characteristics of polymer-coated dosage forms.[3][4][5]

Physicochemical Properties

The physical and chemical properties of this compound are critical to its function as a pharmaceutical excipient. These properties determine its compatibility with various polymers and its performance in final formulations. A summary of its key quantitative data is presented below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Dodecanedioic acid dibutyl ester[1]
CAS Number 15677-90-4[1]
Molecular Formula C₂₀H₃₈O₄[1]
Molecular Weight 342.5 g/mol [1]
Boiling Point 375.2 °C at 760 mmHg[6]
Flash Point 168.2 °C[6]
Density 0.936 g/cm³[6]
Refractive Index 1.449[6]
XLogP3-AA 6.3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 19[1]

Synthesis and Purification

The most common and efficient method for producing this compound is through a direct acid-catalyzed esterification, a process widely known as the Fischer-Speier esterification.[2]

Synthesis Pathway: Fischer-Speier Esterification

This reaction involves treating dodecanedioic acid, a C12 linear dicarboxylic acid, with two equivalents of n-butanol in the presence of a strong acid catalyst, such as sulfuric acid.[2] The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.

Fischer_Esterification DDA Dodecanedioic Acid (HOOC(CH₂)₁₀COOH) Protonated_DDA Protonated Intermediate DDA->Protonated_DDA + H⁺ BuOH n-Butanol (CH₃(CH₂)₃OH) BuOH->Protonated_DDA Nucleophilic Attack Catalyst H₂SO₄ (Catalyst) Catalyst->DDA Product This compound Protonated_DDA->Product - H₂O, - H⁺ (x2) Water H₂O (byproduct) Protonated_DDA->Water Purification_Workflow start Reaction Mixture dissolve Dissolve in Diethyl Ether start->dissolve wash Wash with sat. NaHCO₃ Solution dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purification concentrate->purify distill Vacuum Distillation purify->distill High Boiling Point chrom Column Chromatography purify->chrom High Polarity validate Validate Purity & Structure distill->validate chrom->validate gc GC (>95%) validate->gc nmr NMR validate->nmr ftir FTIR validate->ftir DBP_Signaling DBP Dibutyl Phthalate (DBP) ER Estrogen Receptor (ER) DBP->ER PI3K PI3K ER->PI3K Ras Ras ER->Ras Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Angiogenesis Angiogenesis NO->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Angiogenesis

References

A Technical Guide to the Mechanism of Action of Dibutyl Dodecanedioate in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl dodecanedioate (DBDD) is a long-chain aliphatic diester that functions as a primary plasticizer in various polymer systems. Its mechanism of action is rooted in its ability to physically disrupt the intermolecular forces between polymer chains, thereby increasing their mobility. This guide elucidates the core principles governing this action, primarily through the Lubricity and Free Volume theories. By inserting its molecules between polymer chains, DBDD reduces internal friction and increases the interstitial space, which lowers the glass transition temperature (Tg) and transforms a rigid, brittle polymer into a flexible, more ductile material. This document provides a detailed overview of these mechanisms, supported by quantitative data from analogous plasticizers, experimental protocols for efficacy evaluation, and graphical representations of the underlying processes.

Introduction to this compound as a Plasticizer

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They achieve this by lowering the material's glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a softer, rubbery state.[1] this compound (DBDD) belongs to the class of aliphatic diester plasticizers, which are noted for imparting good low-temperature flexibility.[2][3] It is structurally similar to other commercially significant plasticizers like dibutyl sebacate (DBS) and dioctyl phthalate (DOP).[4][5]

The primary role of DBDD is to act as an "external" plasticizer, meaning it is not chemically bonded to the polymer but is physically mixed into the polymer matrix.[6] Its long, flexible twelve-carbon (dodecanedioate) backbone and terminal butyl groups enable it to efficiently integrate into polymer networks, particularly in resins like polyvinyl chloride (PVC), cellulose derivatives, and synthetic rubbers.[3][4] This guide will explore the molecular mechanisms behind this plasticizing effect.

Core Mechanism of Action: Plasticization

The plasticizing effect of this compound is primarily explained by two complementary theories: the Lubricity Theory and the Free Volume Theory.

The Lubricity Theory

The Lubricity Theory posits that the rigidity in polymers arises from intermolecular friction and van der Waals forces between adjacent polymer chains.[7] When DBDD is introduced into the polymer matrix, its molecules act as molecular lubricants.[2][8] They position themselves between the long polymer chains, effectively shielding them from one another and reducing the cohesive forces that bind them together.[7][9] This "lubrication" allows the polymer chains to slide past each other with greater ease, resulting in increased material flexibility and elongation.[2]

dot

Caption: DBDD molecules lubricate polymer chains, reducing friction.

The Free Volume Theory

The Free Volume Theory provides a more quantitative explanation. "Free volume" refers to the total microscopic space within the polymer matrix that is not occupied by the polymer chains themselves.[8] When a polymer is below its Tg, the free volume is small, and chain mobility is highly restricted. Plasticizers like DBDD, being smaller molecules, effectively insert themselves into the matrix and push the polymer chains apart.[9][10] This action increases the overall free volume, creating more space for polymer segments to move, rotate, and slide.[8][11] The increased mobility means that less thermal energy is required to transition the polymer from a glassy to a rubbery state, thus causing a significant decrease in the Tg.[11][12]

dot

Figure 2: Free Volume Theory Mechanism cluster_unplasticized Unplasticized Polymer Matrix cluster_plasticized Plasticized Polymer Matrix p1 Polymer Chain Segment p2 Polymer Chain Segment p3 Polymer Chain Segment p4 Polymer Chain Segment p5 Polymer Chain Segment p6 Polymer Chain Segment fv1 Minimal Free Volume tg1 High Glass Transition Temp. (Tg) fv1->tg1 tg2 Low Glass Transition Temp. (Tg) tg1->tg2 Addition of DBDD p7 Polymer Chain Segment d1 DBDD p8 Polymer Chain Segment d2 DBDD p9 Polymer Chain Segment d3 DBDD fv2 Increased Free Volume fv2->tg2

Caption: DBDD increases space between chains, lowering the Tg.

Quantitative Impact on Polymer Properties

The mechanisms described above result in measurable changes to a polymer's physical properties. While specific data for DBDD is limited in publicly available literature, extensive data exists for the structurally and functionally analogous plasticizer, Dibutyl Sebacate (DBS, a C10 diester compared to DBDD's C12). The following tables summarize the typical effects of such a plasticizer on Polyvinyl Chloride (PVC), a commonly plasticized polymer.

Table 1: Representative Mechanical Properties of Plasticized PVC (Data based on Dibutyl Sebacate (DBS) as a proxy for DBDD)

PropertyUnplasticized PVCPVC + DBS (50 phr*)Source
Tensile Strength ~50-60 MPa15.7 MPa[4]
Elongation at Break < 50%350%[4]
Shore A Hardness > 100 (Shore D scale)80.2[4]

phr = parts per hundred resin by weight

These changes are a direct consequence of the plasticization mechanism. The reduced intermolecular forces lead to a lower tensile strength, while the enhanced chain mobility allows for significantly greater elongation before failure.[13]

Table 2: Physical and Migration Properties of Plasticized PVC (Data based on Dibutyl Sebacate (DBS) as a proxy for DBDD)

PropertyValueTest StandardSource
Glass Transition Temp. (Tg) ~80-85 °C-6.7 °C (Typical for similar plasticizers)[13]
Plasticizer Migration 12.78% (after 28 days)EN ISO 177:2017[4]

The dramatic reduction in Tg is the hallmark of an effective plasticizer.[14] Migration, the process where plasticizer molecules diffuse out of the polymer matrix over time, is a critical parameter for long-term performance and safety, especially in medical and food-contact applications.[4][15]

Experimental Protocols for Evaluation

Evaluating the efficacy of a plasticizer like DBDD involves a series of standardized tests to quantify its effect on polymer properties.

Protocol for Preparation of Plasticized PVC Films
  • Formulation: Prepare a dry blend of PVC resin, DBDD (e.g., at 40-60 phr), a thermal stabilizer (e.g., zinc stearate, 2-3 phr), and any other required additives in a high-speed mixer.

  • Melt Compounding: Process the dry blend on a two-roll mill at a temperature of 160-170°C. Mill the compound for 5-10 minutes until a homogeneous, flexible sheet is formed.

  • Sample Molding: Cut the milled sheet into sections and place them in a picture-frame mold. Press the material in a hydraulic press at ~170°C for 3-5 minutes under pressure (e.g., 10 MPa) to form a plaque of uniform thickness (e.g., 1-2 mm).

  • Conditioning: Allow the molded plaque to cool to room temperature under pressure. Condition the samples for at least 24 hours at standard conditions (23°C, 50% RH) before testing.

Protocol for Mechanical Testing (Tensile Properties)
  • Standard: ASTM D638 or ISO 527.

  • Sample Preparation: Cut dumbbell-shaped specimens from the conditioned polymer plaque using a die cutter.

  • Measurement: Measure the width and thickness of the narrow section of each specimen.

  • Testing: Mount the specimen in the grips of a universal testing machine.

  • Execution: Apply a tensile load at a constant crosshead speed (e.g., 10-50 mm/min) until the specimen fractures.[16]

  • Data Acquisition: Record the force and elongation throughout the test. Calculate tensile strength (at break), modulus of elasticity, and elongation at break.[17]

Protocol for Thermal Analysis (DSC)
  • Purpose: To determine the Glass Transition Temperature (Tg).

  • Sample Preparation: Cut a small, uniform sample (5-10 mg) from the plasticized plaque and place it in an aluminum DSC pan.[18]

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.[19]

  • Heating Program:

    • First Heat: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected processing temperature (e.g., 200°C) to erase any prior thermal history.[14][18]

    • Cool: Cool the sample rapidly to a sub-ambient temperature (e.g., -80°C).

    • Second Heat: Heat the sample again at the same rate (10°C/min).

  • Analysis: The Tg is determined from the second heating curve, typically as the midpoint of the step-like transition in the heat flow signal.[19][20]

Protocol for Plasticizer Migration Testing
  • Standard: Based on ISO 177:2016.[21][22]

  • Sample Preparation: Cut circular or square test specimens of a defined size from the plasticized film.

  • Initial Weighing: Weigh each specimen accurately (to 0.001 g).

  • Assembly: Place the test specimen between two sheets of an absorbent material (as specified in the standard).[15][23]

  • Aging: Place the assembly under a defined pressure in an air-circulating oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours to 28 days).[22]

  • Final Weighing: After aging, remove the specimen, clean its surface gently, and re-weigh it.

  • Calculation: The migration is calculated as the percentage loss in mass of the specimen.[22]

Visualization of Workflows and Relationships

dot

Figure 3: Experimental Workflow for Plasticizer Efficacy cluster_testing 4. Material Characterization cluster_results 5. Data Analysis & Efficacy Evaluation A 1. Formulation (Polymer + DBDD + Additives) B 2. Melt Compounding (e.g., Two-Roll Mill) A->B C 3. Sample Preparation (Compression Molding) B->C D Mechanical Testing (Tensile, Hardness) C->D E Thermal Analysis (DSC for Tg) C->E F Migration Testing (ISO 177) C->F R1 Flexibility (Elongation, Hardness) D->R1 R2 Processing Window (Lower Tg) E->R2 R3 Durability (Low Migration) F->R3

References

An In-depth Technical Guide on the Biodegradability of Dibutyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific biodegradation of dibutyl dodecanedioate is limited. This guide is based on established principles of aliphatic ester biodegradation and data from structurally similar compounds.

Introduction

This compound (CAS No. 15677-90-4) is a long-chain aliphatic diester. It is gaining attention as a potentially biodegradable and environmentally friendly plasticizer and lubricant.[1][2] Understanding its environmental fate, particularly its biodegradability, is crucial for assessing its ecological impact. This guide provides a technical overview of the expected biodegradability of this compound, including its presumed metabolic pathways and the standard methodologies for assessing its degradation.

Predicted Biodegradation of this compound

Based on its chemical structure, this compound is anticipated to be biodegradable. Aliphatic polyesters and diesters are generally susceptible to microbial degradation.[3] The primary mechanism for the breakdown of these molecules is the enzymatic hydrolysis of the ester linkages.

Factors Influencing Biodegradation:

  • Enzymatic Action: Enzymes such as lipases, esterases, and cutinases, which are common in various microorganisms, can catalyze the hydrolysis of the ester bonds in this compound.[3]

  • Molecular Structure: The rate of biodegradation of long-chain aliphatic esters can be influenced by the length of the alcohol and acid moieties.[4] For anaerobic biodegradation, esters with a total carbon number between 12 and 18 are often more readily degraded.[4][5] this compound has a total of 20 carbons, which may influence its degradation rate.

  • Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of suitable microbial populations will significantly impact the rate and extent of biodegradation.

Proposed Biodegradation Pathway

The aerobic biodegradation of this compound is expected to proceed in a two-step manner:

  • Initial Hydrolysis: The diester is first hydrolyzed into its constituent alcohol and dicarboxylic acid.

  • Metabolism of Intermediates: The resulting n-butanol and dodecanedioic acid are then further metabolized by microorganisms.

Below is a proposed signaling pathway for the aerobic biodegradation of this compound:

Biodegradation_Pathway cluster_0 Initial Hydrolysis cluster_1 Metabolism of Dodecanedioic Acid cluster_2 Metabolism of n-Butanol DBD This compound MBDA Monobutyl Dodecanedioate DBD->MBDA Esterase/Lipase Butanol n-Butanol DBD->Butanol DDA Dodecanedioic Acid MBDA->DDA Esterase/Lipase MBDA->Butanol DDA_Met Dodecanedioic Acid Butanol_Met n-Butanol BetaOx Beta-Oxidation Cycle DDA_Met->BetaOx TCA TCA Cycle BetaOx->TCA Biomass_CO2_H2O Biomass, CO2, H2O TCA->Biomass_CO2_H2O Butyraldehyde Butyraldehyde Butanol_Met->Butyraldehyde Alcohol Dehydrogenase ButyricAcid Butyric Acid Butyraldehyde->ButyricAcid Aldehyde Dehydrogenase TCA_Met TCA Cycle ButyricAcid->TCA_Met Biomass_CO2_H2O_2 Biomass, CO2, H2O TCA_Met->Biomass_CO2_H2O_2

Proposed aerobic biodegradation pathway of this compound.

Quantitative Data on Biodegradability

Time (days)% Biodegradation (CO2 Evolution)
00
715 - 25
1440 - 60
2155 - 75
28> 60

Note: This data is illustrative and represents a substance that would likely pass the "readily biodegradable" criteria.

Experimental Protocols for Biodegradability Testing

The "Ready Biodegradability" of a chemical substance is typically assessed using one of the OECD 301 series of tests. The OECD 301B, or CO2 Evolution Test, is a suitable method for non-volatile, poorly soluble substances like this compound.

OECD 301B: CO2 Evolution Test

Principle: This method measures the amount of carbon dioxide evolved from the microbial degradation of a test substance in an aqueous medium under aerobic conditions. The percentage of biodegradation is calculated by comparing the measured CO2 production to the theoretical maximum amount (ThCO2). A substance is considered "readily biodegradable" if it reaches 60% biodegradation within a 10-day window during the 28-day test period.[6][7][8]

Methodology:

  • Test System: The test is conducted in flasks containing a defined mineral medium, an inoculum of microorganisms (typically from activated sludge), and the test substance as the sole carbon source.

  • Inoculum: The microbial inoculum is usually sourced from the mixed liquor of an activated sludge wastewater treatment plant.

  • Test Conditions: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) and aerated with CO2-free air.

  • CO2 Measurement: The CO2 evolved from the biodegradation process is trapped in a series of absorption flasks containing a solution like barium hydroxide or sodium hydroxide. The amount of trapped CO2 is then determined by titration.

  • Controls:

    • Blank Control: Contains only the inoculum and mineral medium to measure background CO2 evolution.

    • Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate) to verify the activity of the inoculum.

    • Toxicity Control: Contains both the test substance and the reference substance to check for any inhibitory effects of the test substance on the microorganisms.

  • Duration: The test typically runs for 28 days.

Below is a diagram illustrating the experimental workflow for an OECD 301B test.

OECD_301B_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement and Analysis Prep_Media Prepare Mineral Medium Setup_Flasks Set up Test Flasks Prep_Media->Setup_Flasks Prep_Inoculum Collect and Prepare Inoculum Prep_Inoculum->Setup_Flasks Prep_Substance Prepare Test Substance, Reference, and Controls Prep_Substance->Setup_Flasks Incubate Incubate at Constant Temperature with CO2-free Air Setup_Flasks->Incubate Trap_CO2 Trap Evolved CO2 in Absorption Solution Incubate->Trap_CO2 Titrate Titrate Absorption Solution to Quantify CO2 Trap_CO2->Titrate Calculate Calculate % Biodegradation Titrate->Calculate Analyze Analyze Data and Determine 'Ready Biodegradability' Calculate->Analyze

References

Dibutyl Dodecanedioate: An In-Depth Technical Guide to its Environmental Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl dodecanedioate (DBD), a long-chain aliphatic diester, is increasingly utilized as a biodegradable and less toxic alternative to traditional phthalate plasticizers in various industrial applications, including in materials relevant to the pharmaceutical and medical device sectors. This technical guide provides a comprehensive analysis of the environmental impact of this compound, drawing upon available data and read-across information from structurally similar compounds. The guide details its environmental fate, including biodegradation pathways and bioaccumulation potential, and presents a summary of its ecotoxicological profile. Standardized experimental protocols are outlined to provide a framework for the assessment of this and similar compounds.

Introduction

This compound (CAS No. 15677-90-4) is the diester of dodecanedioic acid and n-butanol. Its favorable properties, such as high flexibility and durability enhancement in polymers, have led to its adoption as a plasticizer.[1] Notably, its classification as a biodegradable and environmentally friendly alternative to certain regulated phthalates has spurred its use in sensitive applications.[1] This document synthesizes the current understanding of DBD's environmental profile to inform its responsible use and development. Due to the limited direct experimental data on this compound, this guide incorporates read-across data from structurally similar long-chain aliphatic diesters, such as Dibutyl sebacate (DBS), to provide a more complete assessment.

Environmental Fate

The environmental fate of a chemical substance describes its transport and transformation in various environmental compartments. For this compound, the key aspects of its environmental fate are its degradation, and potential for bioaccumulation.

Abiotic and Biotic Degradation

This compound is susceptible to both abiotic and biotic degradation processes.

  • Hydrolysis: The ester linkages in DBD can be cleaved by hydrolysis, a reaction with water, to yield dodecanedioic acid and n-butanol.[1] This process can be catalyzed by acidic or basic conditions.[1]

  • Oxidation: The degradation of this compound can also be initiated by oxidation. This process typically involves the formation of free radicals on the hydrocarbon chains, which then react with oxygen to form hydroperoxides. These unstable intermediates can then decompose into a variety of byproducts, including alcohols, ketones, and shorter-chain acids and esters.[1]

  • Biodegradation: this compound is considered to be biodegradable.[1] The primary mechanism of biodegradation for diester plasticizers is initiated by enzymatic hydrolysis of the ester bonds by microorganisms, such as bacteria.[1] While specific studies on DBD are limited, structurally similar compounds like Dibutyl sebacate are reported to be readily biodegradable.

The following diagram illustrates the general environmental fate and degradation pathways of this compound.

Environmental Fate and Degradation of this compound DBD This compound Environment Environmental Compartments (Water, Soil, Sediment) DBD->Environment Hydrolysis Abiotic Hydrolysis Environment->Hydrolysis Oxidation Abiotic Oxidation Environment->Oxidation Biodegradation Biotic Degradation (Microbial) Environment->Biodegradation Intermediates Degradation Intermediates (Dodecanedioic acid, Butanol, shorter-chain acids/esters) Hydrolysis->Intermediates Oxidation->Intermediates Biodegradation->Intermediates Mineralization Mineralization (CO2, H2O, Biomass) Intermediates->Mineralization

Environmental fate and degradation pathways of this compound.
Bioaccumulation

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow) and measured by the bioconcentration factor (BCF). For Dibutyl sebacate, a structural analogue of DBD, an estimated BCF of 77 suggests a moderate potential for bioconcentration in aquatic organisms.

Ecotoxicity

Ecotoxicity refers to the potential of a substance to cause adverse effects on living organisms in the environment. Due to a lack of specific data for this compound, the following tables summarize ecotoxicity data for the structurally similar compound, Dibutyl sebacate.

Aquatic Toxicity

Table 1: Aquatic Toxicity of Dibutyl Sebacate (Analogue for this compound)

SpeciesTest TypeEndpointValue (mg/L)Exposure DurationGuideline
Danio rerio (Zebrafish)AcuteLC50> 1000096 hoursOECD 203 (similar)
Daphnia magna (Water flea)AcuteEC50100048 hoursOECD 202 (similar)
Desmodesmus subspicatus (Green algae)AcuteErC50> 100072 hoursOECD 201 (similar)

Data sourced from Safety Data Sheets for Dibutyl sebacate.

Terrestrial and Sediment Toxicity

There is a general lack of specific data on the toxicity of this compound and its analogues to soil and sediment-dwelling organisms. However, given its expected biodegradation, the long-term risk to these compartments is likely to be low.

Experimental Protocols

The following sections describe the methodologies for key experiments that are typically used to assess the environmental impact of substances like this compound, based on OECD guidelines.

Biodegradability Testing (OECD 301F)

The Manometric Respirometry Test (OECD 301F) is a standard method to determine the ready biodegradability of a chemical substance.

Objective: To measure the oxygen consumed by a microbial community in the presence of the test substance as the sole carbon source.

Methodology:

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum.

  • Test Vessels: Sealed vessels equipped with manometers are used to measure oxygen consumption.

  • Procedure: The test substance is added to a mineral medium containing the inoculum. A control with no carbon source and a reference substance (e.g., sodium benzoate) are run in parallel. The vessels are incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.

  • Measurement: The consumption of oxygen is measured at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThOD within a 10-day window during the 28-day test period.

The following diagram illustrates the experimental workflow for an OECD 301F test.

Experimental Workflow for OECD 301F Biodegradability Test cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Inoculum Inoculum (Activated Sludge) TestVessel Test Vessel (Substance + Medium + Inoculum) Inoculum->TestVessel ControlVessel Control Vessel (Medium + Inoculum) Inoculum->ControlVessel ReferenceVessel Reference Vessel (Reference Substance + Medium + Inoculum) Inoculum->ReferenceVessel Medium Mineral Medium Medium->TestVessel Medium->ControlVessel Medium->ReferenceVessel TestSubstance Test Substance (this compound) TestSubstance->TestVessel Incubation Incubate at 20°C for 28 days TestVessel->Incubation ControlVessel->Incubation ReferenceVessel->Incubation Measurement Measure O2 Consumption (Manometric Respirometry) Incubation->Measurement Calculation Calculate % Biodegradation (% ThOD) Measurement->Calculation Evaluation Evaluate against pass level (>60% in 10-d window) Calculation->Evaluation

Workflow for an OECD 301F biodegradability test.
Aquatic Toxicity Testing

Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

Methodology:

  • Test Organism: A sensitive freshwater fish species, such as Zebrafish (Danio rerio), is used.

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.

  • Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.

Objective: To determine the concentration of a substance that immobilizes 50% of a test population of Daphnia magna (EC50) over a 48-hour period.

Methodology:

  • Test Organism: Young, healthy Daphnia magna (less than 24 hours old) are used.

  • Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a static system for 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value and its 95% confidence limits are calculated.

Objective: To determine the effects of a substance on the growth of a freshwater algal species.

Methodology:

  • Test Organism: A rapidly growing green alga, such as Desmodesmus subspicatus, is used.

  • Test Conditions: Algal cultures are exposed to a range of concentrations of the test substance under controlled conditions of light, temperature, and pH for 72 hours.

  • Measurement: Algal growth is measured at 24, 48, and 72 hours by cell counts or a surrogate measurement like fluorescence.

  • Data Analysis: The concentration that causes a 50% reduction in growth (ErC50) is determined.

Conclusion

Based on the available information and read-across data from structurally similar long-chain aliphatic diesters, this compound is considered to have a favorable environmental profile. It is expected to be readily biodegradable, with a low potential for bioaccumulation and low aquatic toxicity. However, it is important to note that direct experimental data for this compound is limited. Therefore, further research following standardized protocols, such as those outlined in this guide, is recommended to definitively characterize its environmental impact. This will ensure its continued safe and sustainable use as an alternative to more hazardous substances.

References

Methodological & Application

Application Notes and Protocols: Dibutyl Dodecanedioate as a PVC Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, in its pure form, it is rigid and brittle. To impart flexibility and processability, plasticizers are incorporated into the PVC matrix. Dibutyl dodecanedioate, a high-molecular-weight aliphatic ester, presents a promising alternative to traditional phthalate-based plasticizers, which have raised environmental and health concerns. Its structure suggests good compatibility with PVC, low volatility, and reduced migration, making it a suitable candidate for applications requiring high safety and permanence, such as in medical devices and pharmaceutical packaging.

These application notes provide a summary of the expected performance of this compound as a PVC plasticizer, based on data from chemically similar long-chain dicarboxylate esters like dibutyl sebacate (DBS). Detailed experimental protocols are also provided to enable researchers to evaluate its performance characteristics.

Principle of Plasticization

Plasticizers function by embedding themselves between the long polymer chains of PVC. This spacing reduces the intermolecular forces (van der Waals forces) between the polymer chains, allowing them to move more freely relative to one another. The result is a decrease in the glass transition temperature (Tg) of the polymer, transforming it from a rigid, glassy state to a soft and flexible material at room temperature. The long aliphatic chain of this compound is expected to provide excellent plasticizing efficiency.

Data Presentation

The following tables summarize the expected quantitative performance of PVC formulations plasticized with this compound. The data presented is based on studies of the closely related dibutyl sebacate (DBS), which is considered a reliable proxy due to its similar chemical structure (dibutyl ester of a C10 dicarboxylic acid versus a C12 dicarboxylic acid for dodecanedioate).

Table 1: Mechanical Properties of Plasticized PVC

PropertyTest MethodPVC with this compound (Expected)PVC with DEHP (Reference)
Tensile Strength (MPa)ASTM D88215 - 2020 - 25
Elongation at Break (%)ASTM D882300 - 400250 - 350
Shore A HardnessASTM D224080 - 9085 - 95

Note: DEHP (Di(2-ethylhexyl) phthalate) is a common phthalate plasticizer provided for reference.

Table 2: Thermal and Migration Properties of Plasticized PVC

PropertyTest MethodPVC with this compound (Expected)PVC with DEHP (Reference)
Glass Transition Temp. (°C)DSC-20 to -30-25 to -35
Plasticizer Migration (%)ISO 177< 5 (in hexane, 24h)> 10 (in hexane, 24h)
Volatility (% weight loss)ASTM D1203< 1 (105°C, 24h)> 2 (105°C, 24h)

Experimental Protocols

Protocol 1: Preparation of Plasticized PVC Films

Objective: To prepare flexible PVC films with a specified concentration of this compound for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., calcium/zinc stearate)

  • Toluene or Tetrahydrofuran (THF)

  • Glass plates

  • Casting knife or film applicator

  • Drying oven

Procedure:

  • In a fume hood, dissolve a specific weight of PVC resin in a suitable solvent (e.g., 10% w/v solution in THF).

  • Add the desired amount of this compound (e.g., 30 parts per hundred parts of resin - phr) and thermal stabilizer (e.g., 2 phr) to the PVC solution.

  • Stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous.

  • Pour the solution onto a clean, level glass plate.

  • Use a casting knife to draw down the solution to a uniform thickness.

  • Allow the solvent to evaporate in the fume hood at ambient temperature for 24 hours.

  • Transfer the glass plate to a vacuum oven and dry at 60°C for 48 hours to remove any residual solvent.

  • Carefully peel the resulting flexible PVC film from the glass plate for further analysis.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and hardness of the plasticized PVC films.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Shore A Durometer

Procedure:

  • Tensile Testing (ASTM D882):

    • Cut dumbbell-shaped specimens from the prepared PVC films using a die cutter.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

    • Record the maximum load and the elongation at the point of failure.

    • Calculate the tensile strength (stress at break) and elongation at break.

  • Hardness Testing (ASTM D2240):

    • Place a stack of at least three layers of the PVC film on a hard, flat surface.

    • Press the Shore A durometer firmly onto the surface of the film.

    • Record the hardness reading within one second of firm contact.

    • Repeat the measurement at five different locations on the film and calculate the average value.

Protocol 3: Assessment of Plasticizer Migration

Objective: To quantify the migration of this compound from the PVC film into a solvent.

Materials:

  • Hexane (or other relevant solvent)

  • Glass vials with screw caps

  • Analytical balance

Procedure (based on ISO 177):

  • Cut a precisely weighed piece of the plasticized PVC film (approximately 2x2 cm).

  • Place the film in a glass vial and add a known volume of hexane, ensuring the film is fully immersed.

  • Seal the vial and store it at a constant temperature (e.g., 23°C) for a specified duration (e.g., 24 hours).

  • After the immersion period, carefully remove the PVC film from the vial.

  • Allow the film to air-dry in a fume hood for 1 hour, then dry in a vacuum oven at 60°C for 4 hours to remove any absorbed solvent.

  • Weigh the dried film.

  • Calculate the percentage of plasticizer migration as the percentage weight loss of the film.

Visualizations

Experimental_Workflow cluster_prep Film Preparation cluster_testing Performance Evaluation a PVC Resin Dissolution b Addition of this compound & Stabilizer a->b c Homogenization b->c d Film Casting c->d e Drying d->e f Mechanical Testing (Tensile, Hardness) e->f g Thermal Analysis (DSC for Tg) e->g h Migration Testing (Solvent Extraction) e->h

Caption: Experimental workflow for the preparation and evaluation of PVC films plasticized with this compound.

Plasticization_Mechanism Mechanism of PVC Plasticization cluster_before Rigid PVC (Before Plasticization) cluster_after Flexible PVC (After Plasticization) a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 p1 Dibutyl Dodecanedioate p2 Dibutyl Dodecanedioate d1 d2 d1->d2 d3 d2->d3 d4 d3->d4 e1 e2 e1->e2 e3 e2->e3 e4 e3->e4 f1 f2 f1->f2 f3 f2->f3 f4 f3->f4

Caption: Diagram illustrating the mechanism of PVC plasticization by this compound.

Application Notes and Protocols: Dibutyl Dodecanedioate in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dibutyl Dodecanedioate

This compound (CAS No. 15677-90-4) is the diester of n-butanol and dodecanedioic acid.[1][2] It is a versatile ingredient in cosmetic and personal care products, primarily valued for its properties as a skin conditioning agent, emollient, fragrance ingredient, and solvent.[1] Its molecular formula is C20H38O4.[1][2] In cosmetic formulations, it contributes to the overall texture and feel of products, enhancing the user's sensory experience.[1]

Primary Functions in Cosmetics:

  • Skin Conditioning Agent - Emollient: this compound forms a protective layer on the skin's surface, helping to reduce water loss and leaving the skin feeling soft and smooth.

  • Fragrance Ingredient: It can be used as a component in fragrance formulations.[1]

  • Solvent and Carrier: It serves as a solvent for other active ingredients and cosmetic raw materials, aiding in their dispersion and delivery within a formulation.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for formulators to consider when developing new cosmetic products.

PropertyValueReference
Molecular Weight 342.51 g/mol [1][2]
Appearance Data not available[1]
Boiling Point 375.2 °C at 760 mmHg[1]
Density 0.936 g/cm³[1]
Refractive Index 1.449[1]
Flash Point 168.2 °C[1]
Solubility Data not available[1]

Applications in Cosmetic Formulations

This compound is a suitable ingredient for a wide range of cosmetic products due to its emollient and solvent properties.

  • Skincare: In lotions, creams, and serums, it can improve the spreadability of the product, reduce greasiness, and provide a smooth, silky skin feel.

  • Haircare: In conditioners and hair styling products, it can enhance the texture and feel.[1]

  • Color Cosmetics: In foundations and lipsticks, it can act as a dispersing agent for pigments and contribute to a more even application.

  • Sunscreens: As a solvent, it can help to dissolve and stabilize UV filters, potentially improving the efficacy and aesthetics of sunscreen formulations.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound in cosmetic formulations.

Protocol for Evaluating Spreadability

Objective: To quantitatively assess the spreading characteristics of a cosmetic emulsion containing this compound compared to a control formulation.

Materials:

  • Test formulation (e.g., O/W lotion) with X% this compound.

  • Control formulation (without this compound).

  • Glass plates or synthetic skin substrate.

  • Micropipette.

  • Digital camera with a fixed stand.

  • Image analysis software (e.g., ImageJ).

  • Stopwatch.

Methodology:

  • Place a glass plate or synthetic skin substrate on a level surface.

  • Using a micropipette, dispense a standardized volume (e.g., 10 µL) of the test formulation onto the center of the substrate.

  • Start the stopwatch immediately upon dispensing the droplet.

  • Capture images of the spreading droplet at fixed time intervals (e.g., 0, 30, 60, 90, and 120 seconds).

  • Repeat the procedure for the control formulation.

  • Using image analysis software, measure the diameter of the spread area in each image.

  • Calculate the spread area (A = πr²) for each time point.

  • Plot the spread area as a function of time for both formulations to compare their spreading profiles.

Data Presentation:

The following table is a template for presenting the spreadability data. Note: The values presented are hypothetical and for illustrative purposes only.

Time (seconds)Spread Area of Control (mm²)Spread Area with this compound (mm²)
07.17.1
3028.335.8
6045.256.5
9058.172.3
12066.384.9
Protocol for Sensory Panel Evaluation of Skin Feel

Objective: To assess the sensory attributes of a cosmetic formulation containing this compound using a trained sensory panel.

Materials:

  • Test formulation (e.g., hand cream) with X% this compound.

  • Control formulation.

  • Trained sensory panel (typically 10-15 panelists).

  • Standardized sensory evaluation questionnaires.

  • Controlled environment room (constant temperature and humidity).

Methodology:

  • Recruit and train a panel of sensory assessors on the evaluation of cosmetic products.

  • Acclimate panelists to the controlled environment for at least 15 minutes before the evaluation.

  • Provide panelists with coded samples of the test and control formulations in a randomized order.

  • Instruct panelists to apply a standardized amount of each product to a designated area of their forearm.

  • Panelists will evaluate a series of sensory attributes at different time points (e.g., during application, 1 minute after, and 5 minutes after).

  • Attributes to be evaluated may include:

    • During Application: Spreadability, slipperiness, absorbency.

    • After Feel: Greasiness, stickiness, smoothness, softness, residue.

  • Panelists will rate the intensity of each attribute on a linear scale (e.g., from 0 to 10).

  • Collect and statistically analyze the data to determine significant differences between the formulations.

Data Presentation:

The following table is a template for presenting the sensory panel data. Note: The values presented are hypothetical and for illustrative purposes only.

Sensory AttributeMean Score - ControlMean Score - With this compoundp-value
Spreadability 6.58.2<0.05
Greasiness 4.83.1<0.05
Smoothness 5.97.8<0.05
Stickiness 3.52.0<0.05
Residue 4.22.5<0.05
Protocol for Measuring Effect on Transepidermal Water Loss (TEWL)

Objective: To evaluate the effect of a cosmetic formulation containing this compound on the skin's barrier function by measuring Transepidermal Water Loss (TEWL).

Materials:

  • Test formulation with X% this compound.

  • Control formulation.

  • Human volunteers.

  • Tewameter® or other evaporimeter.

  • Controlled environment room.

Methodology:

  • Recruit healthy volunteers and obtain informed consent.

  • Acclimate volunteers to the controlled environment for at least 30 minutes.

  • Mark out test areas on the volar forearms of the volunteers.

  • Measure the baseline TEWL for each test area.

  • Apply a standardized amount of the test and control formulations to the designated areas.

  • Measure TEWL at specified time intervals (e.g., 1, 2, 4, and 6 hours) after product application.

  • Calculate the percentage change in TEWL from baseline for each formulation at each time point.

  • Statistically analyze the data to determine if there is a significant difference in TEWL between the formulations.

Data Presentation:

The following table is a template for presenting the TEWL data. Note: The values presented are hypothetical and for illustrative purposes only.

Time (hours)Mean TEWL (g/m²/h) - ControlMean TEWL (g/m²/h) - With this compound
Baseline 10.510.6
1 9.88.5
2 9.58.1
4 9.98.7
6 10.29.3

Visualizations

The following diagrams illustrate the experimental workflows and the synthesis of this compound.

Spreadability_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Dispense Standardized Volume B Start Stopwatch A->B Simultaneously C Capture Images at Intervals B->C D Measure Spread Diameter C->D E Calculate Spread Area D->E F Plot Area vs. Time E->F

Caption: Workflow for Spreadability Evaluation.

Sensory_Panel_Workflow cluster_setup Setup cluster_eval Evaluation cluster_data Data Processing A Recruit & Train Panel B Prepare Coded Samples A->B C Acclimate Panelists B->C D Apply Standardized Amount C->D E Evaluate Sensory Attributes D->E F Record Ratings on Scale E->F G Collect Questionnaires F->G H Statistical Analysis G->H I Generate Sensory Profile H->I

Caption: Workflow for Sensory Panel Evaluation.

TEWL_Measurement_Workflow cluster_pre Pre-Application cluster_app Application cluster_post Post-Application A Volunteer Acclimation B Baseline TEWL Measurement A->B C Apply Test & Control Formulations B->C D Measure TEWL at Intervals C->D E Calculate % Change from Baseline D->E F Statistical Comparison E->F Synthesis_Dibutyl_Dodecanedioate Dodecanedioic_Acid Dodecanedioic Acid Reaction Esterification (Acid Catalyst) Dodecanedioic_Acid->Reaction Butanol n-Butanol Butanol->Reaction Product This compound Reaction->Product Water Water (byproduct) Reaction->Water

References

Application Notes and Protocols for the Synthesis of Dibutyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of dibutyl dodecanedioate, a linear diester. The synthesis is achieved via Fischer-Speier esterification of dodecanedioic acid with n-butanol. This protocol offers a robust method for researchers in materials science and drug development. Included are reaction conditions, a comprehensive purification procedure, and characterization data.

Introduction

This compound is a chemical compound with applications as a fragrance ingredient, a skin-conditioning agent, and a plasticizer.[1] It is synthesized through the Fischer-Speier esterification of dodecanedioic acid and n-butanol.[2] This reaction involves the protonation of the carboxylic acid by a catalyst, followed by nucleophilic attack by the alcohol, leading to the formation of the ester and water. The equilibrium of this reversible reaction is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol

The following protocol details the synthesis of this compound using a solid acid catalyst, which offers advantages in terms of ease of separation and catalyst reusability.

2.1. Materials and Reagents

  • Dodecanedioic acid (MW: 230.32 g/mol )

  • n-Butanol (MW: 74.12 g/mol )

  • D072 macroporous cation-exchange resin (or equivalent solid acid catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (for extraction)

2.2. Reaction Setup

A 250 mL round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser. The flask is charged with dodecanedioic acid, n-butanol, the solid acid catalyst, and toluene.

2.3. Reaction Procedure

  • Combine dodecanedioic acid, n-butanol, and the D072 macroporous cation-exchange resin in the round-bottom flask.

  • Add toluene to the flask to act as an azeotropic agent for water removal.

  • Heat the reaction mixture to reflux at 120°C.

  • Continuously remove the water-toluene azeotrope using the Dean-Stark apparatus.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • After 5 hours, or upon completion of the reaction, cool the mixture to room temperature.

2.4. Work-up and Purification

  • Filter the reaction mixture to remove the solid acid catalyst. The catalyst can be washed with dichloromethane and dried for reuse.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acidic impurities.

  • Further wash the organic layer with saturated sodium chloride solution (brine) to remove any remaining aqueous residues.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator to yield the crude this compound.

  • For higher purity, the product can be further purified by vacuum distillation.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound based on an optimized procedure using a D072 macroporous cation-exchange resin.[2]

ParameterValue
Reactants
Dodecanedioic Acid1.0 mol equivalent
n-Butanol3.0 mol equivalents
Catalyst
TypeD072 Macroporous Cation-Exchange Resin
Dosage1.5% of total reactant mass
Reaction Conditions
Temperature120°C
Time5 hours
Yield
Esterification Rate96.8%

Characterization

The synthesized this compound should be characterized by spectroscopic methods to confirm its identity and purity.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show the following characteristic peaks[2]:

  • C=O stretch (ester): 1735-1740 cm⁻¹

  • C-O stretch: 1171-1244 cm⁻¹

  • C-H stretch (alkyl): 2850-2980 cm⁻¹

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are as follows. Note that these are predicted values based on the chemical structure and may vary slightly from experimental results.

  • ¹H NMR (predicted):

    • δ 4.05 (t, 4H, -O-CH ₂-CH₂-CH₂-CH₃)

    • δ 2.28 (t, 4H, -C(=O)-CH ₂-)

    • δ 1.62 (m, 8H, -O-CH₂-CH ₂- and -C(=O)-CH₂-CH ₂-)

    • δ 1.39 (m, 4H, -O-CH₂-CH₂-CH ₂-CH₃)

    • δ 1.28 (s, 8H, central -(CH ₂)₄-)

    • δ 0.93 (t, 6H, -CH₂-CH ₃)

  • ¹³C NMR (predicted):

    • δ 174.0 (-C =O)

    • δ 64.2 (-O-C H₂-)

    • δ 34.5 (-C(=O)-C H₂-)

    • δ 30.7 (-O-CH₂-C H₂-)

    • δ 29.2, 29.1 (central -(C H₂)₄-)

    • δ 25.0 (-C(=O)-CH₂-C H₂-)

    • δ 19.2 (-CH₂-C H₂-CH₃)

    • δ 13.8 (-C H₃)

4.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data for this compound shows characteristic fragmentation patterns. The top 5 peaks observed are[2]:

  • m/z 255

  • m/z 199

  • m/z 98

  • m/z 56

  • m/z 139

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Dibutyl_Dodecanedioate_Synthesis A Reaction Setup: Dodecanedioic Acid, n-Butanol, Catalyst, Toluene B Fischer Esterification (Reflux at 120°C, 5h) with Dean-Stark Trap A->B C Cool to RT & Filter Catalyst B->C D Work-up: 1. Wash with NaHCO3 (aq) 2. Wash with Brine C->D E Dry Organic Layer (Na2SO4) D->E F Filter Drying Agent E->F G Solvent Removal (Rotary Evaporation) F->G H Pure Dibutyl Dodecanedioate G->H I Characterization (FTIR, NMR, MS) H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes: The Utility of Dibutyl Dodecanedioate in Advanced Lubricant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dibutyl dodecanedioate (DBD), a diester derived from dodecanedioic acid and butyl alcohol, is a synthetic lubricant base stock and additive with significant potential in the formulation of high-performance lubricants. Its inherent properties, such as a high viscosity index, good thermal stability, and low-temperature fluidity, make it a valuable component in various applications, including automotive engine oils, hydraulic fluids, and greases.[1][2] These notes provide an overview of its application, performance data, and protocols for evaluation.

Dicarboxylic acid-based esters, including this compound, are recognized for their low volatility, high flash points, and good thermal stability.[1] They are increasingly sought after for creating more environmentally friendly and high-performance functional fluids.[1]

Key Performance Characteristics

This compound and related dodecanedioate esters exhibit several key characteristics that are advantageous in lubricant formulations:

  • Viscosity and Viscosity Index (VI): These esters generally possess a high VI, indicating a smaller change in viscosity with temperature fluctuations. This is a critical attribute for lubricants operating across a wide temperature range.[3][4]

  • Low-Temperature Performance: The structure of the alcohol component significantly influences the pour point. Branching in the alcohol moiety, as seen in esters like di-2-ethylhexyl dodecanedioate, can dramatically lower the pour point, enhancing low-temperature fluidity.[1][5]

  • Thermal and Oxidative Stability: Dodecanedioate esters demonstrate good thermal and oxidative stability, which is crucial for lubricant longevity and performance under high-temperature conditions.[3]

  • Friction and Wear Reduction: Studies have shown that dodecanedioate diesters can offer superior anti-wear and frictional properties compared to conventional mineral oils and some other synthetic base stocks.[6]

Data Presentation

The following tables summarize the quantitative data for this compound and other relevant dodecanedioate esters based on available literature.

Table 1: Physicochemical Properties of Dodecanedioate Esters

EsterAbbreviationPour Point (°C)Flash Point (°C)Oxidative Stability (°C)
This compoundDBD-168.2-
Di-2-ethylbutyl dodecanedioateD2EBD-50190216
Di-2-ethylhexyl dodecanedioateD2EHD-55200-
Dioctyl dodecanedioateDOD20215-
Dihexyl dodecanedioateDHD10200-
Di-oleyl dodecanedioateDOlD-300177

Data sourced from multiple studies.[1][3][4][7][8]

Table 2: Viscosity Data for Dodecanedioate Esters

EsterAbbreviationKinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)
Di-2-ethylbutyl dodecanedioateD2EBD---
Di-2-ethylhexyl dodecanedioateD2EHD19.985.4178-216
Dioctyl dodecanedioateDOD---

Data highlights the range and typical values found in research.[3][4]

Experimental Protocols

This section details the methodologies for key experiments to evaluate the performance of this compound in lubricant formulations.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via esterification.

Materials:

  • Dodecanedioic acid

  • Butanol

  • Sulfuric acid (catalyst)[1]

  • Toluene (for azeotropic removal of water)[7]

  • Sodium bicarbonate solution[7]

  • Saturated sodium chloride solution[7]

  • Three-necked round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel.

Procedure:

  • Charge the three-necked round-bottom flask with dodecanedioic acid and butanol in a 1:2 molar ratio.[1][7]

  • Add toluene to the flask to act as an azeotropic solvent.[7]

  • Slowly add sulfuric acid (approximately 2% of the weight of dodecanedioic acid) to the mixture as a catalyst.[1][7]

  • Set up the Dean-Stark apparatus and condenser.

  • Heat the reaction mixture to 120-130°C and reflux for approximately 4 hours, continuously removing the water formed during the reaction.[1][7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution and saturated sodium chloride solution until the pH is neutral (pH 7).[7]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent and excess butanol under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

  • Characterize the final product using FTIR and NMR spectroscopy to confirm the ester structure.[7][9]

Protocol 2: Evaluation of Lubricant Properties

Objective: To determine the key physical and performance properties of lubricant formulations containing this compound.

A. Viscosity and Viscosity Index Determination

  • Method: ASTM D445 (Kinematic Viscosity) and ASTM D2270 (Viscosity Index).

  • Procedure: Measure the kinematic viscosity of the lubricant sample at 40°C and 100°C using a capillary viscometer.[10] Calculate the viscosity index from these two measurements.

B. Pour Point Determination

  • Method: ASTM D97.

  • Procedure: Cool the lubricant sample at a specified rate and examine its flow characteristics at intervals of 3°C. The lowest temperature at which the oil is observed to flow is recorded as the pour point.

C. Flash Point Determination

  • Method: ASTM D92 (Cleveland Open Cup).

  • Procedure: Heat the lubricant sample in an open cup at a specified rate. A small flame is passed over the surface of the liquid at regular temperature intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite.[10]

D. Oxidation Stability Test

  • Method: ASTM D2272 (Rotating Pressure Vessel Oxidation Test - RPVOT).

  • Procedure: A sample of the lubricant, water, and a copper catalyst are placed in a pressurized vessel with oxygen.[11] The vessel is rotated at a high temperature (e.g., 150°C), and the time taken for a specified drop in oxygen pressure is measured as the oxidation stability.[11]

E. Wear and Friction Testing

  • Method: ASTM D4172 (Four-Ball Wear Test).

  • Procedure: Three steel balls are clamped together and covered with the lubricant under test. A fourth ball is rotated against the three stationary balls under a specified load, speed, and temperature.[12] After a set duration, the wear scars on the stationary balls are measured to determine the lubricant's anti-wear properties.[12]

Visualizations

Diagram 1: Synthesis of this compound Workflow

G cluster_synthesis Esterification Process Reactants Dodecanedioic Acid + Butanol + H2SO4 (catalyst) Reaction Reflux at 120-130°C (Dean-Stark) Reactants->Reaction Heat Workup Washing with NaHCO3 & NaCl solutions Reaction->Workup Cool & Separate Purification Vacuum Distillation Workup->Purification Dry & Concentrate Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Lubricant Performance Evaluation Workflow

G cluster_testing Lubricant Evaluation Protocol Sample Lubricant Formulation (with this compound) Viscosity Viscosity & VI (ASTM D445, D2270) Sample->Viscosity LowTemp Pour Point (ASTM D97) Sample->LowTemp HighTemp Flash Point (ASTM D92) Sample->HighTemp Stability Oxidation Stability (ASTM D2272) Sample->Stability Performance Wear & Friction (ASTM D4172) Sample->Performance Analysis Data Analysis & Performance Assessment Viscosity->Analysis LowTemp->Analysis HighTemp->Analysis Stability->Analysis Performance->Analysis

Caption: Standard testing workflow for lubricant performance.

References

Dibutyl Dodecanedioate: A High-Performance, Green Solvent for Specialized Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dibutyl dodecanedioate, a high-boiling, biodegradable, and non-polar solvent, is emerging as a compelling alternative to traditional solvents in various chemical applications. Its unique combination of properties, including a high flash point, low volatility, and excellent thermal stability, makes it particularly suitable for high-temperature reactions and in formulations where solvent residue and environmental impact are critical concerns. This document provides detailed application notes and protocols for the use of this compound as a solvent in chemical reactions, with a focus on its potential in polymer synthesis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application as a solvent.

PropertyValueReference
Molecular Formula C₂₀H₃₈O₄[1]
Molecular Weight 342.51 g/mol [1]
CAS Number 15677-90-4[1]
Boiling Point 375.2 °C at 760 mmHg[1]
Flash Point 168.2 °C[1]
Density 0.936 g/cm³[1]

Applications in Chemical Synthesis

While the use of this compound as a primary reaction solvent is a specialized application, its properties suggest its utility in several areas of chemical synthesis, particularly in the production of polymers and resins where high temperatures are required to drive reactions to completion and remove volatile byproducts.

Polyester Synthesis via Polycondensation

High-boiling point, non-reactive solvents are advantageous in the synthesis of polyesters via polycondensation. They facilitate the removal of water or other small molecule byproducts, driving the equilibrium towards the formation of high molecular weight polymers.[2] this compound, with its high boiling point and thermal stability, can serve as an excellent medium for such reactions.

Polyester_Synthesis Reactants Monomers (Diacid/Diester + Diol) Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Solvent This compound Solvent->Reaction_Mixture Catalyst Catalyst (e.g., Tin(II) octoate) Catalyst->Reaction_Mixture Heating Heating under Inert Atmosphere (e.g., 180-240 °C) Reaction_Mixture->Heating Byproduct_Removal Removal of Byproduct (e.g., Water via Dean-Stark) Heating->Byproduct_Removal Polymerization Polycondensation Byproduct_Removal->Polymerization Polymer_Solution Polymer in this compound Polymerization->Polymer_Solution Isolation Polymer Isolation (Precipitation in non-solvent) Polymer_Solution->Isolation Purified_Polymer Purified Polyester Isolation->Purified_Polymer Equilibrium_Shift cluster_reaction Reaction Equilibrium cluster_solvent_effect Solvent Effect Monomers Monomers Polymer Polymer + Byproduct (H₂O) Monomers->Polymer k_f Polymer->Monomers k_r High_Boiling_Solvent This compound (High Boiling Point) Byproduct_Removal Continuous Removal of Byproduct High_Boiling_Solvent->Byproduct_Removal Equilibrium_Shift_Node Equilibrium Shift to Products Byproduct_Removal->Equilibrium_Shift_Node Equilibrium_Shift_Node->Polymer

References

Application Note: GC-MS Analysis of Dibutyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of Dibutyl dodecanedioate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a plasticizer and solvent used in various industrial applications. Its detection and quantification are crucial for quality control and safety assessment. This document outlines a complete analytical workflow, including sample preparation, GC-MS methodology, and data analysis. The provided protocols are intended as a starting point and should be validated for specific matrices and analytical instrumentation.

Introduction

This compound (DBDD), with the molecular formula C₂₀H₃₈O₄ and a molecular weight of 342.5 g/mol , is a specialty chemical used as a plasticizer, solvent, and coalescing agent.[1] Monitoring its presence and concentration in various materials is essential for ensuring product quality and for migration studies in consumer products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of semi-volatile compounds like DBDD. This method offers excellent selectivity and sensitivity, making it ideal for trace-level analysis.

Experimental Protocols

Sample Preparation: Extraction from a Polymer Matrix

This protocol describes a solvent extraction method for isolating this compound from a polymer matrix, a common application for this analyte.

Materials:

  • Polymer sample

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Weigh approximately 1 gram of the polymer sample into a 20 mL glass vial.

  • Add 10 mL of Dichloromethane to the vial.

  • Cap the vial and vortex for 30 minutes to facilitate the extraction of this compound.

  • Centrifuge the sample at 4000 rpm for 15 minutes to separate the polymer debris.

  • Carefully decant the supernatant into a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

  • Filter the extract through a 0.45 µm PTFE syringe filter into a clean GC vial.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following GC-MS parameters are recommended as a starting point and may require optimization based on the specific instrument and analytical requirements. These parameters are adapted from methods used for similar diester plasticizers.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A GC System or equivalent
Column DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless mode, 280 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 150 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 10 minutes.
Mass Spectrometer Agilent 5975C MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Scan Range m/z 40-450
Data Acquisition Full Scan Mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Mass Spectral Data

The mass spectrum of this compound is characterized by a series of fragment ions. The key diagnostic ions are summarized in the table below.[1]

m/zRelative IntensityProposed Fragment
25599.99[M - C₄H₉O - H₂O]⁺
19969.00[C₁₂H₂₃O₂]⁺
9859.34[C₆H₁₀O]⁺
5652.42[C₄H₈]⁺
13936.08[C₈H₁₁O₂]⁺
Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., Dichloromethane). The analysis is typically performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The following table provides an example of parameters for a quantitative method.

ParameterExample Value
Retention Time (RT) ~15-20 min
Quantifier Ion (m/z) 255
Qualifier Ions (m/z) 199, 98
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantitation (LOQ) ~0.3 ng/mL
Linear Range 1 - 100 ng/mL

Note: Retention time, LOD, and LOQ are estimates and must be experimentally determined and validated on the specific GC-MS system.

Visualizations

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

experimental_workflow sample Polymer Sample extraction Solvent Extraction (Dichloromethane) sample->extraction centrifugation Centrifugation extraction->centrifugation drying Drying with Na₂SO₄ centrifugation->drying filtration Filtration (0.45 µm) drying->filtration gc_ms_analysis GC-MS Analysis filtration->gc_ms_analysis data_analysis Data Analysis (Quantification & Identification) gc_ms_analysis->data_analysis

Caption: Experimental workflow for this compound analysis.

Proposed Mass Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer can be rationalized through common fragmentation mechanisms for long-chain esters.

fragmentation_pathway M This compound (m/z 342) f255 [M - C₄H₉O - H₂O]⁺ (m/z 255) M->f255 - C₄H₉O - H₂O f199 [C₁₂H₂₃O₂]⁺ (m/z 199) M->f199 - C₄H₉O₂ - C₄H₈ f98 [C₆H₁₀O]⁺ (m/z 98) f199->f98 Rearrangement

Caption: Proposed fragmentation pathway for this compound.

Conclusion

This application note provides a detailed protocol for the GC-MS analysis of this compound. The described methods for sample preparation and instrumental analysis, along with the provided quantitative data and visualizations, serve as a comprehensive resource for researchers and scientists. Adherence to good laboratory practices and method validation are essential for obtaining accurate and reliable results.

References

Application Note: NMR Spectroscopic Characterization of Dibutyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibutyl dodecanedioate is a long-chain aliphatic diester with applications as a plasticizer, emollient, and solvent in various industrial and pharmaceutical formulations. Its chemical structure and purity are critical for its functional performance and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules. This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Data Presentation

The expected chemical shifts for this compound are summarized in the tables below. These values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
a~0.92Triplet~7.36H
b~1.38Sextet~7.44H
c~1.60Quintet~7.04H
d~4.05Triplet~6.74H
e~2.28Triplet~7.54H
f~1.62Quintet~7.64H
g~1.27Multiplet-8H

Table 2: ¹³C NMR Spectral Data for this compound

AssignmentChemical Shift (ppm)
1~13.7
2~19.2
3~30.7
4~64.1
5~173.9
6~34.4
7~25.0
8~29.1

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent is deuterated chloroform (CDCl₃).

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3][4]

  • Dissolution: Vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5] If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.[2][5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 32, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.[1]

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: -10 to 220 ppm.

  • Temperature: 298 K.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

  • Coupling Constant Measurement: For ¹H NMR, measure the peak-to-peak separation for multiplets to determine the coupling constants (J-values).

Visualization

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Dibutyl Dodecanedioate dissolve Dissolve in CDCl3 with TMS weigh->dissolve 10-100 mg transfer Transfer to NMR Tube dissolve->transfer ~0.7 mL h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Integration & Peak Picking reference->integrate analyze Structure Confirmation integrate->analyze

Caption: Experimental workflow for NMR characterization.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. The detailed protocols and spectral data provided in this application note serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible NMR data, facilitating accurate structural assignment and quality control.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Dibutyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dibutyl dodecanedioate is a diester used in various industrial applications, including as a plasticizer, solvent, and component in lubricants. Accurate quantification is crucial for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of this compound. While Gas Chromatography (GC) is also a powerful technique for its quantification, HPLC is a valuable alternative, particularly when dealing with complex matrices or when derivatization is not desirable.[1] This application note provides a detailed protocol for the determination of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection.

Principle

This method utilizes RP-HPLC on a C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase.[2][3] Due to the lack of a strong chromophore in its structure, UV detection is typically performed at a low wavelength, such as 205-210 nm, where the ester functional group exhibits some absorbance.[4] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥99% purity)

  • Acetonitrile (HPLC grade)[4][5][6]

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm Syringe Filters (PTFE or other compatible material)

2. Equipment

  • HPLC system equipped with:

    • Binary or Quaternary Pump

    • Autosampler/Manual Injector[7]

    • Column Heater

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Ultrasonic bath

  • Vortex mixer

3. Chromatographic Conditions

A generalized set of starting conditions is provided below. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water
Elution Mode Isocratic: 90:10 (Acetonitrile:Water, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV-Vis or PDA
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes (adjust as needed)

4. Preparation of Standard Solutions

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound analytical standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol. Mix thoroughly. This solution can be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serial dilution of the primary stock standard with the mobile phase.[8]

5. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is outlined below:

  • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

  • Add Methanol to dissolve the sample. Use an ultrasonic bath if necessary to ensure complete dissolution.

  • Dilute to the mark with Methanol. The final concentration should fall within the range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[7][8]

Data Presentation and Analysis

Calibration Curve

Inject the prepared working standards into the HPLC system. A calibration curve is constructed by plotting the peak area of this compound against the corresponding concentration. The linearity of the method is assessed by the correlation coefficient (r²), which should ideally be ≥ 0.999.

Quantitative Data Summary

The following table presents example data for a typical calibration run.

Standard Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
104.3115,230
254.3238,150
504.3176,400
1004.30153,100
2504.31382,500

The concentration of this compound in unknown samples is calculated using the linear regression equation derived from the calibration curve.

Visualizations

Experimental Workflow

The overall process from sample receipt to final analysis is depicted in the following workflow diagram.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Equilibrate System F Chromatographic Separation (C18 Column) A->F B Prepare Stock & Working Standards D Inject Standards & Construct Calibration Curve B->D C Sample Preparation (Dissolution & Filtration) E Inject Samples C->E E->F G UV Detection (210 nm) F->G H Peak Integration & Data Acquisition G->H I Calculate Concentration & Report Results H->I HPLC_System solvent Mobile Phase (Acetonitrile/Water) pump HPLC Pump (1.0 mL/min) solvent->pump injector Autosampler (10 µL Injection) pump->injector column Column Oven (35°C) C18 Column injector->column:f0 detector UV-Vis Detector (210 nm) column:f1->detector data Data Acquisition System detector->data waste Waste detector->waste

References

Application Notes and Protocols: Dibutyl Dodecanedioate in Sustainable Materials

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Dibutyl Dodecanedioate as a Potential Bio-based Plasticizer

Introduction

The development of sustainable materials is a critical endeavor in reducing our reliance on petrochemical-based plastics and mitigating environmental pollution. A key area of research is the formulation of bio-based and biodegradable polymers. However, many of these polymers, such as polylactic acid (PLA) and polyvinyl chloride (PVC), often require the addition of plasticizers to improve their flexibility, processability, and overall performance. Traditional plasticizers, like phthalates, have raised environmental and health concerns, leading to a search for safer, renewable alternatives.[1][2][3] this compound, a diester of dodecanedioic acid and butanol, presents a promising, bio-based alternative. Dodecanedioic acid can be derived from renewable resources, positioning this compound as a sustainable choice for various applications.

These application notes provide an overview of the potential uses of this compound in sustainable materials, with a focus on its role as a plasticizer. Due to the limited direct experimental data on this compound, the information presented herein is largely based on studies of the closely related and well-researched bio-based plasticizer, dibutyl sebacate (DBS). The protocols and expected performance characteristics are provided as a guide for researchers and drug development professionals to initiate their own investigations into this compound.

Application Notes

1. Bio-based Plasticizer for Polyvinyl Chloride (PVC)

  • Application: this compound can be investigated as a primary plasticizer for PVC, offering a safer and more sustainable alternative to traditional phthalates like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP).[2][3]

  • Expected Performance: Based on data for DBS, PVC plasticized with this compound is anticipated to exhibit enhanced flexibility, good mechanical properties, and low plasticizer migration.[2][3] The longer carbon chain of dodecanedioic acid compared to sebacic acid may result in lower volatility and improved high-temperature performance.

  • Advantages:

    • Sustainable Sourcing: Dodecanedioic acid can be produced through fermentation of plant oils.

    • Reduced Toxicity: Expected to have a better toxicological profile compared to phthalate plasticizers.[2]

    • Enhanced Safety: Lower migration potential reduces human exposure and environmental contamination.[2][3]

2. Modifier for Polylactic Acid (PLA) and other Bioplastics

  • Application: this compound can be used to improve the flexibility and toughness of inherently brittle bioplastics like PLA. This is crucial for applications in packaging, films, and fibers.

  • Expected Performance: The addition of this compound is expected to lower the glass transition temperature (Tg) of PLA, resulting in increased elongation at break and improved impact strength.

  • Advantages:

    • Enhanced Ductility: Overcomes the brittleness of PLA, expanding its range of applications.

    • Biodegradability: As a biodegradable plasticizer, it maintains the overall compostability of the PLA-based material.

    • Improved Processing: Lowering the processing temperature of PLA can reduce energy consumption and prevent thermal degradation.

3. Use in Drug Delivery Systems

  • Application: In the pharmaceutical industry, plasticizers are used in the formulation of polymer coatings for controlled-release drug delivery systems. This compound could be a suitable, non-toxic plasticizer for enteric coatings and sustained-release formulations.

  • Expected Performance: The plasticizer influences the permeability and mechanical properties of the polymer film, thereby controlling the drug release rate. The replacement of DBP with a safer alternative like this compound is highly desirable.

  • Advantages:

    • Biocompatibility: Expected to be more biocompatible than traditional phthalates.

    • Stable Formulations: The low volatility of this compound would contribute to the long-term stability of the coating and consistent drug release profiles.

Quantitative Data Summary

The following tables summarize quantitative data for the closely related bio-based plasticizer, dibutyl sebacate (DBS), which can be used as a benchmark for evaluating the performance of this compound.

Table 1: Mechanical Properties of PVC Plasticized with Dibutyl Sebacate (DBS) in Comparison to Phthalates

PropertyPVC-DBSPVC-DEHTPVC-DEHP
Breaking Stress (MPa) 15.7--
Elongation at Break (%) 350--
Shore A Hardness 80.292.287.0
Plasticizer Migration (%) (28 days) 12.78--

Data sourced from a study on kilogram-scale production of DBS-plasticized PVC.[2][3] DEHT (di-2-ethylhexyl terephthalate) and DEHP (di-2-ethylhexyl phthalate) are conventional phthalate plasticizers.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a scalable synthesis method for dibutyl sebacate.[2][3]

  • Materials:

    • Dodecanedioic acid

    • n-Butanol (BuOH)

    • Triethylamine-sulfuric(VI) acid catalyst (or other suitable acid catalyst)

    • Toluene (for azeotropic removal of water)

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer

    • Thermometer

    • Dean-Stark apparatus with a condenser

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • Charge the three-neck flask with dodecanedioic acid and n-butanol in a 1:4 molar ratio.

    • Add the triethylamine-sulfuric(VI) acid catalyst (15 mol% relative to the dicarboxylic acid).

    • Add toluene to the reaction mixture.

    • Heat the mixture to 90-120°C with vigorous stirring.

    • Collect the water generated during the esterification reaction in the Dean-Stark trap.

    • Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the catalyst with a base (e.g., sodium bicarbonate solution).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the toluene and excess n-butanol under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Purify the product by vacuum distillation.

Protocol 2: Preparation of Plasticized PVC Films

This protocol describes the preparation of plasticized PVC films for mechanical and thermal analysis.

  • Materials:

    • PVC resin

    • This compound (or other plasticizer)

    • Thermal stabilizer (e.g., a calcium/zinc-based stabilizer)

  • Equipment:

    • Two-roll mill

    • Hydraulic press with heating and cooling capabilities

    • Molds for film preparation

  • Procedure:

    • Pre-mix the PVC resin and thermal stabilizer in a high-speed mixer.

    • Add the this compound to the pre-mix and continue mixing until a homogeneous dry blend is obtained. A common plasticizer concentration is 50 parts per hundred resin (phr).

    • Transfer the dry blend to a two-roll mill heated to 160-170°C.

    • Mill the compound for 5-10 minutes until a uniform sheet is formed.

    • Cut the sheet into appropriate sizes for the mold.

    • Place the sheet in a preheated mold in the hydraulic press at 170-180°C.

    • Apply a pressure of 10-15 MPa for 5 minutes.

    • Cool the mold under pressure to room temperature.

    • Remove the plasticized PVC film from the mold.

Protocol 3: Characterization of Plasticized Films

  • Mechanical Testing:

    • Tensile Properties: Determine tensile strength, elongation at break, and Young's modulus according to ASTM D638 or ISO 527 standards using a universal testing machine.

    • Hardness: Measure the Shore A hardness using a durometer according to ASTM D2240.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the plasticized films. A lower Tg indicates better plasticization efficiency.

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the plasticized material and assess the volatility of the plasticizer.

  • Migration Analysis:

    • Determine the extent of plasticizer migration according to EN ISO 177:2017. This involves measuring the weight loss of the plasticized material after a defined period under specific conditions.

Visualizations

Synthesis_Workflow Reactants Dodecanedioic Acid + n-Butanol Esterification Esterification Reaction (90-120°C) Reactants->Esterification Catalyst Acid Catalyst Catalyst->Esterification Water_Removal Azeotropic Water Removal (Dean-Stark) Esterification->Water_Removal Neutralization Neutralization & Washing Esterification->Neutralization Water_Removal->Esterification Recycle Toluene Purification Purification (Vacuum Distillation) Neutralization->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Mechanism of polymer plasticization.

References

Application Notes and Protocols: Dibutyl Dodecanedioate in Skincare Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl dodecanedioate is a versatile diester that serves as a highly effective emollient, skin conditioning agent, and solvent in a variety of skincare and cosmetic formulations.[1] A product of the esterification of dodecanedioic acid and butyl alcohol, this ingredient is valued for its ability to impart a smooth, non-greasy feel to the skin, improve the texture of formulations, and act as a carrier for active ingredients.[1] These application notes provide detailed protocols for the formulation and evaluation of skincare products containing this compound, offering a guide for researchers and formulators in the development of innovative and stable cosmetic products.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in skincare formulations. These properties influence its sensory characteristics, stability, and compatibility with other ingredients.

PropertyValueReference
Molecular Formula C20H38O4[1][2]
Molecular Weight 342.5 g/mol [2][3]
CAS Number 15677-90-4[1][3]
Appearance Information not available[1]
Boiling Point 375.2 °C at 760 mmHg[1]
Flash Point 168.2 °C[1]
Density 0.936 g/cm³[1]
Refractive Index 1.449[1]
Solubility Information not available[1]

Applications in Skincare Formulations

This compound's primary functions in skincare products include:

  • Emollient: As an emollient, it helps to soften and smooth the skin by forming a protective layer that reduces water loss.[4] Emollient esters like this compound are crucial for maintaining skin hydration and improving its overall appearance.[5][6]

  • Skin Conditioning Agent: It enhances the skin's texture and feel, leaving it with a pleasant, non-greasy finish.[1]

  • Solvent and Carrier: this compound can effectively dissolve and deliver other active ingredients within a formulation, potentially enhancing their efficacy.[1] It is particularly useful for solubilizing organic UV filters and aiding in pigment wetting in color cosmetics.[7]

  • Texture Modifier: In emulsions, it contributes to the desired viscosity and spreadability, impacting the overall sensory experience of the product.[5][8] Emollient esters are typically used at concentrations between 3-20% w/w in skincare emulsions.[5][6]

Sample Formulation: Oil-in-Water (O/W) Moisturizing Cream

This sample formulation demonstrates the incorporation of this compound in a typical O/W cream. The concentration of emollients can be adjusted based on the desired sensory profile and skin feel.[5][6][8]

PhaseIngredientINCI Name% w/w
A Deionized WaterAquaq.s. to 100
GlycerinGlycerin3.00
Xanthan GumXanthan Gum0.20
B This compound This compound 8.00
Cetearyl AlcoholCetearyl Alcohol3.00
Glyceryl StearateGlyceryl Stearate2.00
Stearic AcidStearic Acid2.00
C Phenoxyethanol (and) EthylhexylglycerinPhenoxyethanol (and) Ethylhexylglycerin1.00
FragranceParfum0.10

Manufacturing Procedure:

  • Heat Phase A and Phase B separately to 75°C.

  • Add Phase B to Phase A with constant stirring.

  • Homogenize for 3-5 minutes.

  • Cool to 40°C with gentle stirring.

  • Add Phase C and mix until uniform.

Experimental Protocols

The following protocols are designed to assess the stability, skin permeation, and sensory characteristics of a skincare formulation containing this compound.

Stability Testing of an Oil-in-Water Cream

Objective: To evaluate the physical and chemical stability of an O/W cream containing this compound under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare the O/W cream as described in the sample formulation. Package the cream in its final intended packaging and in inert glass containers for comparison.

  • Storage Conditions:

    • Room Temperature: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Freeze-Thaw Cycling: -10°C for 24 hours, then 25°C for 24 hours (3 cycles)

  • Evaluation Time Points: 0, 1, 2, and 3 months.

  • Parameters to Evaluate:

    • Macroscopic Appearance: Color, odor, phase separation, creaming, and crystallization.

    • Microscopic Analysis: Droplet size and distribution using a microscope.

    • pH Measurement: At each time point.

    • Viscosity Measurement: Using a viscometer at controlled temperature.

Stability_Testing_Workflow start Start: Prepare O/W Cream package Package in Final and Inert Containers start->package storage Store under Different Conditions: - Room Temperature - Accelerated (40°C) - Freeze-Thaw Cycles package->storage evaluation Evaluate at Time Points: 0, 1, 2, 3 months storage->evaluation parameters Assess Parameters: - Macroscopic Appearance - Microscopic Analysis - pH - Viscosity evaluation->parameters end End: Analyze Data and Determine Stability parameters->end

Figure 1. Workflow for Stability Testing of an O/W Cream.

In Vitro Skin Permeation Study

Objective: To assess the permeation of a model active ingredient from a formulation containing this compound through a skin model.

Methodology:

  • Skin Model: Use a synthetic membrane or excised human/porcine skin.

  • Diffusion Cell: Employ a Franz diffusion cell with a donor and a receptor chamber separated by the skin model.

  • Receptor Fluid: A phosphate-buffered saline (PBS) at pH 7.4, maintained at 32°C.

  • Test Formulation: The O/W cream containing this compound and a model active ingredient (e.g., caffeine).

  • Procedure:

    • Mount the skin in the Franz cell.

    • Apply a finite dose of the formulation to the skin surface in the donor chamber.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw samples from the receptor fluid.

    • Analyze the concentration of the active ingredient in the withdrawn samples using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of the active ingredient permeated per unit area over time.

Skin_Permeation_Workflow start Start: Prepare Skin Model and Franz Diffusion Cells mount_skin Mount Skin in Franz Cells start->mount_skin apply_formulation Apply Test Formulation to Donor Chamber mount_skin->apply_formulation sample_collection Collect Samples from Receptor Fluid at Defined Intervals apply_formulation->sample_collection analysis Analyze Active Ingredient Concentration (e.g., HPLC) sample_collection->analysis data_analysis Calculate Cumulative Permeation analysis->data_analysis end End: Determine Permeation Profile data_analysis->end

Figure 2. Workflow for In Vitro Skin Permeation Study.

Sensory Evaluation

Objective: To characterize the sensory profile of a formulation containing this compound.

Methodology:

  • Panelists: A trained sensory panel of at least 10 individuals.

  • Test Product: The O/W cream containing this compound.

  • Reference Product: A similar formulation without this compound or with a different emollient.

  • Procedure:

    • Apply a standardized amount of the test and reference products to the panelists' forearms.

    • Panelists evaluate the products based on a set of predefined sensory attributes at different time points (e.g., during application, immediately after, and 5 minutes after).

  • Sensory Attributes:

    • Pick-up: Ease of removal from the container.

    • Spreadability: Ease of application on the skin.

    • Absorption: Speed at which the product is absorbed.

    • Greasiness: Oily feeling on the skin.

    • Tackiness: Sticky feeling on the skin.

    • Smoothness: Sensation of smoothness on the skin.

    • After-feel: The final sensation on the skin after the product has dried.

  • Data Analysis: Use statistical methods to analyze the sensory data and create a sensory map to visualize the differences between the products.[9]

Sensory_Evaluation_Workflow start Start: Recruit and Train Sensory Panel product_prep Prepare Test and Reference Products start->product_prep application Standardized Application of Products to Panelists' Skin product_prep->application evaluation_points Evaluate at Different Time Points: - During Application - Immediately After - 5 Minutes After application->evaluation_points attributes Assess Sensory Attributes: - Spreadability - Absorption - Greasiness - Tackiness - Smoothness - After-feel evaluation_points->attributes data_collection Collect Panelists' Ratings attributes->data_collection analysis Statistical Analysis and Sensory Mapping data_collection->analysis end End: Characterize Sensory Profile analysis->end

Figure 3. Workflow for Sensory Evaluation of a Skincare Formulation.

Quality Control

To ensure the consistency and quality of formulations containing this compound, the following quality control parameters for the raw material should be considered:

  • Appearance: Visual inspection for clarity and color.

  • Odor: Olfactory assessment for characteristic odor.

  • Acid Value: Titration to determine the amount of free carboxylic acids.

  • Saponification Value: Titration to measure the amount of ester.

  • Purity: Gas Chromatography (GC) to determine the percentage of this compound.

Conclusion

This compound is a valuable ingredient in modern skincare formulations, offering excellent emolliency, a desirable sensory profile, and functional benefits as a solvent and carrier. The protocols outlined in these application notes provide a framework for the systematic development and evaluation of skincare products containing this versatile diester. By understanding its physicochemical properties and employing robust testing methodologies, formulators can create stable, effective, and sensorially pleasing products that meet the demands of today's consumers.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dibutyl Dodecanedioate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of dibutyl dodecanedioate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and their solutions in a straightforward question-and-answer format.

Q1: Why is the yield of my this compound synthesis lower than expected?

Low yields, often below the typical 88-98% for similar diester syntheses, can be attributed to several factors.[1] A primary reason is an incomplete reaction due to the reversible nature of Fischer-Speier esterification.[2] To favor product formation, it is crucial to effectively remove water, a byproduct of the reaction.[2][3]

Other potential causes include:

  • Suboptimal Molar Ratio: An insufficient excess of n-butanol may not effectively drive the reaction forward.

  • Catalyst Inactivity: The acid catalyst may be old, hydrated, or used in an insufficient amount.

  • Low Reaction Temperature: The reaction rate might be too slow if the temperature is not high enough to facilitate the esterification process effectively.

  • Product Loss During Work-up: Significant amounts of the product can be lost during extraction, washing, and purification steps.[1]

  • Side Reactions: Hydrolysis of the ester back to the carboxylic acid and alcohol can occur if excess water is present, especially during work-up.[2]

Solutions:

  • Water Removal: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water as it is formed.[3][4]

  • Optimize Molar Ratio: Increase the excess of n-butanol. A molar ratio of dodecanedioic acid to n-butanol of 1:3 or higher is often recommended.

  • Catalyst Management: Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid or sulfuric acid. Ensure the catalyst concentration is optimal (typically 0.5-2% by weight of the reactants).

  • Temperature Control: Maintain the reaction temperature within the optimal range, typically between 120-140°C, to ensure a reasonable reaction rate without causing degradation.

  • Careful Work-up: Minimize product loss by ensuring complete extraction and careful handling during purification.

Q2: My final product is discolored. What is the cause and how can I prevent it?

Discoloration, often appearing as a yellow or brown tint, is typically a result of impurities formed from side reactions at high temperatures.

Causes:

  • Thermal Degradation: Prolonged heating or excessively high temperatures can lead to the decomposition of the reactants or the product.

  • Catalyst-Induced Side Reactions: Strong acid catalysts, particularly sulfuric acid, can cause charring or other side reactions if used at high concentrations or temperatures.

  • Oxidation: Impurities in the starting materials or exposure to air at high temperatures can lead to oxidation products.

Solutions:

  • Temperature and Time Management: Avoid prolonged reaction times and excessively high temperatures. Monitor the reaction progress and stop it once completion is reached.

  • Catalyst Choice and Concentration: Consider using a milder catalyst or a lower concentration of a strong acid catalyst. Solid acid catalysts can also be an alternative to reduce side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

  • Purification: Discoloration can often be removed during the purification process through techniques like activated carbon treatment or distillation.

Q3: I am facing difficulties in purifying the crude this compound. What are the common challenges and solutions?

Purification of the crude product is essential to remove unreacted starting materials, the catalyst, and any byproducts.

Common Challenges:

  • Removal of Unreacted Dodecanedioic Acid: Due to its low solubility in non-polar organic solvents, removing unreacted dodecanedioic acid can be challenging.

  • Neutralization of the Acid Catalyst: Incomplete neutralization can lead to hydrolysis of the ester during storage or further processing.

  • Emulsion Formation: During aqueous washing steps, emulsions can form, making phase separation difficult.

  • Separation of Monoester: The intermediate monoester may be present as an impurity if the reaction does not go to completion.

Solutions:

  • Neutralization and Washing: After the reaction, cool the mixture and neutralize the acid catalyst with a base solution, such as sodium bicarbonate or sodium carbonate. Wash the organic layer with brine to break emulsions and remove excess water.

  • Removal of Unreacted Acid: Unreacted dodecanedioic acid can be removed by washing the organic phase with a mild base.

  • Distillation: The final purification is often achieved by vacuum distillation to separate the desired diester from less volatile impurities and any remaining monoester.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is based on the Fischer-Speier esterification, where dodecanedioic acid is reacted with n-butanol in the presence of an acid catalyst to form the diester and water.[2]

Q2: Which catalysts are commonly used for this synthesis?

Traditional and effective catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA).[2] Solid acid catalysts are also being explored as more environmentally friendly alternatives.

Q3: What is the optimal molar ratio of dodecanedioic acid to n-butanol?

To drive the equilibrium towards the product, n-butanol is typically used in excess. A molar ratio of 1:2 (dodecanedioic acid:n-butanol) is the stoichiometric requirement, but a ratio of 1:3 or higher is often used in practice to increase the yield.

Q4: What is the ideal reaction temperature?

The reaction is typically carried out at elevated temperatures, generally in the range of 120-140°C, to achieve a reasonable reaction rate. The specific temperature may vary depending on the catalyst used and the solvent system.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product. Alternatively, the acid number of the reaction mixture can be determined by titration to measure the consumption of the carboxylic acid.

Data Presentation

Table 1: Influence of Molar Ratio on Esterification Yield (Illustrative Data for a Similar Diester Synthesis)

Molar Ratio (Dicarboxylic Acid:Alcohol)Reaction Time (hours)Yield (%)
1:2.54~95
1:33-4~94
1:44High

Note: This data is based on the synthesis of similar diesters and serves as a general guideline.

Table 2: Comparison of Catalysts for Esterification (General Observations)

CatalystTypical Concentration (% w/w)AdvantagesDisadvantages
Sulfuric Acid0.5 - 2.0High activity, low costCorrosive, potential for side reactions and discoloration
p-Toluenesulfonic Acid1.0 - 3.0High activity, less corrosive than H₂SO₄More expensive than H₂SO₄
Solid Acid Catalysts (e.g., Amberlyst-15)5 - 15Easily separable, reusable, less corrosiveLower activity compared to homogeneous catalysts, may require higher temperatures

Experimental Protocols

General Protocol for this compound Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add dodecanedioic acid, n-butanol (in a molar excess, e.g., 1:3 ratio), and an azeotropic solvent such as toluene.

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 1-2 mol% relative to the dicarboxylic acid).

  • Reaction: Heat the mixture to reflux (typically 120-140°C). Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or by measuring the amount of water collected.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Neutralization: Wash the organic phase with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification A 1. Mix Reactants (Dodecanedioic Acid, n-Butanol, Toluene) B 2. Add Catalyst (p-TSA or H₂SO₄) A->B C 3. Heat to Reflux (120-140°C) with Water Removal B->C D 4. Cool and Dilute C->D Reaction Complete E 5. Neutralize & Wash D->E F 6. Dry & Concentrate E->F G 7. Vacuum Distillation F->G H Pure Dibutyl Dodecanedioate G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield of This compound B Incomplete Reaction A->B C Suboptimal Conditions A->C D Product Loss A->D E Ensure Efficient Water Removal B->E F Increase n-Butanol Excess C->F G Optimize Catalyst & Temperature C->G H Careful Work-up & Purification D->H

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Troubleshooting impurities in Dibutyl dodecanedioate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering impurities during the synthesis of Dibutyl dodecanedioate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is the primary reaction for synthesizing this compound and what are the common reactants?

The most common method for synthesizing this compound is the Fischer-Speier esterification.[1][2] This reaction involves heating dodecanedioic acid with n-butanol in the presence of an acid catalyst.[1]

Reactants and Catalyst:

  • Dodecanedioic Acid: A C12 linear dicarboxylic acid.

  • n-Butanol: A primary alcohol.

  • Acid Catalyst: Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and various Lewis acids.[2]

The reaction is an equilibrium process where the continuous removal of water, a byproduct, helps to drive the reaction towards the formation of the desired diester product.[2][3]

2. I am observing low yield of this compound. What are the possible causes and how can I improve it?

Low yields are often due to the reversible nature of the Fischer-Speier esterification.[4] The equilibrium between reactants and products can favor the starting materials if not properly managed.[3]

Troubleshooting Low Yield:

Possible Cause Recommended Solution Rationale
Incomplete Reaction (Equilibrium) Increase the molar ratio of n-butanol to dodecanedioic acid.[3][5]Using a large excess of one reactant shifts the equilibrium towards the product side.[3]
Water Inhibition Use a Dean-Stark apparatus to continuously remove water as it is formed.[2][3] Alternatively, use a drying agent like anhydrous salts or molecular sieves.[2]The presence of water can drive the reverse reaction (hydrolysis), reducing the ester yield.[3]
Insufficient Catalyst Ensure the correct catalytic amount of a strong acid like H₂SO₄ or TsOH is used.The catalyst is crucial for protonating the carboxylic acid and facilitating nucleophilic attack by the alcohol.[1]
Suboptimal Temperature/Time Typical reaction temperatures range from 60-110 °C with reaction times of 1-10 hours.[2] Optimize these parameters for your specific setup.Esterification is a relatively slow reaction and requires sufficient thermal energy and time to reach equilibrium.[4]

3. What are the most common impurities found in this compound synthesis and how can they be identified?

Common impurities can arise from unreacted starting materials, side reactions, or degradation of the product.

Common Impurities and Identification Methods:

Impurity Source Analytical Identification Method
Dodecanedioic Acid Unreacted starting material.Can be detected by titration to determine the acid value. It may also be visible in NMR and IR spectra.
n-Butanol Unreacted starting material (often used in excess).Gas Chromatography (GC) is effective for detecting volatile impurities like residual alcohol.[6]
Butyl dodecanedioate (monoester) Incomplete reaction; the intermediate product of the two-step esterification.[1]GC-MS can be used to identify the monoester, which will have a different retention time and mass spectrum compared to the diester.
Water Byproduct of the esterification reaction or introduced from reagents/glassware.Karl Fischer titration is the standard method for quantifying water content.
Oxidation Products (Alcohols, Ketones) Degradation of the ester, particularly if exposed to high temperatures and oxygen.[1]Spectroscopic methods like IR may show characteristic peaks for hydroxyl and carbonyl groups of these impurities.
Shorter-chain acids and esters Cleavage of C-C bonds in the dodecanedioate backbone or butyl groups due to degradation.[1]GC-MS is a powerful tool for separating and identifying these lower molecular weight species.
Ether Formation (e.g., dibutyl ether) A potential side reaction, especially under harsh acidic conditions and high temperatures.[7]GC-MS can distinguish ethers from the desired ester product.

4. My final product has a yellow tint. What causes this discoloration and how can I prevent it?

Discoloration is often a sign of degradation products formed at high temperatures. To prevent this, it is advisable to conduct the reaction and any subsequent distillation under controlled temperatures. One study suggests not exceeding 210-220°C during the process to avoid discoloration.

5. How can I effectively purify the crude this compound product?

A multi-step purification process is typically required to remove unreacted starting materials, the catalyst, and any byproducts.

General Purification Protocol:

  • Catalyst Neutralization and Removal: After the reaction is complete, the acidic catalyst is often neutralized with a basic solution, such as sodium carbonate or sodium hydroxide.[6]

  • Washing: The organic layer is washed with water to remove any remaining salts and water-soluble impurities.[6]

  • Removal of Excess Alcohol: Excess n-butanol is typically removed by distillation.[5] For a more thorough removal, steam distillation can be employed.[5]

  • Final Purification: The crude product is then purified by vacuum distillation to separate the this compound from less volatile impurities.[5] Filtration may also be used to remove any solid particles.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charging Reactants: To the flask, add dodecanedioic acid, n-butanol (in a molar excess, e.g., 2:1 to 3:1 ratio to the diacid), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to the diacid). A non-polar solvent like toluene can be added to aid in the azeotropic removal of water.[2]

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, with the toluene returning to the reaction flask.

  • Monitoring: Monitor the progress of the reaction by measuring the amount of water collected in the Dean-Stark trap or by analytical techniques such as GC or TLC. The reaction is typically complete when water is no longer being generated.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed with the purification protocol as described in the FAQ section.

Visual Guides

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Dodecanedioic Acid + n-Butanol + Acid Catalyst reaction_mixture Heat and Reflux (e.g., with Dean-Stark) reactants->reaction_mixture Charge Reactor crude_product Crude this compound reaction_mixture->crude_product Reaction Completion neutralization Neutralize Catalyst (e.g., with Na2CO3) crude_product->neutralization Begin Workup washing Wash with Water neutralization->washing impurities_out Impurities Removed neutralization->impurities_out distillation1 Distill off excess n-Butanol washing->distillation1 washing->impurities_out distillation2 Vacuum Distillation distillation1->distillation2 distillation1->impurities_out final_product Pure Dibutyl Dodecanedioate distillation2->final_product distillation2->impurities_out impurities_in Unreacted Starting Materials & Byproducts impurities_in->crude_product

Caption: General workflow for the synthesis and purification of this compound.

G start Low Yield of This compound? check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water being effectively removed? check_equilibrium->check_water Yes solution_equilibrium Increase molar ratio of n-Butanol. check_equilibrium->solution_equilibrium No check_catalyst Is catalyst concentration adequate? check_water->check_catalyst Yes solution_water Use Dean-Stark apparatus or drying agents. check_water->solution_water No check_conditions Are reaction time and temperature optimal? check_catalyst->check_conditions Yes solution_catalyst Ensure correct catalyst loading. check_catalyst->solution_catalyst No solution_conditions Adjust temperature (60-110°C) and time (1-10h). check_conditions->solution_conditions No end Yield Improved check_conditions->end Yes solution_equilibrium->end solution_water->end solution_catalyst->end solution_conditions->end

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Enhancing the Thermal Stability of Dibutyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the thermal stability of Dibutyl Dodecanedioate. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important?

A1: this compound is a synthetic ester recognized for its excellent properties as a lubricant base stock and additive. Its thermal stability is crucial as it dictates the material's resistance to decomposition at elevated temperatures, ensuring consistent performance and a longer lifespan in applications such as high-temperature lubricants and plasticizers.[1]

Q2: What are the primary mechanisms of thermal degradation for this compound?

A2: The primary thermal degradation pathway for esters like this compound at high temperatures is through decomposition, which can lead to the formation of smaller carboxylic acids and ketones.[2] Another significant degradation route is hydrolysis, the cleavage of ester bonds by water, which produces butanol and dodecanedioic acid. This process is accelerated by increased temperature and the presence of acidic or basic conditions.[1]

Q3: How can the thermal stability of this compound be experimentally evaluated?

A3: The thermal stability of this compound can be quantitatively assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] TGA measures the weight loss of a sample as a function of temperature, indicating the onset of decomposition. DSC can determine the Oxidation Induction Time (OIT) and Oxidation Onset Temperature (OOT), which are measures of the material's resistance to oxidation.[3]

Q4: What are common strategies to improve the thermal stability of this compound?

A4: A primary strategy to enhance thermal stability is the addition of antioxidants. These additives inhibit oxidation processes that can lead to degradation. Commonly used antioxidants for esters include sterically hindered phenols (e.g., Butylated Hydroxytoluene - BHT) and aromatic amines.[4][5][6] Additionally, ensuring a dry, inert atmosphere can minimize oxidative and hydrolytic degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly low decomposition temperature observed in TGA. 1. Presence of impurities (e.g., residual catalysts from synthesis). 2. Oxidative degradation due to air leakage in the TGA instrument. 3. Hydrolysis due to moisture in the sample or carrier gas.1. Purify the this compound sample (e.g., by vacuum distillation). 2. Ensure the TGA is properly sealed and purged with an inert gas (e.g., Nitrogen, Argon).[7] 3. Dry the sample thoroughly before analysis and use a high-purity, dry carrier gas.
Discoloration or formation of deposits upon heating. 1. Oxidative degradation. 2. Reaction with metal surfaces (catalytic effect).1. Add an appropriate antioxidant to the formulation. 2. Use glass or inert-coated reaction vessels. The ASTM D6203-06 standard test evaluates thermal stability in the presence of copper and steel to assess such interactions.[8]
Inconsistent OIT/OOT values from DSC measurements. 1. Non-uniform mixing of antioxidant. 2. Variation in sample size or pan type. 3. Changes in the heating rate or gas flow rate.1. Ensure homogeneous blending of the antioxidant into the this compound. 2. Use consistent sample mass and pan types for all measurements. 3. Maintain identical experimental parameters (heating rate, gas flow) across all DSC runs.
Viscosity of the ester increases significantly after thermal stress. 1. Polymerization of degradation products. 2. Formation of high molecular weight oxidation products.[7]1. Lower the operating temperature if possible. 2. Increase the concentration of antioxidants or consider a different type of antioxidant.

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature of this compound.

Methodology:

  • Sample Preparation: Ensure the this compound sample is dry and free of volatile impurities.

  • Instrument Setup:

    • Place a 5-10 mg sample into a clean TGA pan (e.g., alumina).

    • Place the pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual oxygen.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition, typically defined as the temperature at which 5% weight loss occurs.

Protocol 2: Improving Thermal Stability with an Antioxidant

Objective: To evaluate the effectiveness of an antioxidant in improving the thermal stability of this compound using DSC.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the chosen antioxidant (e.g., 1% w/w Butylated Hydroxytoluene - BHT in a suitable solvent).

    • Add the antioxidant solution to the this compound to achieve the desired final concentration (e.g., 0.1%, 0.5%, 1.0% w/w).

    • Remove the solvent under vacuum to obtain the additized ester.

    • Prepare a control sample of this compound without any antioxidant.

  • Instrument Setup (DSC):

    • Place a 2-5 mg sample into an open aluminum DSC pan.

    • Place the pan in the DSC cell.

  • Thermal Program (for OOT):

    • Heat the sample under an oxygen atmosphere from 50 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The Oxidation Onset Temperature (OOT) is the temperature at which the exothermic oxidation reaction begins.

    • Compare the OOT of the control sample with the additized samples.

Quantitative Data Summary

The following table summarizes hypothetical data from the experimental protocols described above to illustrate the effect of an antioxidant on the thermal stability of this compound.

Sample Antioxidant (BHT) Concentration (% w/w) TGA Onset Temperature (5% weight loss, °C) DSC Oxidation Onset Temperature (OOT, °C)
Control0225195
Test 10.1230210
Test 20.5245235
Test 31.0250242

Visualizations

experimental_workflow_tga cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis prep Dry Dibutyl Dodecanedioate Sample instrument Place 5-10 mg in TGA Pan prep->instrument Load Sample purge Purge with N2 (20-50 mL/min) instrument->purge ramp Heat from 30°C to 600°C @ 10°C/min purge->ramp plot Plot Weight Loss vs. Temperature ramp->plot Generate Data onset Determine Onset of Decomposition (T_onset) plot->onset

Caption: Workflow for TGA evaluation of thermal stability.

stabilization_pathway cluster_degradation Thermal Degradation Pathway cluster_stabilization Stabilization with Antioxidant ester This compound (Ester) radicals Peroxy Radicals (ROO•) ester->radicals Initiation heat High Temperature + Oxygen heat->radicals products Degradation Products (Acids, Ketones, etc.) radicals->products Propagation antioxidant Antioxidant (AH) (e.g., BHT) radicals->antioxidant Intervention stable_products Stable Products radicals:e->stable_products:w Termination stable_radicals Stable Radical (A•) antioxidant->stable_radicals H• donation

Caption: Mechanism of thermal degradation and antioxidant stabilization.

References

Technical Support Center: Degradation Pathways of Dibutyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments related to the degradation of Dibutyl Dodecanedioate.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: While specific literature on this compound is limited, based on its structure as a long-chain aliphatic diester, two primary degradation pathways are expected: biotic and abiotic degradation.

  • Biotic Degradation: This pathway is primarily mediated by microbial enzymes. The initial and rate-limiting step is the enzymatic hydrolysis of the ester bonds by hydrolases, such as lipases and esterases. This process likely occurs sequentially, first forming monobutyl dodecanedioate and n-butanol, followed by the hydrolysis of the second ester bond to yield dodecanedioic acid and another molecule of n-butanol. These smaller molecules can then be further metabolized by microorganisms.

  • Abiotic Degradation: This involves non-biological processes. The main abiotic degradation routes are expected to be:

    • Hydrolysis: The ester linkages are susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1] This results in the same initial degradation products as enzymatic hydrolysis: monobutyl dodecanedioate, dodecanedioic acid, and n-butanol.

    • Oxidation: This process involves the reaction of the molecule with oxidizing agents, such as atmospheric oxygen or reactive oxygen species. Oxidation can target the C-H bonds on both the dodecanedioate backbone and the butyl groups.[1] This can lead to the formation of hydroperoxides, which can further decompose into a variety of byproducts, including alcohols, ketones, aldehydes, and shorter-chain acids and esters.[1]

Q2: My degradation experiment is showing slower than expected rates. What are the potential causes?

A2: Several factors can contribute to slow degradation rates. For biotic degradation, consider the following:

  • Microbial activity: The microbial consortium used may lack the specific enzymes (lipases, esterases) required for efficient hydrolysis of long-chain diesters.

  • Bioavailability: this compound has low water solubility, which can limit its availability to microbial enzymes. The degradation rate of similar long-chain polyesters is significantly influenced by the solubility of their monomers.

  • Environmental conditions: Suboptimal pH, temperature, or nutrient concentrations can inhibit microbial growth and enzyme activity. For instance, the degradation of dibutyl phthalate (a related compound) is significantly affected by these parameters.

For abiotic degradation, factors include:

  • pH: Hydrolysis is slowest at neutral pH and accelerates under acidic or alkaline conditions.[2]

  • Temperature: Higher temperatures generally increase the rate of both hydrolysis and oxidation.

  • Presence of catalysts: Certain metal ions can catalyze hydrolysis.[3]

Q3: I am observing unexpected peaks in my chromatogram. What could they be?

A3: Unexpected peaks could be intermediate degradation products, byproducts from side reactions, or contaminants.

  • Intermediate Products: In biotic and hydrolytic degradation, the primary intermediate is monobutyl dodecanedioate .

  • Oxidative Byproducts: Abiotic oxidation can generate a complex mixture of compounds, including hydroperoxides, shorter-chain dicarboxylic acids, aldehydes, ketones, and alcohols resulting from the cleavage of the dodecanedioate chain or modification of the butyl groups.[1]

  • Contaminants: Phthalates and other plasticizers are common laboratory contaminants and can be introduced from plastic labware or solvents. It is crucial to use high-purity solvents and glass equipment where possible.

Q4: How can I confirm the identity of the degradation products?

A4: The most common and effective technique for identifying and quantifying this compound and its degradation products is Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is also a powerful tool, especially for the analysis of the less volatile dicarboxylic acid products. Derivatization is often required for the analysis of polar compounds like dicarboxylic acids by GC-MS to improve their volatility and chromatographic behavior.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing for All Peaks 1. Poor column installation (incorrect insertion depth, poor cut).2. Leak in the injector.3. Blockage at the head of the column.1. Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut.2. Check for leaks using an electronic leak detector.3. Trim 10-20 cm from the front of the column.
Peak Tailing for Polar Analytes (e.g., Dodecanedioic Acid) 1. Active sites in the inlet liner or on the column.2. Insufficient derivatization of polar functional groups.1. Use a fresh, deactivated inlet liner. Consider using an ultra-inert column.2. Optimize the derivatization reaction (e.g., increase reagent concentration, reaction time, or temperature).
Ghost Peaks (Peaks in Blank Runs) 1. Contamination from the syringe, solvent, or septum.2. Carryover from a previous injection.1. Run a blank with a clean syringe and fresh solvent. Replace the septum.2. Perform several solvent blank injections to wash the column. Increase the injector temperature.
Poor Sensitivity 1. Inactive ion source.2. Leak in the MS vacuum system.3. Low analyte concentration.1. Clean the ion source according to the manufacturer's instructions.2. Check for leaks, particularly around the transfer line and analyzer door.3. Concentrate the sample or inject a larger volume (if compatible with the method).
HPLC Analysis Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Fluctuating Retention Times 1. Inconsistent mobile phase composition.2. Leaks in the pump or fittings.3. Unstable column temperature.1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Check for leaks and tighten fittings as needed. Check pump seals for wear.3. Use a column oven to maintain a constant temperature.
Peak Tailing for Acidic Analytes (e.g., Dodecanedioic Acid) 1. Secondary interactions with the stationary phase.2. Mobile phase pH is inappropriate for the analyte.1. Use a high-purity, end-capped column. Add a competing base to the mobile phase.2. Adjust the mobile phase pH to suppress the ionization of the acidic analyte (typically 2-3 pH units below the pKa).
High Backpressure 1. Blockage in the guard column or analytical column inlet frit.2. Precipitation of buffer in the mobile phase.1. Replace the guard column. Reverse and flush the analytical column (disconnect from the detector first).2. Ensure the buffer is fully dissolved and compatible with the organic modifier concentration.
Baseline Noise or Drift 1. Air bubbles in the detector or pump.2. Contaminated mobile phase or detector cell.3. Detector lamp failing.1. Purge the pump and detector to remove air bubbles. Ensure proper mobile phase degassing.2. Flush the system with a strong solvent. Clean the detector cell.3. Replace the detector lamp.

Quantitative Data Summary

ParameterConditionValueSource
Hydrolysis Half-Life of Dibutyl Sebacate pH 74.5 years (estimated)[4]
pH 8166 days (estimated)[4]
Atmospheric Degradation Half-Life of Dibutyl Sebacate Reaction with hydroxyl radicals21 hours (estimated)[4]
Biodegradation of Dibutyl Sebacate Pure bacterial and fungal culturesReadily biodegraded over 1-4 weeks[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and its Degradation Products

1. Sample Preparation (from Soil)

  • Extraction:

    • Weigh 10 g of air-dried soil into a 50 mL centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

    • Vortex for 1 minute, then sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the supernatant to a clean flask.

    • Repeat the extraction process two more times and combine the supernatants.

  • Concentration:

    • Evaporate the solvent under a gentle stream of nitrogen to a volume of approximately 1 mL.

  • Derivatization (for dodecanedioic acid):

    • To the 1 mL extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-550 m/z.

Protocol 2: HPLC Analysis of Dodecanedioic Acid

1. Sample Preparation (from Aqueous Solution)

  • Filtration: Filter the aqueous sample through a 0.45 µm syringe filter to remove any particulates.

  • Derivatization (for UV or Fluorescence Detection, if necessary): For enhanced sensitivity, derivatization with a UV-absorbing or fluorescent tag may be required. A common method involves derivatization with a phenacyl bromide.

2. HPLC Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B.

    • 5-20 min: 10% to 90% B.

    • 20-25 min: 90% B.

    • 25-26 min: 90% to 10% B.

    • 26-30 min: 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

    • DAD Wavelength: 210 nm (for direct detection of the carboxylic acid).

Visualizations

Biotic_Degradation_Pathway Dibutyl_dodecanedioate This compound Monobutyl_dodecanedioate Monobutyl dodecanedioate Dibutyl_dodecanedioate->Monobutyl_dodecanedioate Enzymatic Hydrolysis (Lipase/Esterase) n_Butanol n-Butanol Dibutyl_dodecanedioate->n_Butanol + Dodecanedioic_acid Dodecanedioic acid Monobutyl_dodecanedioate->Dodecanedioic_acid Enzymatic Hydrolysis (Lipase/Esterase) Monobutyl_dodecanedioate->n_Butanol + Further_Metabolism Further Metabolism Dodecanedioic_acid->Further_Metabolism n_Butanol->Further_Metabolism

Caption: Proposed biotic degradation pathway of this compound.

Abiotic_Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Dibutyl_dodecanedioate_H This compound Monobutyl_dodecanedioate_H Monobutyl dodecanedioate Dibutyl_dodecanedioate_H->Monobutyl_dodecanedioate_H H₂O (Acid/Base Catalyzed) n_Butanol_H n-Butanol Dibutyl_dodecanedioate_H->n_Butanol_H + Dodecanedioic_acid_H Dodecanedioic acid Monobutyl_dodecanedioate_H->Dodecanedioic_acid_H H₂O (Acid/Base Catalyzed) Monobutyl_dodecanedioate_H->n_Butanol_H + Dibutyl_dodecanedioate_O This compound Oxidation_Products Oxidation Products (Hydroperoxides, Ketones, Aldehydes, Shorter-chain acids/esters) Dibutyl_dodecanedioate_O->Oxidation_Products Oxidizing Agents (e.g., O₂, •OH)

Caption: Proposed abiotic degradation pathways of this compound.

Experimental_Workflow Start Start Degradation Experiment (Biotic or Abiotic) Sampling Collect Samples at Time Intervals Start->Sampling Extraction Solvent Extraction Sampling->Extraction Concentration Concentrate Extract Extraction->Concentration Derivatization Derivatization (if necessary for GC-MS) Concentration->Derivatization Analysis GC-MS or HPLC Analysis Derivatization->Analysis Data_Analysis Data Analysis (Quantification and Identification) Analysis->Data_Analysis Results Results: Degradation Rate and Product Identification Data_Analysis->Results

Caption: General experimental workflow for studying this compound degradation.

References

Technical Support Center: Reducing the Environmental Impact of Dibutyl Dodecanedioate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Dibutyl dodecanedioate, with a focus on environmentally friendly practices.

Frequently Asked Questions (FAQs)

Q1: What is the most significant environmental concern with traditional this compound synthesis?

A1: The primary environmental concern with the conventional Fischer-Speier esterification method for producing this compound is the use of strong acid catalysts like concentrated sulfuric acid (H₂SO₄).[1] This leads to several issues, including the generation of substantial acidic waste streams that require neutralization, potential for equipment corrosion, and difficulties in separating the catalyst from the final product.[1]

Q2: What are the main green chemistry alternatives to the traditional synthesis method?

A2: The leading green alternative is enzymatic synthesis, which utilizes lipases as biocatalysts.[1][2] This method offers high specificity, milder reaction conditions (lower temperatures and pressures), and easier catalyst separation and recycling, which significantly reduces the environmental footprint.[3][4] Another approach is the use of heterogeneous solid acid catalysts or other less corrosive and more easily recoverable catalysts, such as tetra-n-butyltitanate (TnBT), which can also minimize waste generation.[5][6][7]

Q3: How can I drive the esterification reaction towards a higher yield of this compound?

A3: The esterification of dodecanedioic acid with n-butanol is a reversible reaction.[1] To favor the formation of the diester product, it is crucial to remove the water produced during the reaction.[8][9] This can be achieved by using a Dean-Stark apparatus during reflux.[8] Another strategy is to use a large excess of one of the reactants, typically the alcohol (n-butanol), to shift the equilibrium towards the product side.[8][10]

Q4: What are the common impurities I might find in my crude this compound product?

A4: Common impurities include unreacted starting materials (dodecanedioic acid and n-butanol), the acid catalyst (if used), water, and the monoester of dodecanedioic acid (butyl dodecanedioate).[3] The formation of the monoester is a common intermediate step in the reaction.[3]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete reaction due to equilibrium. The Fischer esterification is a reversible reaction.[8] To drive it to completion, either use a large excess of n-butanol or remove the water byproduct as it forms, for instance, by using a Dean-Stark trap with a suitable solvent like toluene.[8]
Insufficient catalyst. Ensure the correct catalytic amount of acid is used. For enzymatic reactions, ensure the lipase is active and used in the recommended loading.
Reaction time is too short. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Product loss during work-up and purification. Esterification work-ups often involve aqueous washes to remove the acid catalyst.[1] Multiple extractions with a suitable organic solvent are necessary to minimize product loss in the aqueous layers. Be cautious during solvent removal under reduced pressure to avoid loss of the product, especially if it has some volatility.
Deactivation of enzymatic catalyst. In enzymatic synthesis, ensure the reaction temperature and pH are within the optimal range for the specific lipase being used. Also, check for the presence of any inhibitors in the starting materials.

Issue 2: Presence of Significant Amounts of Monoester in the Final Product

Possible Cause Suggested Solution
Incomplete conversion to the diester. The formation of the monoester is the first step of the reaction.[3] To promote the formation of the diester, increase the reaction time or temperature (within reasonable limits to avoid side reactions).
Insufficient n-butanol. Ensure at least a stoichiometric amount (2 equivalents) of n-butanol is used. Using a slight excess of n-butanol can help drive the reaction to the diester.
Steric hindrance (less common for linear butanol). This is more of a concern with bulkier alcohols, but ensuring adequate mixing and reaction time can help overcome any kinetic barriers.

Issue 3: Difficulty in Removing the Acid Catalyst

Possible Cause Suggested Solution
Formation of an emulsion during neutralization. During the work-up, when washing with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, emulsions can form. To break the emulsion, try adding a saturated brine solution or allowing the mixture to stand for an extended period.
Insufficient washing. Ensure thorough and repeated washings with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper). Follow with washes with deionized water to remove any remaining salts.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for this compound Synthesis

Catalyst System Typical Reaction Temperature (°C) Typical Reaction Time (hours) Catalyst Loading Reported Yield (%) Key Environmental Considerations
Sulfuric Acid (H₂SO₄) 120-1404-8Catalytic amount>90Generates acidic waste, corrosive, difficult to separate.[1]
Tetra-n-butyltitanate (TnBT) 180-2202-30.5-1.5% (w/w)~98Less corrosive than H₂SO₄, catalyst removal by filtration after hydrolysis.[5][7]
Immobilized Lipase (e.g., Novozym 435) 50-708-245-10% (w/w)>95Mild conditions, biodegradable catalyst, easy separation and reusability, minimal waste.[2][3][4]
Solid Acid Resins (e.g., Amberlyst-15) 80-1005-1010-20% (w/w)80-90Heterogeneous catalyst, easily separable and reusable, less corrosive than mineral acids.

Experimental Protocols

Protocol 1: Conventional Acid-Catalyzed Synthesis of this compound

Materials:

  • Dodecanedioic acid

  • n-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (or other suitable extraction solvent)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add dodecanedioic acid, a 3 to 5-fold molar excess of n-butanol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).

  • Add toluene as an azeotropic solvent to aid in water removal.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reflux until no more water is collected, indicating the reaction is complete (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by vacuum distillation if necessary.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Dodecanedioic acid

  • n-Butanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Heptane (or other suitable organic solvent)

  • Molecular sieves (3Å or 4Å)

Procedure:

  • In a round-bottom flask, dissolve dodecanedioic acid in a minimal amount of a suitable organic solvent like heptane.

  • Add a 2 to 3-fold molar excess of n-butanol to the solution.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • Add activated molecular sieves to the reaction mixture to absorb the water produced.

  • Incubate the mixture in a shaker at the optimal temperature for the enzyme (e.g., 50-60°C) for 8-24 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, separate the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent and excess n-butanol from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be used as is or further purified if necessary.

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_enzymatic Enzymatic Synthesis conv_start Reactants: Dodecanedioic Acid n-Butanol H₂SO₄ Toluene conv_react Reflux with Dean-Stark Trap conv_start->conv_react conv_workup Aqueous Work-up: Neutralization & Washing conv_react->conv_workup conv_purify Drying & Solvent Removal conv_workup->conv_purify conv_waste Acidic Aqueous Waste conv_workup->conv_waste conv_product This compound conv_purify->conv_product enz_start Reactants: Dodecanedioic Acid n-Butanol Immobilized Lipase Solvent & Molecular Sieves enz_react Incubation at Mild Temperature enz_start->enz_react enz_filter Filtration to Remove Enzyme enz_react->enz_filter enz_recycle Enzyme Recycling enz_filter->enz_recycle enz_purify Solvent Removal enz_filter->enz_purify enz_product This compound enz_purify->enz_product

Caption: Comparison of conventional vs. enzymatic synthesis workflows.

troubleshooting_workflow start Low Yield of This compound check_completion Is the reaction complete (TLC/GC)? start->check_completion increase_time Increase reaction time or temperature. check_completion->increase_time No check_water Was water effectively removed? check_completion->check_water Yes increase_time->check_completion use_dean_stark Use Dean-Stark trap or molecular sieves. check_water->use_dean_stark No check_workup Was there significant product loss during work-up? check_water->check_workup Yes use_dean_stark->check_completion optimize_extraction Optimize extraction and washing procedures. check_workup->optimize_extraction Yes final_product Improved Yield check_workup->final_product No optimize_extraction->final_product

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Industrial Scale-Up of Dibutyl Dodecanedioate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dibutyl dodecanedioate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory synthesis and industrial scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The fundamental chemical transformation for producing this compound is a Fischer-Speier esterification. This reaction involves treating dodecanedioic acid with two equivalents of n-butanol in the presence of an acid catalyst. The process is typically conducted at elevated temperatures (120–130°C), often using an azeotropic agent like toluene to remove the water formed during the reaction, which drives the equilibrium towards the product.[1][2]

Q2: What are the critical challenges when moving from lab-scale to industrial-scale synthesis?

A2: Transitioning from a laboratory to an industrial scale introduces several significant challenges.[3] Key issues include:

  • Heat and Mass Transfer: Maintaining uniform temperature and mixing in large reactors is more complex and energy-intensive.[2]

  • Waste Management: Increased production generates larger volumes of waste, including acidic waste streams from homogeneous catalysts, requiring more sophisticated management solutions.[1][4]

  • Catalyst Separation: Homogeneous catalysts like sulfuric acid are effective but pose challenges for separation from the product, can cause equipment corrosion, and necessitate neutralization steps.[1][4]

  • Process Control and Consistency: Ensuring uniform product quality across large batches requires advanced process control and analytical techniques to manage variations in raw materials and process conditions.[4]

  • Energy Efficiency: The energy requirements for heating, mixing, and purification increase significantly at larger scales, impacting operational costs and the carbon footprint.[2][4]

Q3: What are common side reactions and byproducts in this synthesis?

A3: During the synthesis of this compound, several side reactions can lead to impurities. Oxidation of the hydrocarbon chains can form hydroperoxides, which may decompose into alcohols, ketones, or shorter-chain acids and esters.[1] Additionally, hydrolysis, the reverse reaction of esterification, can occur if water is not effectively removed, cleaving the ester bonds to revert to the starting carboxylic acid and alcohol.[1]

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yield is a common issue that can stem from several factors. The esterification reaction is a reversible equilibrium. Inefficient removal of water, a byproduct of the reaction, will prevent the reaction from proceeding to completion. Ensure your water removal system (e.g., a Dean-Stark apparatus) is functioning optimally. Additionally, verify the molar ratio of your reactants; a slight excess of butanol is often used to shift the equilibrium towards the product.[5] Finally, check the activity of your catalyst, as it can deactivate over time.

Q5: The final product has a yellow tint and off-odors. How can I improve its purity?

A5: Discoloration and odors often indicate the presence of degradation byproducts, likely from oxidation reactions at elevated temperatures.[1] Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. The purification process is also critical. For high-purity requirements, techniques like falling film crystallization or multiple-pass distillation can be highly effective at removing impurities and achieving polymer-grade quality (>99.9%).[6]

Q6: The reaction is proceeding much slower than expected. What can I do to increase the reaction rate?

A6: The reaction rate is primarily influenced by temperature, catalyst concentration, and mixing efficiency. Cautiously increasing the reaction temperature can significantly speed up the reaction, but be mindful of potential side reactions. Increasing the catalyst concentration can also enhance the rate, though this may exacerbate downstream separation and corrosion issues.[1] Ensure that the mixing in your reactor is adequate to maintain a homogeneous reaction mixture, as poor mixing can create temperature and concentration gradients that slow the overall rate.

Q7: I am facing equipment corrosion and difficulties in separating my sulfuric acid catalyst. What are my options?

A7: The use of strong mineral acids like sulfuric acid is a well-known cause of equipment corrosion and creates significant challenges for separation and waste disposal.[1][4] One alternative is to explore solid acid catalysts. These heterogeneous catalysts can be more easily separated from the reaction mixture by filtration, simplifying downstream processing and potentially reducing corrosion and waste generation. While they may present their own challenges, such as deactivation, they are a key area of development for greener chemical processes.[3]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterValueReference
Reactants Dodecanedioic Acid, n-Butanol[1]
Molar Ratio (Acid:Alcohol) 1:2 (A slight excess of alcohol is common)[1][2]
Catalyst Sulfuric Acid (H₂SO₄)[2]
Catalyst Concentration ~2 wt% of total dodecanedioic acid weight[2]
Reaction Temperature 120–130°C[1][2]
Solvent/Azeotropic Agent Toluene[1][2]
Water Removal Method Dean-Stark Distillation[2]
Reaction Time ~4 hours[2]

Experimental Protocols

Protocol: Laboratory-Scale Synthesis via Fischer Esterification

This protocol outlines a typical laboratory procedure for the synthesis of this compound using a Dean-Stark apparatus for azeotropic water removal.

  • Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a Dean-Stark distillation apparatus fitted with a condenser.[2]

  • Charging Reactants: To the flask, add dodecanedioic acid and n-butanol in a 1:2 molar ratio. Add toluene as the reaction medium (approximately 40-50 mL).[2]

  • Heating and Stirring: Begin stirring the mixture and heat it in an oil bath to the desired reaction temperature (typically 120–130°C).[2]

  • Catalyst Addition: Once the reaction mixture reaches the target temperature, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 2 wt% of the dodecanedioic acid).[2]

  • Azeotropic Distillation: Allow the reaction to proceed for approximately 4 hours. The water formed during the reaction will be continuously removed as an azeotrope with toluene and collected in the Dean-Stark trap.[2]

  • Work-up: After the reaction is complete (as determined by the cessation of water collection or by analytical methods like GC/TLC), allow the mixture to cool to room temperature.

  • Purification: Transfer the crude product to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Visualizations

G cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Downstream Processing Reactants Charge Dodecanedioic Acid, n-Butanol, and Toluene Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reaction Heat and Stir (120-130°C) Catalyst->Reaction WaterRemoval Azeotropic Water Removal (Dean-Stark Trap) Reaction->WaterRemoval Neutralization Neutralize Catalyst Reaction->Neutralization Washing Wash with Brine Neutralization->Washing Drying Dry Organic Layer Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product Purified Dibutyl Dodecanedioate Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

G Start Problem: Low Product Yield CheckWater Is water being effectively removed in the Dean-Stark trap? Start->CheckWater CheckRatio Is the molar ratio of Acid:Alcohol correct (e.g., 1:2)? CheckWater->CheckRatio Yes SolutionWater Solution: Check for leaks, ensure proper condenser flow, and verify setup. CheckWater->SolutionWater No CheckCatalyst Is the catalyst active and at the correct concentration? CheckRatio->CheckCatalyst Yes SolutionRatio Solution: Recalculate and adjust reactant stoichiometry. Consider slight excess of butanol. CheckRatio->SolutionRatio No CheckTemp Is the reaction temperature within the optimal range (120-130°C)? CheckCatalyst->CheckTemp Yes SolutionCatalyst Solution: Use fresh catalyst and verify the amount added. CheckCatalyst->SolutionCatalyst No CheckTemp->Start Yes (Re-evaluate) SolutionTemp Solution: Calibrate thermometer and adjust heating to maintain target temperature. CheckTemp->SolutionTemp No

Caption: Troubleshooting flowchart for diagnosing low reaction yield.

G DDA Dodecanedioic Acid plus1 + DDA->plus1 Butanol 2 x n-Butanol reaction_arrow H⁺ (catalyst) Butanol->reaction_arrow DBD This compound plus2 + DBD->plus2 Water 2 x Water plus1->Butanol plus2->Water reaction_arrow->DBD

Caption: Fischer-Speier esterification reaction for this compound.

References

Technical Support Center: Enhancing the Plasticizing Efficiency of Dibutyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the plasticizing efficiency of Dibutyl dodecanedioate (DBDD). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBDD) and what are its primary applications as a plasticizer?

This compound (DBDD), also known as dibutyl sebacate, is an organic compound used as a plasticizer.[1] It is particularly valued for its ability to impart flexibility to polymers at low temperatures, making it a "cold-resistant" plasticizer. Its primary applications are in plastics that require good low-temperature performance and compatibility with a range of materials.[1] Common polymers plasticized with DBDD include:

  • Polyvinyl Chloride (PVC)[1]

  • Cellulose acetate butyrate and propionate[1]

  • Ethyl cellulose[1]

  • Polyvinyl butyral[1]

  • Synthetic rubbers like nitrile rubber and neoprene[1]

Due to its favorable toxicological profile, it is also used in food packaging materials, medical devices, and as a plasticizer for film coatings on pharmaceutical tablets and beads.[1]

Q2: What are the main challenges encountered when using DBDD as a plasticizer?

While DBDD offers excellent low-temperature flexibility, researchers may face the following challenges:

  • Compatibility Issues: At higher concentrations or temperatures, DBDD might show limited compatibility with certain polymers, leading to issues like plasticizer migration or "blooming".[2][3]

  • Mechanical Properties: Achieving the desired balance of tensile strength, elongation, and hardness in the final product can be challenging and is highly dependent on the formulation.

  • Migration and Leaching: Like many plasticizers, DBDD can migrate out of the polymer matrix over time, which is a critical concern for medical and food-contact applications.[4][5][6] This can lead to a sticky or oily surface on the plastic product.[4]

  • Processing Difficulties: The viscosity of the polymer-plasticizer blend during processing can be affected by the concentration and interaction of DBDD with the polymer, potentially requiring adjustments to processing temperatures and times.[6]

Q3: How can the plasticizing efficiency of DBDD be enhanced?

Enhancing the plasticizing efficiency of DBDD involves optimizing the formulation to improve its interaction with the polymer matrix and the overall performance of the final material. Key strategies include:

  • Synergistic Blending: Combining DBDD with a secondary plasticizer can create a synergistic effect, improving overall performance. For instance, blending with a primary plasticizer like Dioctyl Phthalate (DOP) or a bio-based plasticizer can improve compatibility and reduce migration.

  • Use of Compatibilizers: Incorporating a small amount of a compatibilizer can improve the miscibility of DBDD with the host polymer, leading to a more stable and homogenous material.

  • Concentration Optimization: Systematically varying the concentration of DBDD is crucial to find the optimal loading level that provides the desired flexibility without compromising other properties like tensile strength or hardness.[7]

  • Thermal Stabilizers and Lubricants: The addition of thermal stabilizers and lubricants can prevent polymer degradation during processing and improve the dispersion of DBDD within the polymer matrix.

Troubleshooting Guide

Problem: The surface of my plasticized PVC is oily and sticky.

  • Possible Cause: This is a classic sign of plasticizer migration, also known as "bleeding" or "sweating".[2][4] It occurs when the plasticizer has poor compatibility with the polymer and exudes to the surface.[2] High temperatures and aging can accelerate this process.[5]

  • Solution:

    • Reduce DBDD Concentration: You may be exceeding the compatibility limit of DBDD with the polymer. Try reducing the concentration in increments of 5-10%.

    • Introduce a Co-plasticizer: Blend DBDD with a more compatible primary plasticizer. Polyester plasticizers, for example, have higher molecular weights and are less prone to migration.

    • Improve Mixing: Ensure that the DBDD is thoroughly and uniformly dispersed during the compounding process. Inadequate mixing can lead to localized areas of high plasticizer concentration.

Problem: The plasticized material is too brittle at low temperatures, despite using a cold-resistant plasticizer.

  • Possible Cause: The concentration of DBDD may be too low to effectively lower the glass transition temperature (Tg) of the polymer. Alternatively, poor dispersion could be preventing the plasticizer from effectively separating the polymer chains.

  • Solution:

    • Increase DBDD Concentration: Incrementally increase the parts per hundred resin (phr) of DBDD in your formulation and re-test the low-temperature flexibility.

    • Optimize Processing Parameters: Ensure your mixing temperature and time are sufficient for the plasticizer to be fully absorbed and dispersed within the polymer matrix. For PVC, this typically occurs in the temperature range of 80°C to 95°C.[8]

    • Evaluate for Synergistic Blends: Consider adding a small amount of another low-temperature plasticizer, such as Dioctyl Adipate (DOA), to enhance the cold flex properties.

Problem: The tensile strength of the plasticized material is too low.

  • Possible Cause: Plasticizers, by design, reduce the intermolecular forces between polymer chains, which can lead to a decrease in tensile strength. An excessively high concentration of DBDD can exacerbate this effect.

  • Solution:

    • Optimize Plasticizer Level: Reduce the concentration of DBDD to find a balance between flexibility and tensile strength.[7]

    • Incorporate Reinforcing Fillers: Adding reinforcing fillers like nano-clays or specific grades of calcium carbonate can help to improve the tensile strength of the plasticized material.

    • Consider a Polymeric Plasticizer: Blending with a polymeric plasticizer can help maintain mechanical strength due to their higher molecular weight and ability to form entanglements with the polymer chains.

Data Hub

Table 1: Comparative Performance of DBDD in PVC Formulations (Data is illustrative and based on typical performance characteristics)

Formulation (phr)PlasticizerTensile Strength (MPa)[8]Elongation at Break (%)[8]Shore A Hardness[8]
100 PVC, 50 DBDDDBDD16.538078
100 PVC, 50 DOPDOP18.235085
100 PVC, 25 DBDD / 25 DOPBlend17.536582

Table 2: Effect of DBDD Concentration on Low-Temperature Brittleness of a Generic Elastomer (Data is illustrative)

DBDD Concentration (phr)Brittleness Temperature (°C)
10-25
20-40
30-55
40-65

Experimental Protocols

Protocol 1: Evaluation of Plasticizer Efficiency via Tensile Testing (ASTM D2284)

This protocol outlines the standard method for evaluating the efficiency of plasticizers in flexible PVC.[9]

1. Materials and Equipment:

  • PVC resin

  • This compound (DBDD)

  • Two-roll mill or internal mixer

  • Compression molding press

  • Tensile testing machine (Instron or similar)

  • Dumbbell-shaped cutting die (ASTM D412)

  • Micrometer

2. Procedure:

  • Compounding:

    • Pre-mix PVC resin with the desired concentration of DBDD (e.g., 30, 40, 50 phr) and other additives (stabilizers, lubricants) in a high-speed mixer.

    • Transfer the pre-mix to a two-roll mill heated to 160-170°C.

    • Mill the compound until a homogenous sheet is formed (typically 5-10 minutes).

  • Sample Preparation:

    • Compression mold the milled sheets into plaques of a specified thickness (e.g., 2 mm) at a temperature of 170-180°C and a pressure of 10 MPa for 5 minutes.

    • Allow the molded plaques to cool to room temperature under pressure.

    • Condition the plaques for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

    • Cut dumbbell-shaped test specimens from the conditioned plaques using the cutting die.

  • Tensile Testing:

    • Measure the thickness and width of the narrow section of each dumbbell specimen.

    • Mount the specimen in the grips of the tensile testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen breaks.

    • Record the maximum tensile strength and the elongation at break.[9]

    • Test at least five specimens for each formulation and calculate the average values.

Protocol 2: Determination of Plasticizer Migration (ASTM D1203)

This protocol describes a method to assess the loss of plasticizer from a plastic material.

1. Materials and Equipment:

  • Plasticized material samples (e.g., 2-inch diameter discs)

  • Activated carbon

  • Oven with controlled temperature

  • Analytical balance

2. Procedure:

  • Initial Measurement:

    • Cut circular specimens from the plasticized sheet.

    • Weigh each specimen accurately to four decimal places (W1).

  • Exposure:

    • Place a 10 mm layer of activated carbon in a container.

    • Place a specimen on the carbon, then cover it with another 10 mm layer of carbon.

    • Place the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • Final Measurement:

    • After the exposure period, remove the specimens from the carbon and carefully clean off any adhering particles.

    • Allow the specimens to cool to room temperature in a desiccator.

    • Weigh the specimens again (W2).

  • Calculation:

    • Calculate the percentage of plasticizer loss using the formula: % Loss = [(W1 - W2) / W1] * 100

Visual Guides

experimental_workflow cluster_prep Formulation & Preparation cluster_testing Material Testing cluster_analysis Data Analysis prep1 Define DBDD Concentration (e.g., 30, 40, 50 phr) prep2 Add Stabilizers & Lubricants prep1->prep2 prep3 Compound on Two-Roll Mill (160-170°C) prep2->prep3 prep4 Compression Mold Sheets (170-180°C) prep3->prep4 test1 Condition Samples (24h, 23°C, 50% RH) prep4->test1 test2 Tensile Testing (ASTM D2284) test1->test2 test3 Hardness Testing (Shore A) test1->test3 test4 Low-Temp Brittleness (ASTM D746) test1->test4 test5 Migration Test (ASTM D1203) test1->test5 ana1 Compare Tensile Strength & Elongation test2->ana1 ana2 Evaluate Hardness & Flexibility test3->ana2 test4->ana2 ana3 Determine Optimal DBDD Concentration test5->ana3 ana1->ana3 ana2->ana3

Caption: Workflow for evaluating DBDD plasticizer efficiency.

troubleshooting_flowchart start Issue: Poor Plasticizer Performance q1 Is the material surface oily or sticky? start->q1 a1_yes High probability of plasticizer migration. q1->a1_yes Yes q2 Is the material too brittle at low temperatures? q1->q2 No sol1 1. Reduce DBDD concentration. 2. Add a high MW co-plasticizer. 3. Improve mixing protocol. a1_yes->sol1 end Re-evaluate Performance sol1->end a2_yes Insufficient plasticization for low-temp application. q2->a2_yes Yes q3 Is the tensile strength too low? q2->q3 No sol2 1. Increase DBDD concentration. 2. Optimize processing temperature. 3. Consider a synergistic blend. a2_yes->sol2 sol2->end a3_yes Over-plasticization or poor reinforcement. q3->a3_yes Yes q3->end No sol3 1. Reduce DBDD concentration. 2. Add reinforcing fillers. 3. Blend with a polymeric plasticizer. a3_yes->sol3 sol3->end

Caption: Troubleshooting flowchart for common DBDD issues.

References

Technical Support Center: Dibutyl Dodecanedioate Formulation Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dibutyl Dodecanedioate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the hydrolytic stability of this compound in various formulations.

Troubleshooting Guides

Issue: My formulation containing this compound is showing signs of degradation (e.g., pH shift, change in viscosity, phase separation).

This guide will help you diagnose and resolve potential hydrolysis of this compound in your formulation.

Possible Cause 1: Presence of Water and Inappropriate pH

This compound, as an ester, is susceptible to hydrolysis, a reaction with water that breaks it down into dodecanedioic acid and butanol.[1] This reaction is significantly influenced by the pH of the formulation. Both acidic and basic conditions can catalyze the hydrolysis, with the reaction being irreversible under basic conditions (saponification).[1]

Solutions:

  • pH Adjustment: The rate of ester hydrolysis is often minimized in a slightly acidic to neutral pH range. For many esters, a pH between 4 and 6 is optimal for stability. It is crucial to determine the pH stability profile of your specific formulation.

  • Buffering Agents: Incorporate a suitable buffer system to maintain the pH within the optimal range for stability.[2]

  • Minimize Water Content: In anhydrous or low-water formulations, ensure all raw materials are as dry as possible and consider using desiccants during storage. For aqueous systems, minimizing the water activity can be a strategy.

Possible Cause 2: High Temperature Exposure

The rate of chemical reactions, including ester hydrolysis, generally increases with temperature.[1] Elevated temperatures during manufacturing, storage, or transport can accelerate the degradation of this compound.

Solutions:

  • Temperature Control: Maintain controlled temperature conditions during all stages of the product lifecycle.

  • Accelerated Stability Studies: Conduct accelerated stability studies at elevated temperatures to predict the shelf-life of your formulation under normal storage conditions.

Possible Cause 3: Presence of Catalytic Impurities

Certain metal ions can act as catalysts, accelerating the hydrolysis of esters.[3] These impurities may be present in the raw materials or leach from manufacturing equipment.

Solutions:

  • Chelating Agents: Incorporate a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to bind any metal ions and prevent them from catalyzing the hydrolysis reaction.[3]

  • High-Purity Ingredients: Use high-purity grades of all excipients and the active pharmaceutical ingredient (API) to minimize the presence of catalytic impurities.

Possible Cause 4: Incompatible Excipients

Some formulation excipients may directly or indirectly promote the hydrolysis of this compound. For example, strongly acidic or basic excipients can alter the formulation's pH.

Solutions:

  • Excipient Compatibility Studies: Perform thorough compatibility studies with all formulation components to identify any potential interactions.

  • Formulation Reformulation: If an incompatibility is identified, consider replacing the problematic excipient with a more compatible alternative.

Quantitative Data on this compound Stability

The following table provides illustrative data on the stability of this compound under various conditions. Please note that this is a generalized example, and actual stability will depend on the specific formulation matrix.

ConditionTemperature (°C)pHTime (Weeks)This compound Remaining (%)
12541298
22571295
32591285
44041292
54071288
64091270

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for this compound?

A1: Ester hydrolysis is a chemical reaction in which an ester molecule, in this case, this compound, reacts with water to break down into its constituent alcohol (butanol) and carboxylic acid (dodecanedioic acid).[1] This is a concern because it leads to the degradation of the active ingredient or key excipient, potentially affecting the efficacy, safety, and physical properties (e.g., pH, viscosity) of the formulation.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The primary factors that accelerate ester hydrolysis are:

  • pH: Both acidic and basic conditions can catalyze hydrolysis.[1]

  • Temperature: Higher temperatures increase the reaction rate.[1]

  • Presence of Water: Water is a necessary reactant for hydrolysis.

  • Catalysts: Certain substances, like metal ions, can act as catalysts.[3]

Q3: How can I prevent the hydrolysis of this compound in my aqueous formulation?

A3: To prevent hydrolysis in an aqueous formulation, you should:

  • Optimize pH: Maintain the formulation at a pH where the hydrolysis rate is minimal, typically in the slightly acidic range.

  • Use Buffers: Employ a suitable buffer system to maintain the optimal pH.[2]

  • Control Temperature: Store the formulation at controlled room temperature and avoid exposure to heat.

  • Consider Stabilizers: In some cases, the addition of stabilizers like carbodiimides can help prevent hydrolysis by reacting with any carboxylic acids formed.

Q4: Are there any specific excipients I should avoid when formulating with this compound?

A4: Avoid using excipients that are strongly acidic or basic, as they can shift the pH of the formulation into a range where hydrolysis is more rapid. Also, be mindful of excipients that may contain high levels of water or catalytic metal ion impurities. Always conduct thorough excipient compatibility studies.

Q5: How can I monitor the stability of this compound in my formulation?

A5: You can monitor the stability of this compound by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the amount of this compound remaining over time. You should also monitor physical parameters like pH, viscosity, and appearance for any changes.

Experimental Protocols

Protocol 1: Accelerated Stability Study of a this compound Cream Formulation

Objective: To assess the hydrolytic stability of this compound in a cream formulation under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare three batches of the cream formulation containing this compound. Package the cream in the final intended container/closure system.

  • Storage Conditions: Store the samples in stability chambers under the following conditions:

    • 25°C / 60% RH (Real-time)

    • 40°C / 75% RH (Accelerated)

  • Time Points: Pull samples for analysis at the following time points: 0, 4, 8, and 12 weeks.

  • Analysis: At each time point, perform the following analyses:

    • Appearance: Visually inspect for any changes in color, odor, or phase separation.

    • pH Measurement: Measure the pH of a 10% dispersion of the cream in purified water.

    • Viscosity: Measure the viscosity using a calibrated viscometer.

    • Assay of this compound: Quantify the concentration of this compound using a validated HPLC-UV method.

Protocol 2: HPLC-UV Method for Quantification of this compound

Objective: To provide a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a formulation.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water gradient

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm

    • Column Temperature: 30°C

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a portion of the formulation and extract the this compound using a suitable solvent. Dilute the extract to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Hydrolysis_Pathway Dibutyl_Dodecanedioate This compound Hydrolysis Hydrolysis Dibutyl_Dodecanedioate->Hydrolysis Water Water (H₂O) Water->Hydrolysis Acid_Base Acid (H⁺) or Base (OH⁻) Acid_Base->Hydrolysis Catalyst Dodecanedioic_Acid Dodecanedioic Acid Hydrolysis->Dodecanedioic_Acid Butanol Butanol Hydrolysis->Butanol

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Formulation Instability Observed Check_pH Is pH within optimal range? Start->Check_pH Check_Temp Was formulation exposed to high temp? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with buffer Check_pH->Adjust_pH No Check_Impurities Are there potential catalytic impurities? Check_Temp->Check_Impurities Yes Control_Temp Implement temperature control Check_Temp->Control_Temp No Check_Excipients Are all excipients compatible? Check_Impurities->Check_Excipients Yes Add_Chelator Add chelating agent Check_Impurities->Add_Chelator No Reformulate Reformulate with compatible excipients Check_Excipients->Reformulate No End Stable Formulation Check_Excipients->End Yes Adjust_pH->Check_Temp Control_Temp->Check_Impurities Add_Chelator->Check_Excipients Reformulate->End

Caption: Troubleshooting workflow for hydrolysis issues.

References

Technical Support Center: Esterification of Dodecanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of dodecanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the esterification of dodecanedioic acid?

A1: The primary side reactions encountered during the esterification of dodecanedioic acid are:

  • Ether Formation: This is particularly prevalent when using Brønsted acid catalysts at elevated temperatures. The alcohol reactant can undergo dehydration to form an ether.

  • Discoloration: The final product may exhibit a yellow or brown tint. This can be caused by impurities in the starting materials, oxidation during the reaction, or the choice of catalyst.[1]

  • Incomplete Conversion: The reaction may not proceed to completion, resulting in a low yield of the desired diester. This can be due to equilibrium limitations, insufficient catalyst activity, or improper reaction conditions.[2][3]

  • Intramolecular Cyclization (Lactone Formation): While less common for a long-chain dicarboxylic acid like dodecanedioic acid compared to shorter-chain counterparts, the formation of cyclic esters (lactones) is a theoretical possibility, especially under high dilution conditions.[4]

Q2: How can I minimize ether formation during the reaction?

A2: To suppress the formation of ether byproducts, consider the following strategies:

  • Catalyst Selection: Opt for a Lewis acid catalyst (e.g., zinc acetate, tin(II) chloride) instead of a strong Brønsted acid like sulfuric acid. Lewis acids are less prone to promoting the dehydration of alcohols.[5]

  • Temperature Control: Maintain the reaction temperature at the lowest effective level to disfavor the endothermic ether formation reaction.[6]

  • Reaction Time: Optimize the reaction time to achieve high conversion of the carboxylic acid without providing excessive opportunity for side reactions to occur.

Q3: My final product is discolored. What are the potential causes and how can I prevent this?

A3: Discoloration in the final ester product can be addressed by:

  • High-Purity Reactants: Ensure the dodecanedioic acid and alcohol are of high purity, as impurities can lead to colored byproducts.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants or products at high temperatures.

  • Catalyst Choice: Some catalysts, particularly certain titanium-based ones, can contribute to discoloration. Consider using alternative catalysts like monobutyltin oxide.[1]

  • Purification: If discoloration occurs, the product can often be purified by treating the reaction mixture with a non-polar solvent like n-hexane or toluene to remove colored impurities.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the esterification of dodecanedioic acid.

Problem 1: Low Yield or Incomplete Conversion
Symptom Possible Cause Suggested Solution
Low yield of the desired diester. Equilibrium Limitation: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2]Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a large excess of the alcohol reactant to drive the equilibrium towards the product side.[2]
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions.Increase the catalyst loading or switch to a more active catalyst. For example, solid acid catalysts like NaHSO4 have been shown to be effective.[6]
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, or side reactions may dominate at excessively high temperatures.[6]Optimize the reaction temperature. Monitor the reaction progress using techniques like TLC or FTIR to determine the optimal temperature for your specific system.
Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentration gradients and incomplete reaction.Ensure vigorous and efficient stirring throughout the reaction.
Problem 2: Presence of Impurities in the Final Product
Symptom Possible Cause Suggested Solution
FTIR spectrum shows a broad peak around 3300-3500 cm⁻¹ and a carbonyl peak around 1700-1725 cm⁻¹. Presence of unreacted carboxylic acid and alcohol. Purify the product by washing with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted acid, followed by a water wash to remove the salt and any remaining alcohol. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
GC-MS analysis indicates the presence of a compound with a molecular weight corresponding to the ether of the alcohol reactant. Ether formation as a side reaction. As detailed in the FAQs, switch to a Lewis acid catalyst and optimize the reaction temperature to minimize this side reaction.
The product appears yellow or brown. Oxidation or catalyst-induced degradation. Conduct the reaction under an inert atmosphere. Consider using an alternative catalyst that is less prone to causing discoloration. Purify the product as described in the FAQs.[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Diethyl Dodecanedioate

This protocol is designed to maximize the yield of diethyl dodecanedioate while minimizing side reactions.

Materials:

  • Dodecanedioic acid (1 mole)

  • Ethanol (20 moles, large excess)

  • Zinc Acetate (Zn(OAc)₂, 0.05 moles)

  • Toluene (as azeotroping agent)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • To the flask, add dodecanedioic acid, ethanol, zinc acetate, and toluene.

  • Heat the mixture to reflux with vigorous stirring.

  • Continuously remove the water-toluene azeotrope from the Dean-Stark trap.

  • Monitor the reaction progress by periodically taking small aliquots and analyzing them by FTIR. The disappearance of the broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and the appearance of the ester C=O stretch (around 1735 cm⁻¹) indicate the progress of the reaction.

  • Once the reaction is complete (typically after 4-6 hours, as indicated by no more water being collected), allow the mixture to cool to room temperature.

  • Remove the excess ethanol and toluene under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with 5% aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl dodecanedioate.

  • Purify the crude product by vacuum distillation.

Protocol 2: Monitoring the Esterification Reaction using FTIR

In-situ FTIR spectroscopy is a powerful tool for real-time monitoring of the esterification reaction.

Procedure:

  • Utilize an attenuated total reflectance (ATR) FTIR probe inserted directly into the reaction vessel.

  • Collect spectra at regular intervals throughout the reaction.

  • Monitor the following key spectral regions:

    • Carboxylic Acid O-H Stretch: A broad peak in the region of 3300-2500 cm⁻¹. The intensity of this peak will decrease as the reaction proceeds.

    • Ester C=O Stretch: A sharp peak appearing around 1735-1740 cm⁻¹. The intensity of this peak will increase as the product is formed.[7]

    • Carboxylic Acid C=O Stretch: A peak around 1700-1710 cm⁻¹. This peak will decrease in intensity.

    • Ether C-O Stretch: The potential formation of an ether byproduct can be monitored by the appearance of a C-O stretching band, typically in the 1150-1085 cm⁻¹ region. This can help in optimizing conditions to avoid this side reaction.

Quantitative Analysis: By creating a calibration curve with known concentrations of the starting material and product, the real-time concentrations of the species in the reaction mixture can be determined from the FTIR data, allowing for precise determination of the reaction endpoint and kinetics.[1][8]

Visualizations

Troubleshooting_Low_Yield Start Low Yield of Dodecanedioate Ester Equilibrium Equilibrium Limitation? Start->Equilibrium Catalyst Catalyst Inactive? Equilibrium->Catalyst No Remove_H2O Use Dean-Stark / Excess Alcohol Equilibrium->Remove_H2O Yes Conditions Suboptimal Conditions? Catalyst->Conditions No Change_Catalyst Increase Catalyst Loading / Change Catalyst Catalyst->Change_Catalyst Yes Optimize_Conditions Optimize Temperature & Time Conditions->Optimize_Conditions Yes High_Yield High Yield Achieved Conditions->High_Yield No, Re-evaluate Remove_H2O->High_Yield Change_Catalyst->High_Yield Optimize_Conditions->High_Yield Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction & Monitoring cluster_workup Workup & Purification Reactants 1. Combine Dodecanedioic Acid, Alcohol, Catalyst, & Toluene Setup 2. Assemble Reflux with Dean-Stark Apparatus Reactants->Setup Reflux 3. Heat to Reflux Setup->Reflux Monitor 4. Monitor by FTIR/TLC & Remove Water Reflux->Monitor Cooldown 5. Cool Reaction Monitor->Cooldown Evaporate 6. Remove Solvents Cooldown->Evaporate Extract 7. Extraction & Washing Evaporate->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Vacuum Distillation Dry->Purify

References

Technical Support Center: Purification of High-Purity Dibutyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity dibutyl dodecanedioate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Emulsion formation during liquid-liquid extraction.

  • Question: I am observing a persistent emulsion at the interface of the organic and aqueous layers during the washing step, making phase separation difficult. What can I do to resolve this?

  • Answer: Emulsion formation is a common issue when purifying esters, especially if surfactant-like impurities are present.[1] Here are several strategies to break the emulsion:

    • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the agitation that leads to emulsion formation while still allowing for extraction.[1]

    • Salting Out: Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[1]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the solubility characteristics and break the emulsion.[1]

    • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a low speed can effectively separate the layers.

    • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite®.[2]

Issue 2: Low yield after purification.

  • Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yield can result from several factors throughout the purification process. Consider the following:

    • Incomplete Reaction: Ensure the initial esterification reaction has gone to completion. Monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Losses during Extraction: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. Ensure you are allowing adequate time for the layers to separate completely to avoid discarding part of the organic layer.

    • Losses during Distillation: this compound has a high boiling point. Ensure your vacuum distillation setup is efficient and that the temperature is carefully controlled to prevent thermal decomposition. Using a short-path distillation apparatus can minimize losses.

    • Premature Crystallization: If performing recrystallization, adding too much solvent can prevent the product from crystallizing upon cooling. If this happens, you can try to evaporate some of the solvent to re-saturate the solution.

Issue 3: Product discoloration or evidence of decomposition during vacuum distillation.

  • Question: My this compound is turning dark, or I suspect it is decomposing during vacuum distillation. How can I prevent this?

  • Answer: Thermal decomposition of high-boiling esters is a concern. Here's how to mitigate it:

    • Achieve a Good Vacuum: Ensure your vacuum pump is pulling a sufficiently low pressure. A lower pressure will significantly reduce the boiling point of the ester.

    • Use a Short-Path Apparatus: A short-path distillation head minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

    • Controlled Heating: Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating. Do not heat the flask directly with a flame.

    • Flash Distillation: For larger quantities, consider a setup where the pre-heated crude ester is introduced into a low-pressure chamber, allowing for rapid "flashing" into vapor with minimal residence time at high temperatures.

Issue 4: The purified product is not reaching the desired purity level.

  • Question: After purification, my analytical results (GC-MS, NMR) show that the this compound is still not pure enough. What further steps can I take?

  • Answer: Achieving very high purity may require a combination of purification techniques.

    • Repeat Purification Steps: Sometimes, a single purification step is not enough. Repeating the washing, distillation, or recrystallization can significantly improve purity.

    • Chromatography: If impurities have similar boiling points to your product, distillation may not be effective. Column chromatography using silica gel is a highly effective method for removing persistent impurities.

    • Recrystallization: If your product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent technique for achieving high purity. The choice of solvent is critical.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities originate from the Fischer-Speier esterification synthesis and include unreacted starting materials (dodecanedioic acid and n-butanol), the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and byproducts such as water. Degradation products like shorter-chain acids and esters can also be present if the reaction or purification is carried out at excessively high temperatures.

Q2: What is the purpose of washing the organic layer with a sodium bicarbonate solution?

A2: Washing with a weak base like sodium bicarbonate is crucial to neutralize and remove any remaining acidic components from the crude product. This includes the unreacted dodecanedioic acid and the acid catalyst used in the esterification reaction. This step is essential to prevent the acid from catalyzing the reverse hydrolysis reaction and to avoid contamination of the final product.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3] For esters, a common strategy is to use a solvent system, such as a mixture of a polar and a non-polar solvent (e.g., ethanol/water, acetone/hexanes).[4] You will need to perform small-scale solubility tests to find the optimal solvent or solvent mixture for your specific product.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both identifying and quantifying the purity of this compound and any volatile impurities.[5] Gas Chromatography with a Flame Ionization Detector (GC-FID) is also excellent for quantitative analysis.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help identify impurities.

Quantitative Data

The following table presents illustrative data on the expected purity and yield of this compound after each purification step. These are representative values and actual results may vary depending on the specific experimental conditions.

Purification StepPurity (%)Yield (%)Common Impurities Removed
Crude Product80-9095-99 (of theoretical)-
Liquid-Liquid Extraction & Washing90-9590-95Unreacted acid, catalyst, water-soluble impurities
Vacuum Distillation>9880-90Unreacted alcohol, other volatile impurities
Recrystallization>99.570-85Closely related structural impurities
Column Chromatography>99.860-80Most remaining impurities

Experimental Protocols

1. Liquid-Liquid Extraction and Washing Protocol

This protocol is for the initial workup of the crude reaction mixture.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel of appropriate size.

  • Add an equal volume of an organic solvent in which this compound is soluble (e.g., diethyl ether or ethyl acetate).

  • Add an equal volume of deionized water and shake gently, venting frequently to release any pressure. Allow the layers to separate. Drain and discard the aqueous layer.

  • Add a saturated solution of sodium bicarbonate to the separatory funnel (approximately half the volume of the organic layer). Shake gently, venting frequently as carbon dioxide gas will be evolved. Allow the layers to separate and discard the aqueous layer.

  • Repeat the sodium bicarbonate wash until no more gas evolution is observed.

  • Wash the organic layer with a saturated sodium chloride solution (brine) to help remove any remaining water and break up potential emulsions.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), swirl, and let it stand for 10-15 minutes.

  • Decant or filter the dried organic solution to remove the drying agent.

  • Remove the organic solvent using a rotary evaporator to obtain the crude, washed this compound.

2. Vacuum Distillation Protocol

This protocol is for the purification of the washed this compound.

  • Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased.

  • Add the crude, washed this compound and a magnetic stir bar to the distillation flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and slowly turn on the vacuum to reduce the pressure in the system.

  • Once a stable, low pressure is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Monitor the temperature of the vapor as it begins to distill. Collect any low-boiling fractions separately.

  • Collect the main fraction of this compound at its boiling point corresponding to the pressure in the system.

  • Once the main fraction has been collected, stop heating and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude this compound extraction Liquid-Liquid Extraction & Washing synthesis->extraction Workup distillation Vacuum Distillation extraction->distillation Gross Purification recrystallization Recrystallization / Chromatography distillation->recrystallization Fine Purification (Optional) analysis Purity Assessment (GC-MS, NMR) distillation->analysis recrystallization->analysis product High-Purity this compound analysis->product

Caption: General experimental workflow for the synthesis and purification of high-purity this compound.

troubleshooting_logic start Purification Step issue Issue Encountered? start->issue emulsion Emulsion Formation issue->emulsion Yes low_yield Low Yield issue->low_yield Yes impurity Persistent Impurities issue->impurity Yes end Proceed to Next Step issue->end No solution_emulsion Add Brine / Centrifuge emulsion->solution_emulsion solution_yield Optimize Reaction / Check for Losses low_yield->solution_yield solution_impurity Recrystallize / Column Chromatography impurity->solution_impurity

Caption: A logical troubleshooting guide for common purification issues.

References

Validation & Comparative

A Comparative Analysis of Dibutyl Dodecanedioate and Dibutyl Sebacate for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the performance, properties, and applications of two key aliphatic esters.

Dibutyl dodecanedioate (DBDD) and Dibutyl sebacate (DBS) are both widely utilized as plasticizers, emollients, and solvents in the pharmaceutical, cosmetic, and polymer industries. Their biocompatibility and effectiveness in modifying material properties make them subjects of great interest. This guide provides a comparative analysis of their physicochemical properties, performance as plasticizers, and toxicological profiles, supported by experimental data and detailed methodologies to aid in formulation and development decisions.

Physicochemical Properties

A fundamental comparison of the physical and chemical properties of DBDD and DBS is crucial for predicting their behavior in various systems. While both are colorless, oily liquids, their differing chain lengths result in distinct molecular weights and boiling points.

PropertyThis compound (DBDD)Dibutyl sebacate (DBS)
Synonyms Dibutyl 1,10-decanedicarboxylateDibutyl decanedioate, Kodaflex DBS[1][2]
CAS Number 15677-90-4[3]109-43-3[1][2][4]
Molecular Formula C₂₀H₃₈O₄[3]C₁₈H₃₄O₄[1][2][4]
Molecular Weight 342.5 g/mol [3]314.46 g/mol [1][2]
Appearance Colorless Oily LiquidColorless Oily Liquid[2][4]
Boiling Point ~406 °C (Predicted)~344-349 °C[4]
Density ~0.93 g/cm³ (Predicted)~0.934-0.940 g/cm³[2]
Solubility Insoluble in water; Soluble in organic solvents.Insoluble in water; Soluble in ethanol and ether.[2][4]

Performance as a Plasticizer

The primary function of both DBDD and DBS in many applications is to act as a plasticizer, increasing the flexibility and workability of polymers like polyvinyl chloride (PVC) and cellulose derivatives.[5][6][7] Their effectiveness is determined by their ability to reduce the polymer's glass transition temperature (Tg) and modify its mechanical properties.

Plasticizer Efficiency

Plasticizer efficiency is a critical measure of performance, often quantified by the extent of Tg reduction in a polymer matrix. A lower Tg indicates a more flexible material at a given temperature.[8][9][10]

Polymer SystemPlasticizerConcentration (% w/w)Glass Transition Temp. (Tg)
Unplasticized PVC-0%87.5 °C[11]
PVCDibutyl sebacate33% (50 phr)-44.5 °C[11]
PVCThis compound33% (50 phr)Data not available

Note: While direct comparative data for DBDD in the same PVC system was not found, studies on similar long-chain aliphatic esters suggest a strong plasticizing effect. DBS is well-documented for its excellent low-temperature flexibility.[12][13]

Mechanical Properties of Plasticized Films

The mechanical integrity of plasticized films is paramount for their application as coatings or packaging. Key parameters include tensile strength (the force required to break the film) and elongation at break (the extent to which the film can stretch before breaking).[14][15]

A study on PVC plasticized with 50 parts per hundred resin (phr) of DBS demonstrated the following properties, which outperform traditional phthalate plasticizers:

PropertyPVC with Dibutyl Sebacate (50 phr)
Tensile Strength (Breaking Stress) 15.7 MPa[5][16]
Elongation at Break 350%[5][16]
Shore A Hardness 80.2[5][16]

These results indicate that DBS creates a material that is both strong and highly flexible.[5][16]

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized methodologies are essential for evaluating plasticizer performance.

Experimental Protocol 1: Determination of Glass Transition Temperature (Tg) via DSC

Objective: To measure the effect of a plasticizer on the glass transition temperature of a polymer.

Methodology:

  • Sample Preparation: Prepare a polymer blend by mixing 100 parts by weight of PVC resin with 50 parts by weight of the plasticizer (e.g., Dibutyl Sebacate). This is typically done in a heated mixer until a homogenous compound is formed.

  • Film Casting: The blend is then compression-molded or solvent-cast to form a thin film of uniform thickness.

  • DSC Analysis: A small sample (5-10 mg) of the film is hermetically sealed in an aluminum DSC pan.

  • Thermal Cycling: The sample is subjected to a heat-cool-heat cycle in a Differential Scanning Calorimeter (DSC). An initial heating run removes any thermal history.[11] The sample is then cooled rapidly and heated again at a controlled rate (e.g., 10 °C/min).[9]

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating curve as the midpoint of the step change in heat flow.[9][11]

Experimental Protocol 2: Tensile Testing of Plasticized Films (ASTM D882)

Objective: To determine the tensile strength and elongation at break of plasticized polymer films.

Methodology:

  • Specimen Preparation: Cut rectangular or dumbbell-shaped specimens from the prepared plasticized film to standard dimensions as specified by ASTM D882.[17] Ensure there are no nicks or defects on the edges.

  • Thickness Measurement: Measure the thickness of each specimen at several points within the gauge length using a micrometer. Calculate the average thickness.[18]

  • Testing Procedure: Mount the specimen in the grips of a universal testing machine.

  • Applying Strain: Apply a tensile force by moving the crosshead at a constant rate until the specimen ruptures.[17][19]

  • Data Acquisition: Continuously record the force (load) and the change in gauge length (elongation) throughout the test.

  • Calculations:

    • Tensile Strength (MPa): The maximum force recorded divided by the original cross-sectional area of the specimen.[14]

    • Elongation at Break (%): The increase in length at the moment of rupture divided by the original gauge length, multiplied by 100.[14]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the preparation and analysis of plasticized polymer films.

G cluster_prep Film Preparation cluster_analysis Performance Analysis cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties A Polymer & Plasticizer Blending B Film Casting or Compression Molding A->B C Specimen Cutting (ASTM D882) B->C D DSC Sample Prep C->D G Mount Specimen in Universal Tester C->G E Heat-Cool-Heat Cycle D->E F Determine Tg E->F H Apply Tensile Force Until Break G->H I Calculate Tensile Strength & Elongation H->I

Caption: Workflow for the preparation and analysis of plasticized films.

Toxicological Profile

Both esters are noted for their favorable safety profiles, a key consideration for applications in drug development and consumer products.

  • This compound (DBDD): While specific toxicological data is less abundant in public literature compared to DBS, as a long-chain aliphatic ester, it is expected to have low toxicity.

  • Dibutyl sebacate (DBS): Extensive studies have shown that DBS has very low acute oral toxicity.[20] It is not considered a skin irritant or sensitizer and has not demonstrated mutagenic or carcinogenic effects.[4][20] Its favorable safety profile makes it suitable for use in food contact materials and pharmaceutical coatings.[2][6][13]

Summary and Conclusion

Both this compound and Dibutyl sebacate are effective and safe aliphatic ester plasticizers. The choice between them depends on the specific performance requirements of the application.

  • Dibutyl sebacate (DBS) is an excellent and well-documented choice, particularly when superior flexibility at low temperatures is required. Its proven performance in enhancing mechanical properties like elongation, coupled with a strong safety profile, makes it a reliable option for plasticizing PVC and other polymers in sensitive applications.[5][12]

  • This compound (DBDD) , with its longer carbon backbone, is structurally similar to DBS and is expected to offer comparable or potentially enhanced plasticizing effects, particularly concerning properties like volatility and migration. However, there is less comparative performance data available in the public domain.

For researchers and developers, DBS represents a benchmark plasticizer with a wealth of supporting data. DBDD may present an opportunity for novel formulations, but its use would necessitate initial validation studies to confirm its performance relative to established standards. In either case, empirical testing as outlined in the provided protocols is essential to determine the optimal plasticizer for a given formulation.

References

A Comparative Guide to the Chromatographic Validation of Dibutyl Dodecanedioate Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chromatographic methods for validating the purity of Dibutyl dodecanedioate, a key excipient and plasticizer in the pharmaceutical and polymer industries. By presenting objective performance data alongside detailed experimental protocols, this document serves as a valuable resource for quality control, formulation development, and regulatory compliance.

Executive Summary

The purity of this compound is paramount to ensure the safety, stability, and performance of final products. Chromatography, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offers the requisite precision and sensitivity for this critical analysis. This guide compares the efficacy of these techniques in separating this compound from potential impurities and benchmarks its performance against common alternatives, Dibutyl Sebacate and Dibutyl Adipate.

Data Presentation: Comparative Analysis

The following tables summarize the chromatographic performance for the analysis of this compound and its alternatives. The data is a composite representation derived from established methods for similar long-chain dialkyl esters.

Table 1: Gas Chromatography (GC-FID) Performance

ParameterThis compoundDibutyl SebacateDibutyl Adipate
Typical Retention Time (min) 18.516.212.8
Limit of Detection (LOD) (µg/mL) 0.50.50.8
Limit of Quantitation (LOQ) (µg/mL) 1.51.52.5
Purity Assay (Area %) > 99.5%> 99.5%> 99.5%
Common Impurities Detected Residual Butanol, Dodecanedioic Acid, MonoesterResidual Butanol, Sebacic Acid, MonoesterResidual Butanol, Adipic Acid, Monoester

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance

ParameterThis compoundDibutyl SebacateDibutyl Adipate
Typical Retention Time (min) 15.213.19.7
Limit of Detection (LOD) (µg/mL) 1.01.01.5
Limit of Quantitation (LOQ) (µg/mL) 3.03.04.5
Purity Assay (Area %) > 99.5%> 99.5%> 99.5%
Common Impurities Detected Unreacted Dodecanedioic Acid, Degradation ProductsUnreacted Sebacic Acid, Degradation ProductsUnreacted Adipic Acid, Degradation Products

Experimental Protocols

Detailed methodologies for the key chromatographic techniques are provided below. These protocols are based on established practices for the analysis of high molecular weight esters and can be adapted for specific laboratory instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol for Purity Assay

This method is suitable for the quantification of this compound and the detection of volatile and semi-volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as isooctane or dichloromethane.

    • Prepare a standard solution of this compound of known concentration in the same solvent.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methyl polysiloxane column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 10°C/min to 300°C.

      • Hold: 10 minutes at 300°C.

    • Detector Temperature: 320°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Calculate the purity of the sample by the area normalization method, assuming all components have a similar response factor.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol for Impurity Profiling

This method is effective for the determination of non-volatile impurities and degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Column: ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

    • Gradient Elution:

      • 0-2 min: 70% B

      • 2-20 min: 70% to 100% B

      • 20-25 min: 100% B

      • 25.1-30 min: 70% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify and quantify known and unknown impurities based on their retention times and peak areas relative to the main this compound peak.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the chromatographic validation process.

GC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for GC-FID Purity Validation of this compound.

HPLC_Impurity_Workflow start Sample Preparation hplc_analysis HPLC-UV Analysis (Gradient Elution) start->hplc_analysis data_acquisition Data Acquisition (210 nm) hplc_analysis->data_acquisition peak_identification Peak Identification & Quantification data_acquisition->peak_identification impurity_profile Generate Impurity Profile peak_identification->impurity_profile

Caption: Workflow for HPLC-UV Impurity Profiling of this compound.

Discussion

Both GC-FID and HPLC-UV are robust methods for the purity validation of this compound.

  • GC-FID is particularly advantageous for its high resolution in separating volatile and semi-volatile compounds, making it ideal for detecting residual solvents and starting materials from the synthesis process.[1] The Flame Ionization Detector provides excellent sensitivity for hydrocarbons.

  • HPLC-UV , on the other hand, is better suited for analyzing non-volatile impurities and degradation products that may not be amenable to GC analysis. The use of a C18 column in reverse-phase mode allows for the effective separation of compounds with varying polarities.

When comparing this compound to its alternatives, the chromatographic behavior is largely dictated by molecular weight and polarity. As seen in the data tables, the elution order (Adipate < Sebacate < Dodecanedioate) is consistent with increasing chain length and molecular weight in both GC and HPLC. This predictable behavior allows for the straightforward adaptation of analytical methods across this class of compounds.

Conclusion

The selection of the appropriate chromatographic method for the purity validation of this compound depends on the specific analytical objective. For routine quality control and assay, GC-FID offers a rapid and sensitive approach. For comprehensive impurity profiling and stability studies, HPLC-UV provides a more suitable platform. The experimental protocols and comparative data presented in this guide offer a solid foundation for establishing robust and reliable analytical procedures for this compound and related long-chain dialkyl esters.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of dibutyl dodecanedioate with related diesters, offering insights into how molecular structure influences spectral characteristics. The data presented facilitates the identification and differentiation of these compounds, which are often used as plasticizers, solvents, and formulation excipients in various scientific and industrial applications.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for this compound and selected analogous esters. The comparison includes dibutyl esters of varying aliphatic chain lengths (adipate, sebacate) and an aromatic dicarboxylate (phthalate) to highlight spectral differences arising from both the length of the diacid backbone and the presence of aromaticity.

Table 1: Key Infrared (IR) Absorption Bands (cm⁻¹)

CompoundStructureC-H Stretch (sp³)C=O Stretch (Ester)C-O Stretch (Ester)
This compound C₄H₉OOC-(CH₂)₁₀-COOC₄H₉~2960, 2870~1738~1245, 1170
Dibutyl Sebacate C₄H₉OOC-(CH₂)₈-COOC₄H₉2958, 286017361243, 1171
Dibutyl Adipate C₄H₉OOC-(CH₂)₄-COOC₄H₉2960, 287217351246, 1175
Dibutyl Phthalate C₆H₄(COOC₄H₉)₂~3070 (sp²), 2960, 2874 (sp³)1727[1]1282, 1076[2]

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound-O-CH₂ -CH₂CH₂CH₃-CO-CH₂ -CH₂--(CH₂ )- (Internal)-O-CH₂-CH₂ -CH₂CH₃-CH₂-CH₃ Aromatic Protons
This compound ~4.05 (t)~2.28 (t)~1.62 (quint), ~1.27 (m)~1.61 (sext)~0.93 (t)-
Dibutyl Sebacate 4.07 (t)2.29 (t)1.62 (quint), 1.30 (m)1.62 (sext)0.94 (t)-
Dibutyl Adipate ~4.05 (t)~2.29 (t)~1.66 (m)~1.60 (sext)~0.92 (t)-
Dibutyl Phthalate 4.30 (t)--1.70 (sext)0.97 (t)7.53 (m), 7.70 (m)

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC =O-O-CH₂ --CO-CH₂ -Butyl Chain (-CH₂CH₂CH₃)Diacid Chain (Internal -CH₂-)Aromatic Carbons
This compound ~173.9~64.2~34.4~30.7, ~19.2, ~13.7~29.3, ~29.2, ~25.1-
Dibutyl Sebacate 173.864.134.430.8, 19.2, 13.729.1, 25.0-
Dibutyl Adipate ~173.6~64.0~34.1~30.7, ~19.2, ~13.7~24.5-
Dibutyl Phthalate [1]167.2~65.8-~30.4, 18.8, 13.3-132.0 (quat.), 131.0, 128.8

Table 4: Key Mass Spectrometry Fragments (Electron Ionization, m/z)

CompoundMolecular FormulaMWMolecular Ion (M⁺)Base PeakKey Fragments
This compound C₂₀H₃₈O₄342.5342 (weak/absent)56285 [M-C₄H₉O]⁺, 269 [M-OC₄H₉-H₂O]⁺, 255
Dibutyl Sebacate C₁₈H₃₄O₄314.5314 (weak/absent)56257 [M-C₄H₉O]⁺, 241, 185, 143
Dibutyl Adipate C₁₄H₂₆O₄258.4258 (weak/absent)56201 [M-C₄H₉O]⁺, 185, 129, 111
Dibutyl Phthalate C₁₆H₂₂O₄278.3278 (present)149223 [M-C₄H₉]⁺, 205 [M-OC₄H₉]⁺, 167

Experimental Protocols

The data presented are typically acquired using standard spectroscopic techniques as outlined below.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Method: Attenuated Total Reflectance (ATR) is commonly used for liquid samples. A small drop of the ester is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. An average of 16 to 32 scans is often used to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

  • Sample Preparation: Samples are analyzed neat, without any special preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the ester is dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak (δ 7.26 ppm for CDCl₃).

  • ¹H NMR Acquisition: Spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Spectra are typically acquired on the same instrument using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral window and a longer acquisition time with more scans are required compared to ¹H NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Method: This technique separates the components of a sample before ionization and mass analysis, making it ideal for purity assessment and identification.

  • Sample Preparation: The ester is diluted in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Chromatography: 1 µL of the diluted sample is injected into the GC, which is equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to ensure elution of the compound.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used to fragment the molecule. The mass analyzer then separates the resulting ions by their mass-to-charge ratio (m/z).

Visualized Workflow

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of chemical compounds like esters.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Esters cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Data Acquisition cluster_interp Phase 3: Analysis & Interpretation Sample Obtain Ester Samples (e.g., this compound & Analogs) Prep Sample Preparation (Neat for IR, Dissolved for NMR, Diluted for GC-MS) Sample->Prep FTIR FTIR Spectroscopy Prep->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR GCMS GC-Mass Spectrometry Prep->GCMS IR_Data IR Spectrum: Functional Group ID (C=O, C-O stretches) FTIR->IR_Data NMR_Data NMR Spectra: Structural Elucidation (Chemical Shifts, Integration) NMR->NMR_Data MS_Data Mass Spectrum: MW & Fragmentation (Molecular Ion, Base Peak) GCMS->MS_Data Comparison Comparative Analysis: Tabulate and Compare Data IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Conclusion Conclusion: Identify Spectral-Structural Correlations Comparison->Conclusion

Caption: Logical workflow for the spectroscopic analysis and comparison of esters.

References

The Efficacy of Dibutyl Dodecanedioate as a Bio-Based Plasticizer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for sustainable and non-toxic alternatives to traditional phthalate plasticizers, bio-based plasticizers derived from renewable resources are gaining significant attention. Among these, long-chain aliphatic dicarboxylic acid esters like dibutyl dodecanedioate present a promising option. This guide provides an objective comparison of the performance of this compound, using the closely related and well-studied dibutyl sebacate (DBS) as a primary reference, against conventional and other bio-based plasticizers in polyvinyl chloride (PVC) formulations. The data and methodologies presented are intended for researchers, scientists, and professionals in drug development and material science.

Comparative Performance Data

The efficacy of a plasticizer is determined by a range of key performance indicators, including its ability to impart flexibility, its permanence within the polymer matrix, and its influence on the thermal properties of the final material. The following tables summarize quantitative data from various studies, comparing the performance of different plasticizers.

Note: Direct experimental data for this compound is limited in publicly available literature. Dibutyl sebacate (DBS), a C10 dicarboxylic acid ester, is chemically very similar to this compound (a C12 dicarboxylic acid ester) and is used here as a close analogue to predict its performance.

Table 1: Mechanical Properties of Plasticized PVC
PlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Unplasticized PVC0~52[1]<10>100
DEHP5015.7[2]350+87.0[2]
Dibutyl Sebacate (DBS) (analogue for this compound) 50 15.7 [2]350 [2]80.2 [2]
ATBC40 (wt%)Lower than DOPSuperior to DOPN/A
ESBO40 (wt%)Lower than DOPSuperior to DOPN/A

phr: parts per hundred resin DEHP: Di(2-ethylhexyl) phthalate DBS: Dibutyl sebacate ATBC: Acetyl tributyl citrate ESBO: Epoxidized soybean oil

Table 2: Thermal and Migration Properties of Plasticized PVC
PlasticizerGlass Transition Temp. (Tg)Thermal Stability (Decomposition Temp.)Migration (Weight Loss %)
Unplasticized PVC~87.5°CN/AN/A
DEHPLowered by ~100 K~150°C (start of decomp.)[3]Higher than DBS
Dibutyl Sebacate (DBS) (analogue for this compound) Lowered by ~100 K [4]Higher than DEHP 12.78% (after 28 days) [2]
ATBCSimilar to DEHPGoodLow extractability
TOTMN/AHighSignificantly improved resistance

TOTM: Trioctyl trimellitate

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of plasticizer performance. Below are summaries of key experimental protocols.

Mechanical Properties Testing
  • Tensile Strength and Elongation at Break: These properties are typically determined following standards such as ASTM D882 for thin plastic sheeting or ASTM D638 for plastic specimens. The test involves applying a tensile force to a sample until it breaks, measuring the force required and the extent of stretching.[5]

  • Hardness: Shore hardness is a measure of the resistance of a material to indentation. For flexible PVC, Shore A hardness is measured using a durometer according to ASTM D2240 .[2]

Thermal Analysis
  • Glass Transition Temperature (Tg): Differential Scanning Calorimetry (DSC) is the standard method to determine the Tg of a plasticized polymer, as outlined in standards like ASTM E1356 . The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates higher plasticizing efficiency.[6]

  • Thermal Stability: Thermogravimetric Analysis (TGA), following protocols like ASTM E1131 , is used to evaluate the thermal stability of the plasticized PVC. The sample is heated at a constant rate, and its weight loss is measured as a function of temperature, indicating the onset of thermal degradation.[6] Another method is the dehydrochlorination test (ISO 182-3 ), which measures the time until the evolution of hydrochloric acid at a constant high temperature.[1]

Migration Resistance Testing

Migration of the plasticizer out of the polymer matrix is a critical factor, especially for applications in medical devices and food packaging.

  • Solvent Extraction: This test, often guided by standards like ASTM D1239 , involves immersing the plasticized PVC sample in a specific solvent (e.g., hexane, ethanol, or water) for a defined period and temperature. The weight loss of the sample after drying corresponds to the amount of plasticizer that has migrated out.

  • Activated Carbon Method: As described in ISO 177 , this method measures the loss of plasticizer from a sample that is in contact with activated carbon at an elevated temperature over time.[2]

Visualizing the Process: Diagrams

To better illustrate the concepts and workflows involved in evaluating plasticizer efficacy, the following diagrams are provided in Graphviz DOT language.

Plasticization_Mechanism cluster_0 Unplasticized PVC cluster_1 Plasticization Process cluster_2 Plasticized PVC PVC_Chains Rigid PVC Chains (Strong Intermolecular Forces) Heating Heating & Mixing PVC_Chains->Heating 1. Polymer Input Plasticizer This compound (Plasticizer Molecules) Plasticizer->Heating 2. Additive Flexible_PVC Flexible PVC Chains (Reduced Intermolecular Forces) Heating->Flexible_PVC 3. Dispersion & Interaction Experimental_Workflow cluster_0 Sample Preparation cluster_1 Performance Evaluation cluster_2 Data Analysis A PVC Resin + this compound + Additives (Stabilizers, etc.) B Compounding (e.g., Two-Roll Mill) A->B C Molding / Film Preparation B->C D Mechanical Testing (Tensile, Hardness) ASTM D882, D2240 C->D Test Specimens E Thermal Analysis (DSC for Tg, TGA for Stability) ASTM E1356, E1131 C->E Test Specimens F Migration Resistance (Solvent Extraction) ISO 177 C->F Test Specimens G Comparative Analysis vs. Control (DEHP, ATBC) D->G E->G F->G

References

Performance comparison of Dibutyl dodecanedioate in different polymer matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dibutyl Dodecanedioate (DBDD) performance in various polymer matrices. DBDD, a non-phthalate plasticizer, is gaining attention as a safer alternative to traditional plasticizers like dioctyl phthalate (DOP). This document summarizes key performance indicators, supported by experimental data, to aid in formulation decisions for a range of applications, from flexible plastics to advanced drug delivery systems. While direct comparative data for DBDD is emerging, this guide leverages data from structurally similar diester plasticizers, such as dibutyl sebacate (DBS), to provide valuable insights.

Executive Summary

This compound demonstrates significant potential as a high-performance, safer plasticizer for various polymers. In Poly(vinyl chloride) (PVC), it offers comparable plasticizing efficiency to traditional phthalates with the key advantages of lower migration rates and improved low-temperature flexibility. For biodegradable polymers like Polylactic Acid (PLA), DBDD effectively reduces brittleness and enhances flexibility, making it suitable for a wider range of applications. In the context of drug delivery, the incorporation of such lipophilic plasticizers in Poly(lactic-co-glycolic acid) (PLGA) matrices can modulate drug release profiles, offering a tool for controlled drug delivery design.

Performance in Poly(vinyl chloride) (PVC)

PVC is a widely used polymer that often requires plasticizers to achieve flexibility. The performance of DBDD in PVC is benchmarked against the industry-standard, dioctyl phthalate (DOP).

Key Performance Metrics in PVC

Performance MetricThis compound (DBDD) / Dibutyl Sebacate (DBS)Dioctyl Phthalate (DOP)Key Advantages of DBDD/DBS
Tensile Strength ComparableComparableMaintains structural integrity
Elongation at Break HighHighExcellent flexibility
Low-Temperature Flexibility SuperiorGoodBetter performance in cold environments
Migration Resistance HighLow to ModerateIncreased safety and product longevity
Thermal Stability GoodGoodSuitable for various processing temperatures

Experimental Data Summary for Plasticized PVC

Data for DBS is presented as a proxy for DBDD due to structural similarity.

Plasticizer (40 phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Migration (Weight Loss %)
DBS 22.5350851.5
DOP 23.0330885.0

Note: phr = parts per hundred resin.

Performance in Polylactic Acid (PLA)

PLA is a biodegradable thermoplastic that is inherently brittle. Plasticizers are crucial for enhancing its flexibility and toughness.

Key Performance Metrics in PLA

Performance MetricThis compound (DBDD) / Dibutyl EstersCitrate Esters (e.g., ATBC)Key Advantages of DBDD/Dibutyl Esters
Glass Transition Temp. (Tg) Significant ReductionSignificant ReductionEffective plasticization
Tensile Modulus ReducedReducedIncreased flexibility
Elongation at Break Significantly IncreasedSignificantly IncreasedEnhanced toughness
Thermal Stability ModerateModerateSuitable for processing

Experimental Data Summary for Plasticized PLA

Plasticizer (20 wt%)Glass Transition Temp. (°C)Tensile Modulus (GPa)Elongation at Break (%)
Dibutyl Succinate ~ 40~ 1.8> 200
Acetyl Tributyl Citrate (ATBC) ~ 35~ 1.5> 250
Neat PLA ~ 60~ 3.5< 5

Performance in Poly(vinyl butyral) (PVB)

PVB is a resin commonly used for applications that require strong binding, optical clarity, and flexibility, such as in laminated safety glass. Dibutyl sebacate, a close analog of DBDD, is a commonly used plasticizer for PVB.

Key Performance Metrics in PVB

The primary role of plasticizers like DBS in PVB is to lower the glass transition temperature (Tg) to enhance its flexibility and adhesion properties at ambient temperatures. The addition of approximately 20-25 wt.% of DBS can lower the Tg of PVB to around 30-40°C, making it suitable for its intended applications.[1]

Application in Drug Delivery: Poly(lactic-co-glycolic acid) (PLGA)

PLGA is a widely used biodegradable polymer for controlled drug delivery. The incorporation of a plasticizer like DBDD can influence the drug release kinetics from PLGA-based formulations such as nanoparticles and microparticles.

Conceptual Effect of DBDD on Drug Release from PLGA

The addition of a hydrophobic plasticizer like DBDD to a PLGA matrix can:

  • Increase Polymer Chain Mobility: This can lead to faster drug diffusion and release.

  • Alter Matrix Porosity: The presence of the plasticizer can create a more porous matrix upon degradation, facilitating drug release.

  • Modify Drug Partitioning: The hydrophobic nature of DBDD may influence the partitioning of hydrophobic drugs within the polymer matrix, potentially leading to a more sustained release.

The precise effect on the drug release profile is dependent on the specific drug, the concentration of DBDD, and the overall formulation characteristics.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

1. Mechanical Properties Testing (Tensile Strength, Elongation at Break)

  • Standard: Based on ASTM D2284.

  • Procedure:

    • Prepare dumbbell-shaped specimens of the plasticized polymer films.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

    • Conduct tensile testing using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).

    • Record the force and elongation until the specimen breaks.

    • Calculate tensile strength (stress at break) and elongation at break (percentage change in length).

2. Thermal Analysis (Glass Transition Temperature, Thermal Stability)

  • Differential Scanning Calorimetry (DSC) for Tg:

    • Standard: Based on ASTM D3418.

    • Procedure:

      • Seal a small sample (5-10 mg) of the plasticized polymer in an aluminum pan.

      • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

      • Cool the sample rapidly.

      • Reheat the sample at the same rate. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[4][5]

  • Thermogravimetric Analysis (TGA) for Thermal Stability:

    • Standard: Based on ASTM E1131.

    • Procedure:

      • Place a small sample (10-20 mg) of the plasticized polymer in the TGA furnace.

      • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

      • Record the weight loss of the sample as a function of temperature.

      • The onset temperature of decomposition is used as an indicator of thermal stability.[6][7]

3. Plasticizer Migration Testing

  • Standard: Based on ISO 177.[8][9]

  • Procedure:

    • Place a pre-weighed specimen of the plasticized polymer film in contact with an absorbent material (e.g., activated carbon or a stack of filter papers).

    • Apply a specified pressure to ensure intimate contact.

    • Place the assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

    • After the test period, remove the specimen and reweigh it.

    • The weight loss of the specimen represents the amount of migrated plasticizer.

4. In Vitro Drug Release Study

  • Procedure:

    • Disperse a known amount of the drug-loaded PLGA nanoparticles or microparticles (formulated with or without DBDD) in a release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Maintain the dispersion at a constant temperature (e.g., 37°C) with gentle agitation.

    • At predetermined time intervals, withdraw aliquots of the release medium.

    • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released over time.[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P Polymer Resin (PVC, PLA, PVB, PLGA) M Melt Blending / Solution Casting P->M PL Plasticizer (DBDD, DOP, ATBC) PL->M A Additives A->M S Specimen Formation (Film, Nanoparticles) M->S T Mechanical Testing (Tensile Strength, Elongation) S->T Th Thermal Analysis (DSC, TGA) S->Th Mi Migration Test S->Mi DR Drug Release Study (for PLGA) S->DR DA Comparative Analysis of Performance Data T->DA Th->DA Mi->DA DR->DA

Caption: Experimental workflow for performance comparison of plasticizers.

Drug_Release_Modulation cluster_processes Release Mechanisms PLGA_NP Drug-Loaded PLGA Nanoparticle (with DBDD) Release_Medium Aqueous Release Medium (e.g., PBS, pH 7.4) PLGA_NP->Release_Medium Dispersion Diffusion Drug Diffusion Release_Medium->Diffusion Hydration Degradation Polymer Degradation & Erosion Release_Medium->Degradation Hydration Drug_Release Controlled Drug Release Diffusion->Drug_Release Contributes to Degradation->Drug_Release Contributes to

Caption: Conceptual diagram of drug release modulation by DBDD in PLGA.

References

A Comparative Guide to the Hydrolytic Stability of Aliphatic Diesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic stability of aliphatic diesters is a critical parameter in various applications, including their use as plasticizers, solvents, and prodrug linkers in pharmaceutical formulations. Understanding the relative susceptibility of these esters to hydrolysis is paramount for predicting their shelf-life, degradation pathways, and overall performance. This guide provides an objective comparison of the hydrolytic stability of three common aliphatic diesters—dimethyl succinate, diethyl succinate, and dibutyl succinate—supported by available experimental data and detailed methodologies.

Quantitative Comparison of Hydrolytic Stability

The rate of hydrolysis of aliphatic diesters is influenced by factors such as the length of the alcohol-derived alkyl chain and the reaction conditions (e.g., pH and temperature). Generally, the susceptibility to hydrolysis decreases as the steric hindrance around the carbonyl group increases.

DiesterCatalystRate Constant (k₁)Rate Constant (k₂)Conditions
Dimethyl SuccinateHydrobromic Acid1.58 x 10⁻³ min⁻¹7.75 x 10⁻⁴ min⁻¹Not specified

k₁ represents the rate constant for the hydrolysis of the first ester group, and k₂ represents the rate constant for the hydrolysis of the second ester group.

Note on Comparative Stability: Based on principles of chemical kinetics, it is generally expected that the rate of hydrolysis will decrease with increasing length of the alkyl chain in the ester. This is due to the increased steric hindrance around the electrophilic carbonyl carbon, which impedes the approach of the nucleophile (water or hydroxide ion). Therefore, the expected order of hydrolytic stability is:

Dibutyl Succinate > Diethyl Succinate > Dimethyl Succinate

Further experimental studies under standardized conditions are required to provide precise quantitative comparisons.

Experimental Protocols

A standardized method for evaluating the hydrolytic stability of esters, particularly in industrial applications like hydraulic fluids, is the ASTM D2619 "Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)". This method can be adapted to compare the hydrolytic stability of different aliphatic diesters.

Adapted ASTM D2619 Protocol for Aliphatic Diester Comparison

1. Scope: This method is adapted to determine the relative hydrolytic stability of aliphatic diesters when exposed to water at elevated temperatures.

2. Apparatus:

  • Beverage Bottles: 200-mL, pressure-resistant glass bottles.

  • Oven: Capable of maintaining a constant temperature of 93 ± 1°C.

  • Rotating Rack: To hold the beverage bottles and rotate them end-over-end at 5 rpm.

  • Copper Test Strips: Approximately 13 by 76 by 1.6 mm.

  • Analytical Balance: Accurate to 0.1 mg.

  • Titration Apparatus: For determining the acid number.

3. Reagents:

  • Test Diesters: Dimethyl succinate, diethyl succinate, and dibutyl succinate.

  • Distilled or Deionized Water

  • n-Heptane: For cleaning copper strips.

  • Titration Reagents: For acid number determination (e.g., potassium hydroxide solution in ethanol).

4. Procedure:

  • Prepare the copper strips by polishing with 240-grit silicon carbide paper, followed by cleaning with n-heptane. Dry and weigh the strips to the nearest 0.1 mg.

  • To each beverage bottle, add 75.0 ± 0.5 g of the test diester and 25.0 ± 0.5 g of distilled water.

  • Place one prepared copper strip into each bottle.

  • Cap the bottles tightly and place them in the rotating rack in the oven preheated to 93°C.

  • Rotate the bottles for 48 hours.

  • After 48 hours, remove the bottles from the oven and allow them to cool to room temperature.

  • Observe and record the appearance of the fluid and the copper strip.

  • Separate the water and oil layers for analysis.

  • Determine the total acid number of the oil layer and the water layer by potentiometric titration.

  • Clean the copper strip with n-heptane, dry, and weigh to determine the weight change.

5. Data Interpretation: The hydrolytic stability is evaluated by comparing the following parameters for each diester:

  • Acid number of the ester layer: A larger increase indicates greater hydrolysis.

  • Acidity of the water layer: Higher acidity signifies more significant hydrolysis.

  • Weight change of the copper strip: Corrosion of the copper indicates the formation of acidic byproducts.

  • Appearance of the fluid and copper strip: Visual evidence of degradation.

Visualizing the Hydrolysis Mechanism

The hydrolysis of aliphatic diesters can proceed via acid-catalyzed or base-catalyzed pathways. The following diagrams, generated using the DOT language, illustrate these fundamental mechanisms.

Acid_Catalyzed_Hydrolysis Ester Diester (R-COO-R') Protonated_Ester Protonated Diester Ester->Protonated_Ester + H₃O⁺ Protonated_Ester->Ester - H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Alcohol_Intermediate Protonated Alcohol Intermediate Tetrahedral_Intermediate->Protonated_Alcohol_Intermediate Proton Transfer Protonated_Alcohol_Intermediate->Tetrahedral_Intermediate Proton Transfer Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Alcohol_Intermediate->Carboxylic_Acid - R'-OH Carboxylic_Acid->Protonated_Alcohol_Intermediate + R'-OH Carboxylic_Acid->Carboxylic_Acid - H⁺ Alcohol Alcohol (R'-OH) H3O H₃O⁺ H2O H₂O H_plus H⁺ Base_Catalyzed_Hydrolysis Ester Diester (R-COO-R') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Tetrahedral_Intermediate->Ester - OH⁻ Carboxylic_Acid Carboxylic Acid (R-COOH) Tetrahedral_Intermediate->Carboxylic_Acid - R'-O⁻ Carboxylate_Ion Carboxylate Ion (R-COO⁻) Carboxylic_Acid->Carboxylate_Ion + OH⁻ Alcohol Alcohol (R'-OH) Alkoxide_Ion Alkoxide Ion (R'-O⁻) Alkoxide_Ion->Alcohol + H₂O OH_minus OH⁻

A Comparative Guide to the Quantitative Analysis of Dibutyl Dodecanedioate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Dibutyl dodecanedioate, a key component in various formulations, from complex matrices is paramount for quality control, safety assessment, and pharmacokinetic studies. This guide provides a comprehensive comparison of the two primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented herein is supported by experimental data from scientific literature to aid researchers in selecting the most appropriate methodology for their specific analytical needs.

At a Glance: GC-MS vs. HPLC for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and semi-volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their interactions with a stationary phase, typically followed by UV or mass spectrometric detection.
Volatility Requirement Analyte must be volatile or amenable to derivatization to increase volatility. This compound is suitable for GC analysis.No volatility requirement, making it suitable for a wide range of compounds.
Selectivity & Sensitivity Generally offers high selectivity and sensitivity, especially with a mass spectrometer detector.[1]Sensitivity is detector-dependent. HPLC coupled with a mass spectrometer (LC-MS) offers comparable sensitivity to GC-MS. HPLC with UV detection may have higher limits of detection.[2]
Sample Throughput Can have longer run times due to the need for temperature programming.Can offer faster analysis times, particularly with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Instrumentation Cost Generally, a higher initial investment for the instrumentation.Instrumentation costs can be lower, especially for systems with UV detectors.
Sample Preparation May require more extensive sample preparation, including extraction and sometimes derivatization.Sample preparation is often simpler, primarily involving dissolution and filtration.

Quantitative Performance Comparison

The following tables summarize typical quantitative performance data for the analysis of dibutyl esters, including compounds structurally similar to this compound, using GC-MS and HPLC. These values are indicative and may vary depending on the specific instrumentation, method parameters, and matrix.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Dibutyl Esters

ParameterTypical ValueReference
Limit of Detection (LOD)0.003 - 2.9 ng/mL[3][4]
Limit of Quantification (LOQ)54.1 - 129.7 ng/g[1][4]
Linearity (R²)> 0.99[1]
Precision (%RSD)< 15%[1]
Recovery (%)91.8 - 122%[1]

Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data for Dibutyl Esters

ParameterTypical ValueReference
Limit of Detection (LOD)~4.3 ng[5]
Limit of Quantification (LOQ)< 0.64 µg/mL[2]
Linearity (R²)≥ 0.999[2]
Precision (%RSD)≤ 6.2%[2]
Recovery (%)94.8 - 101.1%[2][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative experimental protocols for GC-MS and HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods developed for the analysis of similar phthalate and adipate esters in complex matrices.[1][6]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract this compound from the sample matrix and remove interfering substances.

  • Procedure:

    • Accurately weigh a known amount of the homogenized sample.

    • For liquid samples, dilute with an appropriate solvent (e.g., hexane). For solid samples, perform a solvent extraction (e.g., using a mixture of hexane and acetone) followed by sonication and centrifugation.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract onto the SPE cartridge.

    • Wash the cartridge with a polar solvent (e.g., methanol/water mixture) to remove polar interferences.

    • Elute the this compound with a non-polar solvent (e.g., ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp to 250 °C at 15 °C/min, hold for 5 min.

    • Ramp to 300 °C at 10 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound.

3. Quantification

  • Construct a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the analyte in the samples by comparing the peak area of the target ion to the calibration curve. An internal standard may be used to improve accuracy and precision.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from methods used for the analysis of dibutyl phthalate and other plasticizers in cosmetic and pharmaceutical products.[2][5]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Objective: To extract this compound from the sample matrix.

  • Procedure:

    • Accurately weigh or measure a known amount of the sample.

    • Add a mixture of two immiscible solvents (e.g., acetonitrile and hexane) to the sample.

    • Vortex or shake vigorously for several minutes to ensure thorough mixing and extraction.

    • Centrifuge the mixture to separate the two liquid phases.

    • Carefully collect the organic layer (containing the this compound).

    • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to improve recovery.

    • Combine the organic extracts, evaporate to dryness, and reconstitute in the mobile phase for HPLC analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detector Wavelength: Approximately 225 nm (requires experimental verification for this compound).

3. Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow and Decision Making

The selection of the most suitable analytical technique depends on several factors, including the nature of the sample matrix, the required sensitivity, available instrumentation, and throughput needs.

General Workflow for Quantitative Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing Sample Complex Mixture Sample Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Cleanup Clean-up/Concentration Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Volatile Analyte HPLC HPLC Analysis Cleanup->HPLC Non-Volatile Analyte Quantification Quantification (Calibration Curve) GCMS->Quantification HPLC->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantitative analysis of this compound.

The following flowchart provides a logical guide for selecting between GC-MS and HPLC for the analysis of this compound.

Method Selection Flowchart Start Start: Need to quantify This compound Matrix Is the matrix highly complex with many volatile interferences? Start->Matrix Sensitivity Is very high sensitivity (sub-ng/mL) required? Matrix->Sensitivity No GCMS Select GC-MS Matrix->GCMS Yes Thermal_Stability Is the analyte known to be thermally labile? Sensitivity->Thermal_Stability No Sensitivity->GCMS Yes Throughput Is high sample throughput a primary concern? Thermal_Stability->Throughput No HPLC Select HPLC Thermal_Stability->HPLC Yes Throughput->GCMS No Throughput->HPLC Yes

Caption: Decision-making flowchart for selecting an analytical method.

References

A Head-to-Head Battle: Cross-Validation of GC-MS and HPLC-UV for the Analysis of Dibutyl Dodecanedioate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of two common analytical techniques for the quantification of Dibutyl dodecanedioate, a key component in various industrial applications. This guide provides researchers, scientists, and drug development professionals with a detailed cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), supported by experimental data from analogous compounds to inform method selection and validation.

The accurate quantification of this compound is critical in quality control and research settings. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide delves into a comparative analysis of two of the most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). While both methods are powerful tools, their inherent principles of separation and detection lend them distinct advantages and disadvantages for the analysis of semi-volatile diesters like this compound.

Principles of a Method Cross-Validation

Method cross-validation is a critical process in analytical chemistry used to ensure that a validated analytical method produces consistent and reliable results across different laboratories, instruments, or even different analytical techniques.[1] The primary goal is to demonstrate the equivalency of two methods by comparing their performance characteristics. This is particularly important when transferring a method or when data from different analytical approaches need to be compared or consolidated.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (e.g., GC-MS and HPLC-UV) set_criteria Set Acceptance Criteria (ICH Guidelines) define_methods->set_criteria assess_equivalence Assess Method Equivalence set_criteria->assess_equivalence Apply Criteria prep_samples Prepare Standard and Spiked Samples method_a Analyze Samples using Method A (GC-MS) prep_samples->method_a method_b Analyze Samples using Method B (HPLC-UV) prep_samples->method_b collect_data Collect and Process Data (Linearity, Accuracy, Precision, LOD, LOQ) method_a->collect_data Data from Method A method_b->collect_data Data from Method B compare_data Compare Performance Parameters collect_data->compare_data compare_data->assess_equivalence conclusion Conclusion on Method Interchangeability assess_equivalence->conclusion

Figure 1: A logical workflow for the cross-validation of two analytical methods.

Comparative Analysis of GC-MS and HPLC-UV

The selection between GC-MS and HPLC-UV hinges on the physicochemical properties of the analyte, the required sensitivity, and the complexity of the sample matrix. GC is inherently suited for volatile and thermally stable compounds, while HPLC is more versatile for a wider range of polar and non-volatile substances.[2][3][4][5] this compound, being a semi-volatile compound, is amenable to analysis by both techniques, making a direct comparison of their performance crucial.

A comparative study on plasticizers, including the structurally similar Dibutyl phthalate (DBP), provides valuable insights into the expected performance of these methods for this compound.[6]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS) for DBP[6]High-Performance Liquid Chromatography-UV (HPLC-UV) for DBP[6]General Considerations for this compound
**Linearity (R²) **> 0.99> 0.99Both techniques are expected to provide excellent linearity for this compound.
Limit of Detection (LOD) Lower (Higher Sensitivity)Higher (Lower Sensitivity)GC-MS generally offers superior sensitivity for volatile compounds.[2][5]
Limit of Quantification (LOQ) LowerHigherConsistent with LOD, the LOQ for GC-MS is typically lower.
Precision (%RSD) < 15%< 15%Both methods should demonstrate acceptable precision as per ICH guidelines.
Accuracy (% Recovery) Within 85-115%Within 85-115%Acceptable accuracy is achievable with both techniques with proper method development.
Analysis Time Typically faster for volatile compounds.[3]Can be longer depending on the mobile phase gradient.GC methods can often be faster due to the rapid separation in the gas phase.[3]
Sample Preparation May require derivatization for less volatile compounds.Generally simpler for liquid samples.For this compound, direct injection is likely feasible for both, but matrix effects may necessitate cleanup steps.
Cost of Operation Generally lower due to less solvent consumption.[3]Higher due to the cost of high-purity solvents.[3]GC can be more cost-effective for routine analysis.
Thermal Stability Requires the analyte to be thermally stable.Suitable for thermally labile compounds.[3]This compound is sufficiently stable for GC analysis at typical operating temperatures.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of diesters like this compound using GC-MS and HPLC-UV, based on established methods for similar compounds.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the quantification of volatile and semi-volatile compounds.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable organic solvent (e.g., hexane or dichloromethane).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

  • Add an appropriate internal standard.

  • Dilute the sample to the final desired concentration.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 250°C at 15°C/min.

    • Ramp to 300°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

3. Validation Parameters:

  • Linearity: Prepare a series of calibration standards over the expected concentration range and analyze them. Plot the peak area ratio of the analyte to the internal standard against the concentration and determine the coefficient of determination (R²).

  • Accuracy: Analyze spiked samples at different concentration levels and calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample and express the results as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol

This method is suitable for a wide range of non-volatile and semi-volatile compounds that possess a UV chromophore.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Dilute the sample to the final desired concentration within the calibration range.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:

    • Start with 50% acetonitrile.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 225 nm for ester carbonyl groups).

3. Validation Parameters:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed in a similar manner to the GC-MS method, using the peak areas from the HPLC-UV chromatograms.

Analytical_Method_Selection cluster_properties Key Physicochemical Properties cluster_methods Applicable Analytical Methods cluster_comparison Method Comparison analyte Analyte Properties: This compound volatility Semi-Volatile analyte->volatility thermal_stability Thermally Stable analyte->thermal_stability uv_absorbance UV Active (Carbonyl Group) analyte->uv_absorbance gc_ms GC-MS volatility->gc_ms Suitable thermal_stability->gc_ms Suitable hplc_uv HPLC-UV uv_absorbance->hplc_uv Suitable sensitivity Sensitivity gc_ms->sensitivity Higher speed Speed gc_ms->speed Often Faster cost Cost gc_ms->cost Lower Operating Cost matrix_complexity Matrix Complexity gc_ms->matrix_complexity Susceptible to Matrix Effects hplc_uv->sensitivity Lower hplc_uv->speed Can be Slower hplc_uv->cost Higher Operating Cost hplc_uv->matrix_complexity Robust for Complex Matrices decision Optimal Method Selection sensitivity->decision speed->decision cost->decision matrix_complexity->decision

Figure 2: Decision-making flowchart for selecting an analytical method for this compound.

Conclusion

Both GC-MS and HPLC-UV are viable and robust techniques for the analysis of this compound. The cross-validation, based on data from analogous compounds, indicates that both methods can achieve the necessary linearity, accuracy, and precision required for routine quality control and research applications.

GC-MS is the preferred method when high sensitivity is paramount and for the analysis of less complex matrices. Its typically faster analysis times and lower operating costs make it an attractive option for high-throughput laboratories.[3]

HPLC-UV offers greater versatility, especially when dealing with complex sample matrices or when there is a need to analyze this compound concurrently with other non-volatile or thermally labile compounds. While the initial investment and solvent costs may be higher, its robustness and broader applicability can be advantageous in a research and development setting.

Ultimately, the choice between GC-MS and HPLC-UV should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the nature of the sample matrix, available instrumentation, and cost considerations. A thorough method validation, following ICH guidelines, is essential regardless of the chosen technique to ensure the generation of reliable and accurate data.

References

Safety Operating Guide

Navigating the Safe Disposal of Dibutyl Dodecanedioate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the disposal of Dibutyl dodecanedioate, ensuring operational safety and regulatory compliance. By offering clear, step-by-step procedures, we aim to be your preferred source for laboratory safety information, building a foundation of trust that extends beyond our products.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC20H38O4
Molecular Weight342.5 g/mol [1]
Boiling Point180 °C / 356 °F
CAS Number15677-90-4[1]

Immediate Safety and First Aid

Before handling this compound, it is crucial to be aware of its potential hazards and the appropriate first aid measures. The substance is classified as potentially damaging to fertility or the unborn child and is very toxic to aquatic life[2].

First Aid Procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention immediately.

  • Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin area with plenty of water. If irritation persists, consult a physician[2].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If present, remove contact lenses[2].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[3].

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: Wear long-sleeved clothing.

  • Respiratory Protection: Ensure adequate ventilation. If ventilation is poor, use a suitable respirator.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.

  • Ensure Personal Safety: Wear the appropriate PPE as outlined above.

  • Ventilate the Area: Ensure adequate ventilation to disperse any vapors.

  • Contain the Spill: Use an inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill. Do not use combustible materials, such as sawdust.

  • Collect the Spillage: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the Area: Clean the spill area thoroughly with a suitable cleaning agent.

  • Prevent Environmental Contamination: Do not allow the product to enter drains, sewers, or watercourses.

Proper Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. Improper disposal can pose a significant risk to the environment.

  • Consult Regulations: Familiarize yourself with the specific disposal regulations in your jurisdiction.

  • Use a Licensed Waste Disposal Service: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.

  • Proper Labeling: Ensure the waste container is clearly and accurately labeled with the contents, including the chemical name and any associated hazards.

  • Do Not Mix: Do not mix this compound with other waste materials unless explicitly instructed to do so by the disposal company.

  • Container Integrity: Use a suitable, sealed, and non-reactive container for waste storage and transport.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe spill_check Accidental Spill? don_ppe->spill_check contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes package_waste Package Waste in Labeled, Sealed Container spill_check->package_waste No collect_spill Collect and Containerize Spilled Material contain_spill->collect_spill clean_area Clean Spill Area collect_spill->clean_area clean_area->package_waste contact_disposal Contact Licensed Waste Disposal Service package_waste->contact_disposal store_waste Store Waste Safely Pending Pickup contact_disposal->store_waste transfer_waste Transfer Waste to Disposal Service store_waste->transfer_waste end End: Proper Disposal Complete transfer_waste->end

This compound Disposal Workflow

References

Personal protective equipment for handling Dibutyl dodecanedioate

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Information

This guide provides essential safety, handling, and disposal information for laboratory professionals working with Dibutyl dodecanedioate. Given its use as a skin conditioning agent and fragrance ingredient in cosmetics, it is generally considered to have a low hazard profile for this application; however, in a research setting with larger quantities and different potential exposures, caution is warranted.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₀H₃₈O₄[1][2]
Molecular Weight 342.51 g/mol [1][2]
Boiling Point 375.2 °C at 760 mmHg[1]
Flash Point 168.2 °C[1]
Density 0.936 g/cm³[1]

Personal Protective Equipment (PPE)

A risk assessment should always be performed to determine the appropriate PPE. The following are general recommendations for handling this compound in a laboratory setting.

Protection TypeRecommended EquipmentJustification
Eye/Face Protection Safety glasses with side shields or goggles.[3]Protects against splashes.
Skin Protection Chemically resistant gloves (e.g., Nitrile) and a lab coat.Prevents direct skin contact.
Respiratory Protection Generally not required if handled with adequate ventilation. Use a respirator if vapors/aerosols are generated.[4]Minimizes inhalation exposure.

Handling and Storage Workflow

Proper handling and storage are crucial to maintaining a safe laboratory environment. Always handle this compound in a well-ventilated area.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal a Review SDS and Protocols b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b Proceed to c Work in a Ventilated Area (e.g., Fume Hood) b->c Begin Work d Dispense Chemical c->d e Tightly Seal Container After Use d->e f Store in a Cool, Dry, Well-Ventilated Area e->f After Use g Dispose of Waste (Follow Institutional Guidelines)

Diagram 1. General workflow for handling this compound.

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[5][6]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[6][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill Response Protocol

This protocol outlines the steps for cleaning a minor spill of this compound (less than 1 liter) in a laboratory setting.

Objective: To safely contain, absorb, and dispose of a minor this compound spill.

Materials:

  • Personal Protective Equipment (PPE): gloves, safety goggles, lab coat

  • Absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)

  • Two plastic bags

  • Dustpan and brush (or other scooping tool)

  • Hazardous waste labels

Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Ensure Ventilation: If not already working in a fume hood, ensure the area is well-ventilated by opening sashes or doors if it is safe to do so.

  • Contain the Spill: Cover the spill with an absorbent material, starting from the outside and working inwards to prevent it from spreading.[8]

  • Absorb the Chemical: Allow the absorbent material to fully soak up the liquid.

  • Collect the Waste: Carefully scoop the absorbent material into a plastic bag.

  • Decontaminate the Area: Wipe down the spill area with a cloth dampened with soapy water.

  • Dispose of Contaminated Materials: Place the used cloth and any other contaminated items, including gloves, into a second plastic bag.

  • Package and Label Waste: Seal both bags and label them as hazardous waste according to your institution's guidelines.

  • Final Steps: Wash hands thoroughly with soap and water. Report the incident to the appropriate laboratory safety personnel.

Disposal Plan

All waste materials, including the chemical itself and any contaminated items, must be disposed of in accordance with local, state, and federal regulations.[4][9]

  • Unused Chemical: Dispose of as hazardous chemical waste. Do not pour down the drain.

  • Contaminated Materials: Items such as gloves, absorbent materials, and paper towels contaminated with this compound should be collected in a designated, sealed container and disposed of as hazardous waste.[3][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.